Bromo-PEG7-Boc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C21H41BrO9 |
|---|---|
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H41BrO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19H2,1-3H3 |
Clave InChI |
CUQOSQMVDLWZAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCBr |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG7-Boc: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG7-Boc is a heterobifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) spacer arm of seven ethylene (B1197577) glycol units. This molecule is of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One terminus of the molecule is a bromo group, which can react with nucleophiles such as thiols, while the other end is a Boc-protected amine, which can be deprotected to reveal a primary amine for further conjugation. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.
Chemical Properties and Structure
This compound is characterized by its linear structure composed of a bromoalkane, a heptaethylene glycol chain, and a tert-butyloxycarbonyl (Boc) protected amine.
Chemical Structure
IUPAC Name: tert-butyl (2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
SMILES: O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCBr[1]
Molecular Formula: C₂₁H₄₁BrNO₉[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 517.45 g/mol | [1] |
| CAS Number | 2766000-37-5 | [1] |
| Purity | ≥95% | [1] |
| Appearance | Solid | [2] |
| Storage | 4°C, sealed storage, away from moisture | [1] |
| Topological Polar Surface Area (TPSA) | 90.91 Ų | [1] |
| LogP (calculated) | 2.2293 | [1] |
| Hydrogen Bond Acceptors | 9 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 23 | [1] |
Experimental Protocols
Boc Deprotection of PEGylated Compounds
The Boc protecting group can be removed under acidic conditions to yield a primary amine. This is a crucial step for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The residue will be the amine as its TFA salt.
-
(Optional Basic Work-up for Free Amine):
-
Dissolve the crude residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the free amine.
-
PEGylation of Thiol-Containing Molecules
The bromo group of this compound can react with a thiol group via nucleophilic substitution to form a stable thioether bond. This is a common strategy for conjugating the PEG linker to cysteine residues in proteins or other thiol-containing molecules.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring mechanism
Procedure:
-
Dissolve the thiol-containing molecule in the chosen solvent in a reaction vessel.
-
Add a slight excess of the base (e.g., 1.1-1.5 equivalents) to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.
-
Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PEGylated conjugate.
Applications in PROTAC Synthesis
This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Visualizations
Logical Workflow for PROTAC Synthesis using this compound
Caption: Logical workflow for the synthesis of a PROTAC molecule using this compound.
Boc Deprotection Experimental Workflow
Caption: Experimental workflow for the Boc deprotection of this compound.
References
The Core Mechanism of Bromo-PEG7-Boc in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable".[1][] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][3] A critical component of a PROTAC is the linker, a chemical entity that connects the two key functional moieties: a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase.[][4] The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5]
This technical guide delves into the core mechanism of action of a specific and widely utilized linker, Bromo-PEG7-Boc, in the context of PROTAC technology. We will explore its chemical properties, its role in the formation of the critical ternary complex, and its impact on the overall performance of the resulting protein degrader. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals working at the forefront of targeted protein degradation.
Chemical Properties and Structure of this compound
This compound is a bifunctional linker characterized by a seven-unit polyethylene (B3416737) glycol (PEG) chain. One terminus of the linker is a bromo group, a reactive functional group that can participate in nucleophilic substitution reactions, while the other end is protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed to reveal a primary amine.
| Property | Value | Reference |
| Molecular Formula | C21H41BrO9 | [6] |
| Molecular Weight | 517.45 g/mol | [6] |
| Structure | Br-(CH2CH2O)7-NHBoc | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
The PEG chain imparts several desirable properties to the PROTAC molecule. Its hydrophilic nature can enhance the overall solubility of the often large and hydrophobic PROTAC, which is a common challenge in their development.[][5] The flexibility of the PEG chain is also a crucial attribute, allowing for the necessary conformational adjustments required to facilitate the formation of a stable and productive ternary complex.[7]
Mechanism of Action: Facilitating Ternary Complex Formation
The primary role of the this compound linker is to bridge the POI-binding ligand and the E3 ligase ligand, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This induced proximity is the cornerstone of PROTAC activity, as it brings the E3 ligase in close enough range to the POI to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[3][8] The subsequent polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome.[3][9]
The length and composition of the linker are critical determinants of the stability and productivity of the ternary complex.[1] A linker that is too short may result in steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase.[1] Conversely, an excessively long linker may lead to a floppy and unproductive ternary complex, where the E3 ligase is not optimally positioned for efficient ubiquitin transfer.[1] The seven ethylene (B1197577) glycol units of the this compound linker provide a specific length and degree of flexibility that has been empirically shown to be effective for a variety of target proteins and E3 ligases.
Figure 1: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data on PROTACs with PEG Linkers
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | > 90 | [4] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | < 50 | [4] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | > 90 | [4] |
| TBK1 | VHL | < 12 atoms (alkyl/ether) | No degradation | - | [4] |
| TBK1 | VHL | 21 atoms (alkyl/ether) | 3 | 96 | [4] |
| BTK | CRBN | NC-1 (non-covalent) | 2.2 | 97 | [10] |
| RC-1 (reversible covalent) | 6.6 | >95 | [11] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
This data highlights that there is an optimal linker length for effective degradation, and this can vary significantly between different PROTAC systems. The use of a 7-unit PEG linker, such as in this compound, falls within the range that has been shown to be effective for many targets.
Experimental Protocols
The successful development of a PROTAC requires rigorous experimental validation. The following section outlines detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a this compound linker.
Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound
This protocol describes a general approach for synthesizing a PROTAC where the POI ligand and the E3 ligase ligand are connected to the this compound linker via amide bonds.
Step 1: Coupling of the first ligand to the linker
-
Dissolve the carboxylic acid-functionalized first ligand (either the POI binder or the E3 ligase recruiter) (1.0 eq) and Bromo-PEG7-NHBoc (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting bromo-functionalized intermediate by flash column chromatography.
Step 2: Coupling of the second ligand
-
Dissolve the purified bromo-functionalized intermediate (1.0 eq) and the amine-functionalized second ligand (1.2 eq) in a polar aprotic solvent such as DMF.
-
Add a base like potassium carbonate (K2CO3) or DIPEA (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Figure 2: General experimental workflow for PROTAC synthesis.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[9][12]
-
Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically from nanomolar to micromolar range) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Figure 3: Experimental workflow for Western Blot analysis.
Protocol 3: Ternary Complex Formation Assay
Several biophysical techniques can be employed to confirm and characterize the formation of the ternary complex, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[13] A commonly used cell-based assay is the NanoBRET™ assay.[14]
NanoBRET™ Ternary Complex Formation Assay (Promega) [8][14]
-
Cell Engineering: Engineer the target cell line to express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex, as the donor and acceptor are brought into close proximity.
Conclusion
This compound serves as a versatile and effective linker in the design and synthesis of PROTACs. Its chemical properties, particularly the hydrophilicity and flexibility imparted by the seven-unit PEG chain, play a crucial role in enhancing the solubility and facilitating the formation of a productive ternary complex. The ability to fine-tune the linker length is paramount to achieving potent and selective protein degradation. The experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the role of linkers like this compound will be indispensable for the development of next-generation therapeutics.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. 三重複合体の形成 [promega.jp]
An In-depth Technical Guide to Bromo-PEG7-Boc as a Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the role of the linker molecule is paramount. The linker, which connects the target-binding ligand to the effector moiety (such as an E3 ligase ligand or a cytotoxic payload), is not merely a spacer but a critical determinant of the conjugate's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This technical guide provides a comprehensive overview of Bromo-PEG7-Boc, a heterobifunctional linker featuring a seven-unit PEG chain, a reactive bromo group, and a Boc-protected amine.
This compound is a versatile tool in bioconjugation, offering a balance of hydrophilicity, flexibility, and defined length. The PEG7 chain enhances the aqueous solubility of often hydrophobic small molecule ligands, which can improve their handling and bioavailability.[1][2] The terminal bromo group serves as a stable and efficient reactive handle for conjugation to nucleophiles, particularly thiol groups found in cysteine residues of proteins and peptides, forming a robust thioether bond.[3][4] On the other terminus, the tert-butyloxycarbonyl (Boc)-protected amine provides a latent primary amine functionality that can be deprotected under acidic conditions for subsequent conjugation, allowing for a sequential and controlled synthesis of complex bioconjugates.[5][6]
This guide will delve into the physicochemical properties of this compound, provide detailed experimental protocols for its use in conjugation and deprotection reactions, summarize relevant quantitative data, and visualize key experimental workflows and the underlying biological pathway of PROTAC-mediated protein degradation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of bioconjugates. These properties influence its reactivity, solubility, and behavior in biological systems.
| Property | Value | Source |
| Chemical Formula | C₂₁H₄₁BrO₉ | ChemScene |
| Molecular Weight | 517.45 g/mol | ChemScene |
| CAS Number | 2766000-37-5 | ChemScene |
| Appearance | Colorless to light yellow liquid/oil | MedChemExpress |
| Purity | ≥95% | ChemScene |
| Topological Polar Surface Area (TPSA) | 90.91 Ų | ChemScene |
| Calculated logP (cLogP) | 2.2293 | ChemScene |
| Hydrogen Bond Acceptors | 9 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 23 | ChemScene |
| Storage Conditions | 4°C, sealed storage, away from moisture | ChemScene |
Core Applications and Advantages of the PEG7 Linker
The seven-unit polyethylene glycol chain in this compound offers a unique combination of properties that are highly advantageous in the design of complex therapeutics like PROTACs.
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG7 chain significantly improves the aqueous solubility of hydrophobic molecules, a common challenge in drug development. This can prevent aggregation and improve the formulation and handling of the final conjugate.[1][2]
-
Optimal Length and Flexibility: The length of the linker is a critical parameter for the efficacy of PROTACs, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[7][8] A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced degradation efficiency.[8][9] The PEG7 linker often provides a favorable balance of length and flexibility to facilitate productive ternary complex formation.[10]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG chain can increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending its circulation half-life.[11]
-
Biocompatibility and Low Immunogenicity: PEG is generally considered biocompatible and non-immunogenic, which is crucial for therapeutic applications.[11]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound: conjugation to a thiol-containing molecule and the subsequent deprotection of the Boc group.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes the reaction of the bromo group of the linker with the thiol group of a cysteine residue in a peptide to form a stable thioether bond.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 8.0, containing 1 mM EDTA
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen or Argon gas
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of a co-solvent like DMF or DMSO can be used. Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to prevent oxidation of the thiol group.
-
Linker Preparation: Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: To the peptide solution, add a 1.5 to 5-fold molar excess of the this compound stock solution. The reaction should be performed under an inert atmosphere (nitrogen or argon).
-
Incubation: Gently stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by LC-MS to observe the formation of the desired conjugate and the consumption of the starting materials.
-
Quenching (Optional): If desired, the reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), to react with any excess this compound.
-
Purification: Purify the resulting conjugate by RP-HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder.
Protocol 2: Boc Deprotection of the PEG7-Conjugate
This protocol outlines the removal of the Boc protecting group from the terminal amine of the PEG7 linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG7-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected PEG7-conjugate in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[12][13]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC (the deprotected amine will have a lower Rf value) or LC-MS (observing the mass shift).[12]
-
Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL). The product at this stage is the TFA salt of the amine.
-
Basic Work-up (Optional): If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the TFA.[12] Caution should be exercised due to CO₂ evolution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Final Product: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the deprotected amine-PEG7-conjugate.
Quantitative Data on Linker Performance
The length and composition of the linker are critical for the biological activity of PROTACs. The degradation efficiency is often measured by the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation).[7] The following tables summarize illustrative data from the literature, demonstrating the impact of PEG linker length on PROTAC efficacy for different targets. While specific data for a PEG7 linker is not always available, these examples highlight the importance of linker optimization.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker (Number of atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 12-atom PEG-like | ~100 | >90 |
| 16-atom PEG-like | ~10 | >95 |
Data adapted from studies on ERα degraders. A longer linker in this case led to a significant increase in potency.[8]
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Linker (Number of atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No degradation | N/A |
| 21-atom (PEG/alkyl) | 3 | 96 |
| 29-atom (PEG/alkyl) | 292 | 76 |
Data adapted from studies on TBK1 degraders. This example shows an optimal linker length, with both shorter and longer linkers being less effective.[9]
Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| PROTAC Linker | CRBN Degradation |
| 9-atom alkyl chain | Concentration-dependent degradation |
| 3-unit PEG | Weak degradation |
This study suggests that in some cases, the atomic composition of the linker (alkyl vs. PEG) can significantly impact PROTAC activity.[9]
Visualization of PROTAC-Mediated Protein Degradation Pathway
This compound is frequently used in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC that utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target a protein of interest (POI) for degradation.
Conclusion
This compound is a highly valuable heterobifunctional linker for researchers and drug developers. Its well-defined structure, incorporating a flexible and hydrophilic PEG7 chain, a thiol-reactive bromo group, and a protected amine, provides a robust platform for the synthesis of complex bioconjugates. The properties imparted by the PEG7 linker, including enhanced solubility and optimized spatial orientation, are particularly advantageous in the design of potent PROTACs. The experimental protocols and data presented in this guide offer a practical framework for the application of this compound in the development of novel targeted therapies. As the field of protein degradation and targeted drug delivery continues to advance, the rational design and selection of linkers, such as this compound, will remain a cornerstone of success.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to PEGylation with Bromo-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bromo-PEG7-Boc, a heterobifunctional linker, and its application in polyethylene (B3416737) glycol (PEG)ylation, a critical strategy in modern drug development. Focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document details the chemical properties, experimental protocols, and biological significance of incorporating a discrete PEG7 linker.
Introduction to this compound and PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing solubility, extending circulation half-life, and reducing immunogenicity.
This compound is a specific type of PEGylation reagent characterized by a seven-unit ethylene (B1197577) glycol chain. It is a heterobifunctional linker, meaning it has two different reactive ends:
-
Bromo Group (Br): A good leaving group that readily reacts with nucleophiles, particularly thiol groups found in cysteine residues of proteins or in small molecules.
-
Boc-Protected Amine (Boc-NH): A tert-butyloxycarbonyl (Boc) protected primary amine. The Boc group is a common protecting group in organic synthesis that can be removed under acidic conditions to reveal a reactive amine, which can then be coupled to a carboxylic acid or another electrophilic group.
The discrete length of the PEG7 chain allows for precise control over the spacing between the conjugated molecules, a critical factor in applications like PROTACs where it influences the formation of a stable and productive ternary complex.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₄₁BrO₉ | [3] |
| Molecular Weight | 517.45 g/mol | [3] |
| Appearance | Oil | [3] |
| Color | Off-white to light yellow | [3] |
| Storage Conditions | -20°C, sealed, away from moisture | [3] |
Application in PROTAC Synthesis: A Case Study
PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4] The linker connecting the target protein binder and the E3 ligase ligand is a crucial component of a PROTAC's design, and PEG linkers are widely used for this purpose.[5]
While a specific PROTAC synthesized with this compound is not explicitly detailed in the searched literature, we can construct a representative experimental workflow based on established protocols for similar PEGylated PROTACs, such as those targeting the BET family of proteins (e.g., BRD4) and recruiting the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[4][6][7][8]
General Synthetic Scheme
The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. The following diagram illustrates a general workflow for the synthesis of a hypothetical PROTAC, "BETd-260," which targets BET proteins for degradation via the CRBN E3 ligase.[9]
Caption: General workflow for the synthesis of a PROTAC using this compound.
Detailed Experimental Protocols
The following are detailed, representative protocols for each step of the synthesis.
Step 1: Boc Deprotection of this compound
This step removes the Boc protecting group to yield a free amine.
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.[10]
-
Step 2: Amide Coupling with E3 Ligase Ligand (Pomalidomide)
The free amine of the PEG linker is coupled to the carboxylic acid of an E3 ligase ligand, in this case, a pomalidomide derivative.
-
Materials:
-
Bromo-PEG7-NH2 (TFA salt)
-
Pomalidomide (or a derivative with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product is typically carried forward to the next step.[10]
-
Step 3: Nucleophilic Substitution with Target Ligand ((+)-JQ1)
The bromo end of the PEG linker reacts with a nucleophilic site on the target-binding ligand, such as the phenolic hydroxyl group of (+)-JQ1.
-
Materials:
-
Bromo-PEG7-Pomalidomide intermediate
-
(+)-JQ1
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the crude Bromo-PEG7-Pomalidomide intermediate from the previous step (approximately 1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Step 4: Purification of the Final PROTAC
The crude PROTAC is purified to obtain the final, high-purity product.
-
Technique: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column is commonly used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF).
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the product using a linear gradient of Mobile Phase B.
-
Collect fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.[11]
-
Characterization of the PEGylated PROTAC
The identity and purity of the synthesized PROTAC are confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Outcome | Reference(s) |
| LC-MS | To confirm the molecular weight of the final product and assess its purity. | A major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the PROTAC. | [10] |
| ¹H and ¹³C NMR | To confirm the chemical structure of the PROTAC. | The NMR spectra should show characteristic peaks for the protons and carbons of the JQ1, pomalidomide, and PEG7 linker moieties. The integration of the peaks should be consistent with the number of protons in the molecule. | [6] |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the PROTAC, further confirming its elemental composition. | The measured mass should be within a few ppm of the calculated exact mass. | [6] |
Biological Evaluation and Signaling Pathway
The biological activity of the synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein and its downstream effects.
Western Blot Analysis for Protein Degradation
-
Objective: To quantify the degradation of the target protein (e.g., BRD4) in a relevant cell line (e.g., RS4;11 leukemia cells for BETd-260).[9]
-
Procedure:
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the target protein (BRD4) and a loading control (e.g., actin).
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
Expected Outcome: A dose-dependent decrease in the level of the target protein. The half-maximal degradation concentration (DC₅₀) can be calculated from this data. For a potent PROTAC like BETd-260, DC₅₀ values can be in the picomolar to low nanomolar range.[9]
Cell Viability and Apoptosis Assays
-
Objective: To assess the functional consequence of target protein degradation on cell viability and apoptosis.
-
Procedure:
-
Cell Viability: Treat cells with the PROTAC for an extended period (e.g., 4 days) and measure cell growth using an MTT or similar assay.
-
Apoptosis: Treat cells with the PROTAC and measure markers of apoptosis, such as PARP cleavage, by western blot.
-
-
Expected Outcome: The PROTAC should potently suppress cell viability and induce apoptosis in cell lines dependent on the target protein.[9]
Signaling Pathway
The degradation of a target protein by a PROTAC disrupts the signaling pathways in which that protein is involved. In the case of a BET-targeting PROTAC, the degradation of BRD4 leads to the downregulation of key oncogenes, such as c-Myc, ultimately leading to cell cycle arrest and apoptosis.[12]
Caption: Signaling pathway affected by a BET-targeting PROTAC.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for PEGylation, particularly in the rapidly advancing field of targeted protein degradation. Its defined length and dual reactivity allow for the precise and modular synthesis of complex bioactive molecules like PROTACs. The protocols and data presented in this guide, based on established methodologies for similar compounds, provide a solid foundation for researchers and drug development professionals to utilize this compound in their own research endeavors. The continued exploration of such discrete PEG linkers will undoubtedly contribute to the development of novel and more effective therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Bromo-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Bromo-PEG7-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding these properties is critical for the successful design, synthesis, purification, and formulation of novel therapeutics. While specific quantitative data for this compound is not extensively published, this guide leverages data from structurally analogous molecules and established chemical principles to provide a robust predictive assessment and detailed experimental protocols for empirical determination.
Core Concepts: Structural Influence on Physicochemical Properties
The solubility and stability of this compound are dictated by its distinct structural motifs:
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents. However, it is inherently labile to acidic conditions.
-
PEG7 Linker: The seven-unit polyethylene (B3416737) glycol chain is flexible and hydrophilic, imparting significant solubility in a wide array of polar organic solvents and aqueous media through hydrogen bonding.[1]
-
Terminal Bromide: The alkyl bromide is a reactive functional group that contributes to the molecule's overall polarity and serves as a key handle for nucleophilic substitution reactions.
Predicted Solubility Profile
Based on its structural components, this compound is anticipated to be highly soluble in common polar aprotic solvents. The following table summarizes the inferred solubility based on data from structurally similar PEGylated molecules.[1]
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polar nature of DMSO effectively solvates the PEG chain and the amide linkage. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the molecule. | |
| Acetonitrile (B52724) (ACN) | High | The polarity of acetonitrile is suitable for dissolving PEGylated compounds. | |
| Chlorinated | Dichloromethane (DCM) | High | The nonpolar character of the Boc group and the overall molecular size allow for good solubility in DCM. |
| Polar Protic | Water | Moderate to High | The hydrophilic PEG chain promotes solubility in aqueous solutions.[2][3] |
| Methanol (B129727) (MeOH) | High | The polarity and hydrogen bonding capability of methanol make it a good solvent. | |
| Ethanol (B145695) (EtOH) | High | Similar to methanol, ethanol is a suitable polar protic solvent. | |
| Nonpolar Aprotic | Toluene (B28343) | Low to Moderate | The nonpolar nature of toluene is less favorable for solvating the polar PEG chain. |
| Hexanes | Very Low / Insoluble | The significant polarity of the PEG chain makes it immiscible with nonpolar alkanes. |
Stability Characteristics
The chemical stability of this compound is primarily influenced by the acid-labile Boc protecting group and the potential for degradation of the PEG chain under specific conditions.
Boc Group Stability
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group that is readily cleaved under acidic conditions.[4][5][6][7][8] The stability of the Boc group is highly dependent on the pH of the solution.
-
Acidic Conditions: The Boc group is rapidly cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), even at room temperature.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutene gas.[4][5] This lability is a critical consideration during synthesis, purification (e.g., reverse-phase HPLC with TFA in the mobile phase), and storage of any acidic formulations.
-
Basic Conditions: The Boc group is generally stable to basic conditions and most nucleophiles.[9] This orthogonality makes it compatible with base-labile protecting groups like Fmoc.
-
Thermal Stability: The Boc group is generally considered thermally stable at moderate temperatures (e.g., 37°C) in the absence of acidic catalysts.[10]
PEG Chain Stability
Polyethylene glycol chains are generally stable under a wide range of conditions. However, they can be susceptible to oxidative degradation, particularly in the presence of metal ions and at elevated temperatures. It is advisable to store this compound in a cool, dark place and to use degassed solvents when possible, especially for long-term storage in solution.
The following table summarizes the storage recommendations for this compound based on information from chemical suppliers of similar compounds.
| Storage Format | Recommended Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | -80°C | Up to 6 months |
Experimental Protocols
For applications requiring precise knowledge of solubility and stability, the following experimental protocols provide a framework for their determination.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully transfer a known volume of the clear supernatant to a clean vial. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted supernatant using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.
Protocol for Assessing Chemical Stability
This protocol outlines a general method for evaluating the stability of this compound under various conditions (e.g., different pH values, temperatures).
Objective: To determine the degradation rate of this compound under specific stress conditions over time.
Materials:
-
This compound
-
A stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO)
-
Buffers of various pH values (e.g., pH 4, 7.4, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffer systems.
-
Incubation: Aliquot the solutions into sealed vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a suitable reagent or by freezing the sample immediately.
-
Quantification: Analyze the samples by HPLC to determine the remaining concentration of intact this compound. The appearance of new peaks can indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation rate and half-life of the compound under each condition can be calculated.
Visualizations
The following diagrams illustrate key concepts and workflows related to the handling and analysis of this compound.
Caption: Acid-catalyzed deprotection pathway of the Boc group.
Caption: Workflow for the experimental determination of solubility.
Caption: Workflow for the experimental assessment of chemical stability.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
The Role of Bromo-PEG7-Boc in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery is continually evolving, with a significant shift towards highly targeted therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful strategies to address previously "undruggable" targets and enhance therapeutic efficacy. Central to the design and function of these complex molecules is the linker, a critical component that connects the targeting moiety to the effector element. Bromo-PEG7-Boc, a heterobifunctional linker, has garnered significant attention for its utility in the synthesis of these advanced therapeutics. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: The PROTAC and ADC Revolution
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
ADCs, on the other hand, are targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The antibody directs the ADC to cancer cells expressing a specific antigen, where the cytotoxic payload is then released, minimizing systemic toxicity. The linker in ADCs plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.
The Pivotal Role of the PEG Linker
Polyethylene glycol (PEG) linkers are frequently employed in the design of both PROTACs and ADCs due to their favorable physicochemical properties. The inclusion of a PEG chain can:
-
Enhance Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the solubility of often hydrophobic warheads and E3 ligase ligands, which can in turn enhance cell permeability.
-
Optimize Ternary Complex Formation: The flexibility and length of the PEG linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
-
Improve Pharmacokinetic Properties: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its plasma half-life.
-
Reduce Immunogenicity: The PEG chain can shield the therapeutic molecule from the immune system, potentially reducing its immunogenicity.
This compound is a discrete PEG linker with seven ethylene (B1197577) glycol units, offering a balance of these beneficial properties. The terminal bromo group provides a reactive handle for conjugation to nucleophiles like amines and thiols, while the Boc-protected amine allows for subsequent deprotection and further functionalization, making it a versatile building block in drug discovery.
Quantitative Data on Linker Length and PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC. An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient protein degradation. The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Impact of PEG Linker Length on the Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG3 | ~100 | ~75 |
| PROTAC 2 | PEG4 | ~30 | >90 |
| PROTAC 3 | PEG5 (similar to PEG7) | ~10 | >95 |
| PROTAC 4 | PEG6 | ~30 | >90 |
| PROTAC 5 | PEG9 | ~100 | ~70 |
Data compiled from various sources in the literature. Actual values are cell-line dependent.
Table 2: Influence of PEG Linker Length on the Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG2 | 50 | 80 |
| BTK Degrader 2 | PEG4 | 15 | 95 |
| BTK Degrader 3 | PEG6 (similar to PEG7) | 5 | >98 |
| BTK Degrader 4 | PEG8 | 20 | 90 |
Data compiled from various sources in the literature. Actual values are cell-line dependent.
These tables illustrate that a PEG linker with a length in the range of 5 to 7 PEG units often provides optimal degradation efficacy for these specific targets.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), using the BRD4 inhibitor JQ1 as the warhead and pomalidomide (B1683931) as the E3 ligase ligand.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step.
Step 2: Conjugation of the Deprotected Linker to Pomalidomide
-
Dissolve pomalidomide (1.0 eq) and the deprotected bromo-PEG7-amine TFA salt (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography to yield pomalidomide-PEG7-Br.
Step 3: Conjugation of JQ1 to the Pomalidomide-Linker Construct
-
Dissolve JQ1-acid (a derivative of JQ1 with a carboxylic acid handle) (1.0 eq) and pomalidomide-PEG7-Br (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot Analysis to Determine DC50 and Dmax
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by PROTACs and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BTK signaling pathway and the point of intervention for a BTK-targeting PROTAC.
Caption: BRD4-mediated gene transcription and its inhibition by a BRD4-targeting PROTAC.
Caption: General experimental workflow for the synthesis and evaluation of an Antibody-Drug Conjugate.
Applications in Antibody-Drug Conjugates (ADCs)
Heterobifunctional PEG linkers like this compound are also valuable in the construction of ADCs. The bromo group can be reacted with a thiol on a partially reduced antibody, while the Boc-protected amine can be deprotected and conjugated to a cytotoxic payload. The PEG7 linker provides a hydrophilic spacer that can improve the ADC's solubility and pharmacokinetic profile, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
For instance, in the development of an ADC targeting the HER2 receptor in breast cancer, a PEG linker can be used to conjugate a potent cytotoxic drug to an anti-HER2 antibody like trastuzumab. The linker's properties are crucial for the ADC's stability in circulation and the efficient release of the drug upon internalization into the cancer cell.
Caption: Simplified HER2 signaling pathway and the therapeutic action of an anti-HER2 ADC.
Conclusion
This compound is a versatile and valuable tool in the modern drug discovery toolbox. Its application as a heterobifunctional linker in the synthesis of PROTACs and ADCs enables the fine-tuning of critical properties such as solubility, permeability, and ternary complex formation. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design in the development of these next-generation therapeutics. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, molecules like this compound will undoubtedly play a central role in the creation of more effective and safer medicines.
The Strategic Role of the Boc Protecting Group in Bromo-PEG7-Boc: A Technical Guide for Advanced Bioconjugation
For Immediate Release
In the landscape of modern drug development and molecular biology, the precise and controlled assembly of complex biomolecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, Bromo-PEG7-Boc has emerged as a versatile tool for researchers and scientists. This technical guide provides an in-depth analysis of the critical function of the tert-butyloxycarbonyl (Boc) protecting group in this compound, offering a valuable resource for professionals in drug development and chemical biology.
The strategic utility of this compound lies in its dual functionality, enabling the sequential conjugation of two different molecular entities. This is made possible by the orthogonal reactivity of its terminal bromo and Boc-protected amine groups. The Boc group serves as a temporary shield for the primary amine, rendering it inert to nucleophilic attack and other reaction conditions. This allows for the selective reaction of the bromo group with a nucleophile, typically a thiol, in the first step of a bioconjugation reaction.
Following the successful conjugation at the bromo-terminus, the Boc protecting group can be efficiently removed under mild acidic conditions to unveil the primary amine. This newly exposed amine is then available for a second conjugation reaction, enabling the creation of complex architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Function of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability in a broad range of chemical environments and its facile, clean removal under acidic conditions.[1][2] In the context of this compound, its function can be dissected into several key advantages:
-
Enabling Orthogonal Chemistry: The primary role of the Boc group is to facilitate a two-step, orthogonal conjugation strategy. The bromo group can be selectively reacted with a thiol-containing molecule, for instance, on an antibody or a small molecule, without affecting the protected amine.
-
Preventing Undesired Reactions: The Boc group effectively prevents the amine from participating in unwanted side reactions, such as acting as a nucleophile itself or interfering with the desired reaction at the bromo-terminus.
-
Controlled Unmasking: The deprotection of the Boc group is a well-characterized and high-yielding reaction, typically achieved with trifluoroacetic acid (TFA).[3] This allows for the controlled and timed exposure of the reactive amine functionality for the subsequent conjugation step.
-
Versatility in Conjugation: The resulting primary amine, after deprotection, can be conjugated to a variety of functional groups, including activated esters (e.g., NHS esters), isothiocyanates, and carboxylic acids (via amide bond formation), providing broad flexibility in the design of the final bioconjugate.
Quantitative Data on Reaction Efficiency
The successful synthesis of a bioconjugate using this compound hinges on the efficiency of each reaction step. The following tables summarize representative quantitative data for the key transformations involved in a typical two-step conjugation process.
| Reaction Step | Reagents and Conditions | Typical Yield | Purity | Reference |
| 1. Thiol-Bromo Conjugation | Thiol-containing molecule, this compound, Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temperature, 1-4 hours | 70-90% | >95% | [4][5] |
| 2. Boc Deprotection | TFA/DCM (1:1), Room Temperature, 1-2 hours | >90% | >95% | [3][6] |
| 3. Amine Coupling (with activated carboxylic acid) | Deprotected PEG-conjugate, Carboxylic acid, Coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temperature, 2-12 hours | 60-85% | >95% | [7] |
Table 1: Representative quantitative data for the key reaction steps in a two-step conjugation using this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Thiol-Bromo Conjugation
This protocol describes the reaction of a thiol-containing molecule with this compound.
Materials:
-
Thiol-containing molecule
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring apparatus
-
Analytical HPLC and LC-MS for reaction monitoring
Procedure:
-
Dissolve the thiol-containing molecule (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by analytical HPLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group from the PEGylated conjugate.
Materials:
-
Boc-protected PEG-conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG-conjugate (1.0 eq) in DCM in a reaction vessel.
-
Add an equal volume of TFA to the solution (final concentration of TFA is typically 50%).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product (with a corresponding mass loss of 100.12 g/mol ).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
Protocol 3: Amine Coupling with a Carboxylic Acid
This protocol describes the conjugation of the deprotected amine with a carboxylic acid-containing molecule.
Materials:
-
Deprotected PEG-conjugate (TFA salt)
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
Anhydrous DMF
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the deprotected PEG-conjugate (TFA salt, 1.1 eq) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by analytical HPLC or LC-MS.
-
Upon completion, purify the final bioconjugate by preparative HPLC.
Visualizing the Workflow and Biological Context
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process and a relevant biological signaling pathway where a bioconjugate synthesized using this compound could be applied.
References
- 1. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer [mdpi.com]
- 5. Impact of HER2-targeting antibody drug conjugates in treatment strategies for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Bromo-PEG7-Boc: An In-Depth Technical Guide for Chemical Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC molecule is a triad (B1167595) of critical components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. Bromo-PEG7-Boc is a heterobifunctional PEG linker that offers a versatile platform for the synthesis of PROTACs and other chemical biology tools. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and a discussion of its role in the rational design of targeted protein degraders.
Core Concepts of this compound in Chemical Biology
This compound is a monodisperse PEG linker, meaning it has a precisely defined length of seven ethylene (B1197577) glycol units. This homogeneity is crucial for structure-activity relationship (SAR) studies, allowing for systematic evaluation of linker length on PROTAC performance. The molecule is functionalized with a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.
The bromo group serves as a reactive handle for conjugation to a variety of nucleophiles, commonly found in target protein ligands. This allows for the covalent attachment of the PEG linker to the protein-binding moiety of the PROTAC.
The Boc-protected amine provides a stable, yet readily cleavable, functional group. The Boc protecting group is robust under a wide range of reaction conditions, ensuring that the amine remains unreactive during the initial conjugation step.[1][2][3] Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal a primary amine, which can then be coupled to an E3 ligase ligand to complete the PROTAC synthesis.[1][2][3]
The PEG7 linker itself imparts several beneficial properties to the resulting conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often-hydrophobic PROTAC molecules, which can enhance their bioavailability.[4][]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life.
-
Conformational Flexibility: The flexibility of the PEG chain allows for the optimal orientation of the target protein and E3 ligase to facilitate the formation of a productive ternary complex, a prerequisite for efficient ubiquitination and degradation.[6]
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and minimal immunogenicity, making it a suitable component for therapeutic agents.
Data Presentation: Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₄₁BrO₉ | [7][8] |
| Molecular Weight | 517.45 g/mol | [7][8] |
| CAS Number | 2766000-37-5 | [7][8] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [7][8] |
| Topological Polar Surface Area (TPSA) | 90.91 Ų | [8] |
| LogP | 2.2293 | [8] |
| Hydrogen Bond Acceptors | 9 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Rotatable Bonds | 23 | [8] |
| Storage Conditions | 4°C, sealed storage, away from moisture. | [7][8] |
| Solubility | Soluble in DCM, DMSO | [] |
| Stability | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. | [6] |
Mandatory Visualization
The following diagrams illustrate key conceptual and experimental workflows relevant to the application of this compound in targeted protein degradation.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. Specific reaction conditions may need to be optimized based on the properties of the target protein and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the two-step synthesis of a PROTAC, starting with the conjugation of the target protein ligand to this compound, followed by Boc deprotection and coupling to the E3 ligase ligand.
Materials:
-
Target protein ligand with a nucleophilic functional group (e.g., phenol, amine, or thiol)
-
This compound
-
E3 ligase ligand with a carboxylic acid or an activated ester (e.g., NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)
-
Silica (B1680970) gel for column chromatography
-
Analytical instruments: LC-MS, NMR, HPLC
Part A: Conjugation of Target Protein Ligand to this compound
-
Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add a suitable base (e.g., K₂CO₃, 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the Target Ligand-PEG7-Boc conjugate.
-
Characterize the purified product by LC-MS and NMR.
Part B: Boc Deprotection and Coupling to E3 Ligase Ligand
-
Dissolve the Target Ligand-PEG7-Boc conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) to ensure complete removal of residual acid. The resulting Target Ligand-PEG7-NH₂ is often used in the next step without further purification.
-
In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add coupling reagents (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the Target Ligand-PEG7-NH₂ (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Part A, step 5-6.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS, NMR, and determine its purity by analytical HPLC.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
The synthesized PROTAC molecule dissolved in DMSO
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (DMSO). For a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
-
Quantitative Data on the Impact of PEG Linker Length
For instance, studies on PROTACs targeting Tank-binding kinase 1 (TBK1) showed that linkers with fewer than 12 atoms were inactive, while those with 12 to 29 atoms exhibited submicromolar degradation potency.[10] A PROTAC with a 21-atom linker showed a DC₅₀ of 3 nM and a Dₘₐₓ of 96%.[10]
In another study focusing on Bruton's tyrosine kinase (BTK) degraders, longer PEG linkers (≥ 4 PEG units) were found to be more effective than shorter ones.[11] Conversely, for the degradation of CRBN using a homo-PROTAC, a shorter 8-atom PEG linker was found to be optimal.[6]
This variability highlights the importance of synthesizing a series of PROTACs with varying linker lengths to identify the optimal construct for a given target protein and E3 ligase combination. This compound, with its defined length, serves as a valuable building block in such systematic optimization efforts.
Conclusion
This compound is a well-defined and versatile chemical tool that plays a significant role in the construction of PROTACs and other bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG7 linker, provides researchers with a powerful building block for the rational design of molecules aimed at targeted protein degradation. The detailed protocols and conceptual frameworks presented in this guide are intended to empower scientists in their efforts to develop novel therapeutics and to further unravel the complexities of cellular signaling pathways. While the "trial and error" aspect of linker optimization remains a part of PROTAC development, the use of well-characterized linkers like this compound facilitates a more systematic and informed approach to this critical aspect of drug discovery.
References
- 1. 2766000-37-5|this compound|BLD Pharm [bldpharm.com]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Bromo-PEG7-Boc: A Versatile Linker for Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG7-Boc, a heterobifunctional linker integral to advancements in bioconjugation and the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and key applications, offering experimental protocols and workflows to support its use in research and drug discovery.
Core Compound Data
This compound, also known as tert-butyl (2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a chemical compound featuring a terminal bromo group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for sequential and specific conjugation to two different molecular entities.
| Property | Value | Reference |
| CAS Number | 2766000-37-5 | [1] |
| Molecular Weight | 517.45 g/mol | [1] |
| Molecular Formula | C₂₁H₄₁BrO₉ | [1] |
| Purity | ≥95% | [1] |
| Appearance | Varies (often a colorless to pale yellow oil or liquid) | |
| Storage | 4°C, sealed storage, away from moisture | [1] |
Synthesis of this compound
The synthesis of this compound typically starts from its corresponding alcohol precursor, Boc-NH-PEG7-OH. The terminal hydroxyl group is converted to a bromide, a good leaving group for subsequent nucleophilic substitution reactions. A general and adaptable two-step protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Boc-NH-PEG7-OH
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (Et₃N) or other suitable non-nucleophilic base
-
Lithium bromide (LiBr)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Mesylation or Tosylation of Boc-NH-PEG7-OH
-
Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5-2.2 equivalents) to the stirred solution.
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2-1.7 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
Step 2: Bromination
-
To the reaction mixture from Step 1, add an excess of lithium bromide (5-17 equivalents).
-
Add acetone to the mixture to facilitate the dissolution of LiBr and proceed with the reaction.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction for the disappearance of the mesylated/tosylated intermediate by TLC.
Work-up and Purification:
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in PROTAC Development
This compound is a widely utilized linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker in this compound provides several advantages in PROTAC design:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds. This can also influence cell permeability.
-
Flexibility and Length: The seven ethylene (B1197577) glycol units provide a flexible spacer of optimal length to connect the target protein binder and the E3 ligase ligand, facilitating the formation of a stable and productive ternary complex.
Experimental Protocol: General PROTAC Synthesis using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where a nucleophilic group (e.g., a thiol or amine) on the E3 ligase ligand displaces the bromide of this compound, followed by Boc deprotection and coupling to the target protein binder.
Materials:
-
E3 Ligase Ligand with a nucleophilic handle (e.g., -SH, -NH₂)
-
This compound
-
Suitable base (e.g., DIPEA, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target Protein Binder with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HBTU)
Step 1: Conjugation to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1 equivalent) in an anhydrous solvent.
-
Add a suitable base (1.5-2 equivalents).
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.
-
Purify the resulting Boc-protected intermediate by preparative HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is often used directly as the TFA salt.
Step 3: Coupling to Target Protein Binder
-
Dissolve the target protein binder with a carboxylic acid (1 equivalent) in an anhydrous solvent.
-
Add coupling agents like HATU (1.1 equivalents) and a base like DIPEA (2-3 equivalents).
-
Add the deprotected amine-PEG-E3 ligase ligand from Step 2.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
Caption: General workflow for PROTAC synthesis.
Applications in Bioconjugation
The bromo group of this compound is a soft electrophile that reacts readily with soft nucleophiles, most notably thiols. This makes it an excellent reagent for the site-specific modification of proteins containing cysteine residues.[4]
Experimental Protocol: Site-Specific Protein Labeling
This protocol describes the conjugation of this compound to a protein with an available cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0, degassed)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent by buffer exchange.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically for each specific protein.
-
Purification: Remove the excess, unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: The resulting PEGylated protein can be characterized by SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry to confirm the conjugation and determine the degree of labeling.
Caption: Workflow for protein cysteine labeling.
Signaling Pathways and Logical Relationships
The signaling pathway impacted by a PROTAC synthesized with this compound is determined by the target protein binder incorporated into the PROTAC. The fundamental mechanism of action, however, follows a logical sequence independent of the specific target. The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.
Caption: PROTAC mechanism of action.
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the provided protocols is recommended.
References
An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG7-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical processes.
Introduction
This compound is a valuable chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer, a terminal bromine atom for nucleophilic substitution, and a Boc-protected amine. The PEG chain enhances solubility and biocompatibility, making it an ideal linker for conjugating different molecules, such as a target protein ligand and an E3 ligase ligand in a PROTAC. The Boc protecting group allows for controlled, sequential reactions, a crucial aspect in the synthesis of complex biomolecules. This guide will detail a reliable synthetic route and effective purification strategies for obtaining high-purity this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Boc-NH-PEG7-OH. The first step involves the activation of the terminal hydroxyl group, commonly through tosylation, followed by a nucleophilic substitution with a bromide salt. An alternative, more direct approach involves the direct bromination of the alcohol.
Two-Step Synthesis Pathway: Tosylation and Bromination
This is a widely used and reliable method for converting the terminal alcohol of a PEG chain into a good leaving group (tosylate), which is subsequently displaced by a bromide ion.
Experimental Protocol:
Step 1: Tosylation of Boc-NH-PEG7-OH
-
In a round-bottom flask, dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (B128534) (2.2 equivalents) to the solution, followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.7 equivalents).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude tosylated product (Boc-NH-PEG7-OTs), which can be used in the next step without further purification.
Step 2: Bromination of Boc-NH-PEG7-OTs
-
Dissolve the crude Boc-NH-PEG7-OTs from the previous step in acetone (B3395972).
-
Add lithium bromide (10-15 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Dilute the residue with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
Expected Yields and Characterization Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Starting Material | Boc-NH-PEG7-OH |
| Molecular Formula | C21H41BrO9 |
| Molecular Weight | 517.45 g/mol |
| Overall Yield | 85-95% |
| Purity (after purification) | >95% |
| Appearance | Colorless to light yellow oil |
Table 1: Expected Quantitative Data for this compound Synthesis
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): The following table outlines the expected chemical shifts for the protons in this compound, based on data for similar compounds[1].
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.44 | s | 9H |
| -NH - (Amide) | ~5.0 | br s | 1H |
| -CH ₂-NH- | ~3.3-3.4 | m | 2H |
| PEG Backbone (-O-CH ₂-CH ₂-O-) | ~3.64 | s | 24H |
| -CH ₂-CH₂-Br | ~3.79 | t | 2H |
| -CH₂-CH ₂-Br | ~3.45 | t | 2H |
Table 2: Expected ¹H NMR Data for this compound
-
Mass Spectrometry (ESI+): Expected m/z: [M+Na]⁺.
Purification of this compound
The purification of PEGylated compounds can be challenging due to their polarity and potential for broad peaks during chromatography. A combination of techniques is often employed to achieve high purity.
Experimental Protocols for Purification
1. Flash Column Chromatography:
This is the most common method for purifying this compound.
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, or methanol (B129727) in dichloromethane is typically used. The polarity of the eluent is gradually increased to elute the product. For instance, a slow gradient of 1-10% methanol in a 1:1 mixture of ethanol/isopropanol in chloroform (B151607) has been found to provide good separation for similar PEG-containing compounds.
-
Procedure:
-
Load the crude product onto a silica gel column.
-
Elute with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Precipitation:
Precipitation can be a simple and effective initial purification step to remove less polar or more polar impurities.
-
Procedure:
-
Dissolve the crude this compound in a polar solvent in which it is soluble (e.g., water, methanol).
-
Add a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexane) dropwise while stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with the non-polar solvent.
-
Dry the purified product under vacuum.
-
Visualization of Workflows
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from Boc-NH-PEG7-OH.
References
A Technical Guide to Bromo-PEG7-Boc for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bromo-PEG7-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, commercial availability, and provides established protocols for its application in chemical synthesis.
Core Concepts and Applications
This compound, systematically named tert-butyl (1-bromo-3,6,9,12,15,18,21-heptaoxatetracosan-24-oate), is a valuable tool in bioconjugation and medicinal chemistry. Its structure comprises a seven-unit PEG chain that imparts hydrophilicity and flexibility to molecules it is incorporated into.[1][2][3] This PEG chain is flanked by two distinct functional groups: a bromo group and a tert-butyloxycarbonyl (Boc)-protected amine. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities.
The primary application of this compound is as a linker in the synthesis of PROTACs.[4][5] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the target protein-binding and E3 ligase-binding moieties, which is critical for the formation of a stable and productive ternary complex.[1] The hydrophilicity of the PEG chain can also enhance the solubility and cell permeability of the resulting PROTAC molecule.[2][3]
Physicochemical and Technical Data
A summary of the key physicochemical and technical data for this compound is presented in the tables below. This information has been compiled from various commercial suppliers and computational predictions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2766000-37-5 | [6][7] |
| Molecular Formula | C21H41BrO9 | [6][7] |
| Molecular Weight | 517.45 g/mol | [6][7] |
| Purity | ≥95% | [6] |
| Appearance | Solid or oil | [8] |
| Topological Polar Surface Area (TPSA) | 90.91 Ų | [6] |
| logP | 2.2293 | [6] |
| Hydrogen Bond Acceptors | 9 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 23 | [6] |
Table 2: Solubility and Stability of this compound
| Parameter | Details | Source |
| Solubility | Soluble in DMSO, DCM, and DMF. | [9] |
| Storage Stability (Powder) | 2 years at -20°C. | [10] |
| Storage Stability (in DMSO) | 2 weeks at 4°C; 6 months at -80°C. | [10] |
| Chemical Stability | The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., TFA). | [11][12] |
Commercial Suppliers
This compound is readily available from a number of commercial suppliers specializing in research chemicals and building blocks for drug discovery. A selection of these suppliers is listed below.
Table 3: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| ChemScene | ≥95% | 100 mg, 250 mg, 1 g |
| DC Chemicals | Not specified | Not specified |
| MedChemExpress | ≥95% | 100 mg, 250 mg |
| BLD Pharm | Not specified | Not specified |
| Sigma-Aldrich | Not specified | Not specified |
| Molport | Not specified | 100 mg, 250 mg, 1 g |
| Xcess Biosciences | ≥98% | Not specified |
This is not an exhaustive list, and availability and purity may vary. Researchers should consult the respective supplier's website for the most current information.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing this compound for the synthesis of bioconjugates, particularly PROTACs.
Boc Deprotection of this compound to Yield the Free Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be coupled to a molecule of interest.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[13]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. The resulting residue is the amine salt of the deprotected linker.
-
Optional Basic Work-up (to obtain the free amine): a. Dissolve the crude residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate the solution under reduced pressure to obtain the free amine of the bromo-PEG7 linker.[13]
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general two-step synthesis of a PROTAC, starting with the coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand, followed by deprotection and coupling to a target protein ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to Bromo-PEG7-Amine (post-deprotection)
Materials:
-
Deprotected Bromo-PEG7-Amine (from protocol 4.1)
-
E3 Ligase Ligand with a carboxylic acid functional group (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected Bromo-PEG7-Amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting bromo-PEG7-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.
Step 2: Coupling of the Target Protein Ligand
The bromo-terminated PEG linker can be coupled to a variety of nucleophiles on the target protein ligand, such as a phenol, thiol, or amine, via a nucleophilic substitution reaction. The following is a general example using a phenolic hydroxyl group.
Materials:
-
Bromo-PEG7-E3 ligase ligand conjugate (1.0 eq)
-
Target protein ligand with a phenolic hydroxyl group (e.g., JQ1) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
To a solution of the target protein ligand in anhydrous DMF, add K₂CO₃. Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the Bromo-PEG7-E3 ligase ligand conjugate in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action of a PROTAC synthesized using this compound.
Caption: General workflow for the synthesis of a PROTAC molecule using this compound.
Caption: Mechanism of action of a PROTAC, illustrating the role of the linker in ternary complex formation.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. cphi-online.com [cphi-online.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. tert-butyl 1-bromo-3,6,9,12,15,18,21-heptaoxatetracosan-24-oate | 2766000-37-5 | Buy Now [molport.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Boc-amino-PEG7-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Strategic Application of Bromo-PEG7-Boc in Novel Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the development of sophisticated molecular architectures capable of eliciting specific biological responses is paramount. Among the innovative strategies, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for the selective degradation of disease-causing proteins. The efficacy and pharmacokinetic properties of these heterobifunctional molecules are critically dependent on the linker component that connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides an in-depth review of the applications of Bromo-PEG7-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of advanced drug candidates, with a primary focus on its role in the construction of PROTACs.
Core Attributes of this compound
This compound, with the chemical formula C21H41BrO9 and a molecular weight of 517.45 g/mol , is a versatile chemical tool in bioconjugation and drug development. Its structure features a seven-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties to the resulting conjugate. One terminus of the linker is functionalized with a bromine atom, a good leaving group for nucleophilic substitution reactions, while the other end is capped with a tert-butyloxycarbonyl (Boc) protecting group over an amine. This orthogonal design allows for a sequential and controlled conjugation strategy.
The PEG component of the linker is particularly advantageous in drug design. It is known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[1][2] The length of the PEG chain is a critical parameter that can be systematically varied to optimize the spatial orientation and distance between the target protein and the E3 ligase, thereby influencing the efficiency of ternary complex formation and subsequent protein degradation.[1]
Applications in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs.[3][4] PROTACs are designed to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The synthesis of a PROTAC using this compound typically follows a two-step process, leveraging its bifunctional nature.
First, the bromo- end of the linker can be reacted with a nucleophile, such as a thiol or an amine, present on either the target protein ligand or the E3 ligase ligand. This is typically achieved through a nucleophilic substitution reaction. Following this initial conjugation, the Boc protecting group on the other terminus is removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for amide bond formation with a carboxylic acid on the second ligand, often facilitated by standard peptide coupling reagents.
Hypothetical Application: Synthesis of a BRD4-Targeting PROTAC
To illustrate the utility of this compound, we present a hypothetical synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. This example is based on established principles of PROTAC design and synthesis, though it is a representative rather than a directly cited case for this specific linker.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
Step 1: Conjugation of this compound to a BRD4 Ligand
-
Materials:
-
BRD4 Ligand with a free phenolic hydroxyl group (e.g., a derivative of JQ1)
-
This compound
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the BRD4 ligand (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (3.0 eq) to the solution.
-
To this stirred suspension, add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected BRD4-PEG7 conjugate.
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-protected BRD4-PEG7 conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-functionalized BRD4-PEG7 conjugate is typically used in the next step without further purification.
-
Step 3: Conjugation to an E3 Ligase Ligand
-
Materials:
-
Amine-functionalized BRD4-PEG7 conjugate
-
E3 Ligase Ligand with a carboxylic acid (e.g., Pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized BRD4-PEG7 conjugate (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis and evaluation of our exemplary BRD4-targeting PROTAC.
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Yield (Step 1) | 75% | Gravimetric analysis after purification |
| Yield (Step 3) | 60% | Gravimetric analysis after purification |
| Final Purity | >98% | HPLC |
| Biological Activity | ||
| BRD4 Binding Affinity (IC50) | 50 nM | Competitive binding assay |
| BRD4 Degradation (DC50) | 10 nM | Western Blot or In-Cell ELISA |
| Cell Viability (CC50) | >10 µM | MTT or CellTiter-Glo assay |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and the mechanism of action of the resulting PROTAC.
Conclusion
This compound stands out as a valuable and versatile linker for the construction of complex therapeutic molecules, particularly PROTACs. Its defined length, PEG composition, and orthogonal protecting group strategy offer medicinal chemists precise control over the synthetic process and the properties of the final compound. While specific, detailed examples of its application in peer-reviewed literature remain to be broadly disseminated, its commercial availability and the established utility of similar PEG linkers strongly suggest its potential for contributing to the development of next-generation targeted protein degraders and other advanced drug delivery systems. The hypothetical workflow and data presented herein provide a robust framework for researchers and scientists to conceptualize and execute the integration of this compound into their drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs actively induce its degradation.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS).[3] This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3] This technology opens up the possibility of targeting proteins previously considered "undruggable."
The Role of PEG Linkers in PROTAC Design
The linker component of a PROTAC is not merely a spacer but plays a critical role in its overall efficacy. The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties.[5]
Key advantages of using PEG linkers include:
-
Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for cell permeability and bioavailability.[4]
-
Improved Cell Permeability: By modifying the overall polarity of the molecule, PEG linkers can enhance its ability to cross cell membranes.
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG chain can be fine-tuned to achieve the optimal distance and orientation between the POI and the E3 ligase for productive ternary complex formation.[4]
Bromo-PEG7-Boc is a bifunctional PEG linker that is particularly useful in PROTAC synthesis. It features a bromo group, which is a good leaving group for nucleophilic substitution reactions (e.g., with an amine or thiol on a POI ligand), and a Boc-protected amine, which, after deprotection, can be coupled to an E3 ligase ligand via amide bond formation.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs, based on literature reports for compounds synthesized using similar methodologies.
Table 1: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction | Reagents | Solvent | Typical Yield (%) |
| 1 | Nucleophilic Substitution | Bromo-PEG-Boc, POI-Ligand-NH2, DIPEA | DMF | 60-80 |
| 2 | Boc Deprotection | TFA | DCM | >95 (often used without purification) |
| 3 | Amide Coupling | POI-Linker-NH2, E3-Ligand-COOH, HATU, DIPEA | DMF | 50-70 |
| 4 | Solid-Phase Synthesis (Overall) | Various | DMF/DCM | 10-30 (after cleavage and purification)[7][8] |
Table 2: Purity and Characterization of a Final PROTAC Product
| Analysis Method | Specification | Typical Result | Reference |
| HPLC Purity | Peak Area Percentage | >95% | [8] |
| LC-MS | Molecular Weight Confirmation | [M+H]+ matches calculated mass | [9] |
| ¹H NMR | Structural Confirmation | Spectrum consistent with proposed structure | [10] |
Signaling Pathway: BRD4 Degradation in Cancer
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in the regulation of gene expression, particularly of oncogenes like MYC.[11] Aberrant BRD4 activity is implicated in various cancers, making it a prime target for therapeutic intervention.[1] PROTACs designed to degrade BRD4 have shown significant anti-cancer effects.[11] One of the key pathways regulated by BRD4 in cancer progression, particularly in triple-negative breast cancer, is the Jagged1/Notch1 signaling pathway, which is involved in cell migration and invasion.[12] Degradation of BRD4 leads to the downregulation of Jagged1, which in turn inhibits Notch1 signaling, thereby reducing cancer cell dissemination.[12]
Caption: BRD4-Jagged1/Notch1 signaling pathway and its inhibition by a BRD4-targeting PROTAC.
Experimental Protocols
The following protocols are representative methods for the synthesis of a PROTAC using a this compound linker, a POI ligand with a free amine (POI-NH2), and an E3 ligase ligand with a carboxylic acid (E3-COOH).
Protocol 1: Synthesis of POI-PEG7-Boc Intermediate
This protocol describes the coupling of the POI ligand to the bromo-end of the linker via nucleophilic substitution.
Reagents and Materials:
-
POI-NH2 (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the POI-NH2 in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at 50 °C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield POI-PEG7-Boc.
Protocol 2: Boc Deprotection of POI-PEG7-Boc
This protocol details the removal of the Boc protecting group to expose the terminal amine for the next coupling step.
Reagents and Materials:
-
POI-PEG7-Boc (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the POI-PEG7-Boc intermediate in anhydrous DCM (e.g., 20% v/v TFA in DCM).[2]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine TFA salt (POI-PEG7-NH2·TFA) is often used in the next step without further purification.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the final coupling of the deprotected linker-POI intermediate with the E3 ligase ligand.
Reagents and Materials:
-
POI-PEG7-NH2·TFA (1.0 eq)
-
E3-Ligand-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize TFA salt and for coupling)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve E3-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[2]
-
In a separate flask, dissolve POI-PEG7-NH2·TFA in anhydrous DMF and add DIPEA to neutralize the TFA salt.
-
Add the solution of the deprotected intermediate to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to yield the pure product.[7][8]
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of a PROTAC is a multi-step process requiring careful monitoring and characterization at each stage.
Caption: Experimental workflow for PROTAC synthesis, purification, and analysis.
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Bioconjugation of Peptides with Bromo-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can lead to increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability against enzymatic degradation.[1][2][] Bromo-PEG7-Boc is a heterobifunctional linker that facilitates the site-specific PEGylation of peptides. It features a bromo group for covalent attachment to a nucleophilic residue on the peptide (e.g., a cysteine thiol) and a Boc-protected amine, which allows for further functionalization after deprotection.
These application notes provide a detailed protocol for the bioconjugation of a model cysteine-containing peptide with this compound, followed by the deprotection of the Boc group to yield a PEGylated peptide with a free amine.
Reaction Scheme & Workflow
The overall process involves the S-alkylation of a cysteine residue in the peptide with this compound, followed by purification and subsequent deprotection of the Boc group.
Caption: Experimental workflow for peptide bioconjugation with this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the bioconjugation and deprotection reactions.
| Parameter | Peptide-PEG7-Boc | Peptide-PEG7-Amine |
| Purity (RP-HPLC) | >95% | >98% |
| Yield | 75-85% | 90-95% (Deprotection Step) |
| Molecular Weight (Expected) | [Calculated MW of Peptide + 517.45] Da | [Calculated MW of Peptide + 417.45] Da |
| Molecular Weight (Observed by MS) | [Observed MW] Da | [Observed MW] Da |
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide (lyophilized powder, >95% purity)
-
This compound (MW: 517.45 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (MALDI-TOF or LC-MS)
Protocol 1: Bioconjugation of Peptide with this compound
This protocol describes the S-alkylation of a cysteine residue on the peptide with the bromo group of the PEG linker.
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
Reagent Preparation: In a separate tube, dissolve this compound in anhydrous DMF to a concentration of 50 mg/mL.
-
Reaction Setup: In a clean reaction vial, add the dissolved peptide.
-
Base Addition: Add DIPEA to the peptide solution to achieve a final concentration of 20 mM. This will deprotonate the thiol group of the cysteine, making it nucleophilic.
-
Initiation of Reaction: Add 1.5 molar equivalents of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-6 hours with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by RP-HPLC and LC-MS to check for the formation of the desired product and consumption of the starting materials.
-
Quenching the Reaction: Once the reaction is complete, quench it by adding 0.1% TFA in water.
-
Purification: Purify the resulting Peptide-PEG7-Boc conjugate using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Product Characterization: Collect the fractions containing the purified product and confirm the identity and purity by analytical RP-HPLC and mass spectrometry (MALDI-TOF or LC-MS).
-
Lyophilization: Lyophilize the pure fractions to obtain the Peptide-PEG7-Boc conjugate as a white powder.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the terminal amine on the PEG linker.
-
Dissolution: Dissolve the lyophilized Peptide-PEG7-Boc conjugate in a deprotection solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). A common concentration is 10 mg of conjugate per 1 mL of deprotection solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Monitor the deprotection by analytical RP-HPLC and LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).
-
TFA Removal: After completion, remove the TFA by either precipitating the peptide in cold diethyl ether or by rotary evaporation.
-
Purification: Purify the deprotected Peptide-PEG7-Amine using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Final Product Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final Peptide-PEG7-Amine product as a white, fluffy powder.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformation occurring during the bioconjugation and deprotection steps.
Caption: Chemical reaction scheme for peptide PEGylation and Boc deprotection.
Conclusion
The protocols described provide a robust framework for the successful bioconjugation of cysteine-containing peptides with this compound and subsequent deprotection. The resulting PEGylated peptide with a terminal amine group can be used for various downstream applications, including the attachment of fluorescent labels, targeting ligands, or other functional moieties. Careful monitoring and purification at each step are crucial for obtaining a final product of high purity and quality. The characterization of PEGylated peptides can present challenges due to the heterogeneity of PEG, but techniques like LC/MS and tandem MS can provide detailed structural information.[1][2][4]
References
Application Notes and Protocols: Site-Specific Cysteine Modification using Bromo-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of cysteine residues in proteins and peptides is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely functionalized biomolecules for research applications. The unique nucleophilicity of the cysteine thiol group allows for highly selective conjugation reactions under mild conditions.[]
This document provides detailed application notes and protocols for the reaction of Bromo-PEG7-Boc with cysteine residues. This reagent combines a reactive bromo group for covalent attachment to the cysteine thiol, a seven-unit polyethylene (B3416737) glycol (PEG) linker to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc) protecting group, which can be useful in multi-step synthetic strategies. The modification imparts specific physicochemical properties to the target molecule, influencing its therapeutic efficacy, pharmacokinetic profile, and stability.[2][3][4]
Reaction Mechanism
The reaction between the bromo group of this compound and the thiol group of a cysteine residue proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom of the deprotonated cysteine (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
The Boc protecting group on the other end of the PEG linker remains intact during this reaction, allowing for subsequent deprotection and further conjugation steps if desired.
Applications
The covalent attachment of this compound to cysteine residues can be utilized in a variety of applications in research and drug development:
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of proteins and peptides.[3][5] This modification can reduce renal clearance, leading to a longer circulating half-life in vivo.[2][6]
-
Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the stability of the therapeutic protein against degradation.[7][8]
-
Reduced Immunogenicity: The PEG moiety can mask immunogenic epitopes on the protein surface, reducing the potential for an adverse immune response.[3][4]
-
Increased Solubility: The hydrophilic nature of the PEG linker can improve the solubility of hydrophobic peptides and proteins.[3]
-
Site-Specific Drug Conjugation: In the context of antibody-drug conjugates (ADCs), engineered cysteine residues provide specific attachment points for cytotoxic payloads via linkers like this compound, leading to more homogeneous and well-defined therapeutic agents.[]
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following table summarizes typical ranges for reaction parameters and outcomes for the alkylation of cysteine residues with similar bromo-functionalized PEG reagents, based on available literature.
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | 1 - 10 M⁻¹s⁻¹ | Dependent on pH, temperature, and steric hindrance around the cysteine residue. |
| Reaction pH | 7.0 - 8.5 | A slightly basic pH promotes the formation of the more nucleophilic thiolate anion. |
| Reaction Temperature | 4 - 37 °C | Milder temperatures (4-25 °C) are preferred to maintain protein integrity. |
| Reagent Molar Excess | 1.5 - 20 fold | The excess of the PEG reagent drives the reaction to completion. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the specific cysteine and the concentrations of reactants. |
| Typical Yield | 70 - 95% | Highly dependent on the accessibility of the cysteine residue and optimization of reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Cysteine-Containing Protein
This protocol describes a general method for the conjugation of this compound to a protein with an accessible cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Tris buffer, pH 8.0
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the cysteine residue is part of a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.
-
Reagent Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Gently mix and incubate the reaction at 4°C or room temperature for 1-24 hours. The reaction progress can be monitored by SDS-PAGE or LC-MS.
-
Quenching: After the desired reaction time, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography method such as SEC or IEX.
-
Characterization: Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry (LC-MS) for precise mass determination.[9][10][11][12][13][14]
Protocol 2: Characterization by SDS-PAGE
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.
-
Load samples of the unreacted protein, the reaction mixture at different time points, and the purified PEGylated protein.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein.
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Prepare the purified PEGylated protein sample for LC-MS analysis. This may involve buffer exchange into a volatile buffer system (e.g., ammonium (B1175870) acetate).
-
Perform intact mass analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The mass spectrum of the PEGylated protein will show an increase in mass corresponding to the addition of the this compound moiety (minus the bromine atom).
-
For more detailed characterization, peptide mapping can be performed by digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.[13][14]
Visualizations
Caption: Experimental workflow for the PEGylation of a cysteine-containing protein.
References
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Effect of PEGylation on protein hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 10. lcms.cz [lcms.cz]
- 11. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG7-Boc Linker in E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is critical as it influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.
The Bromo-PEG7-Boc linker is a versatile, polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. The PEG component enhances solubility and provides flexibility, which can be crucial for the formation of a stable ternary complex between the target protein and the E3 ligase. The terminal bromide allows for facile conjugation to a POI ligand, while the Boc-protected amine enables a subsequent coupling to an E3 ligase ligand after deprotection. This document provides detailed application notes and protocols for the utilization of the this compound linker in the development of PROTACs for E3 ligase recruitment.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable." The general signaling pathway is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
Table 1: In Vitro Degradation Profile of Compound-Y
| Parameter | Value | Cell Line | Treatment Time |
| DC50 (nM) | 50 | HEK293 | 24 hours |
| Dmax (%) | 95 | HEK293 | 24 hours |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Ternary Complex Formation and Target Engagement
| Assay | Parameter | Value (nM) | Notes |
| NanoBRET Assay | Ternary Complex EC50 | 120 | Measures the formation of the PK-1-Compound-Y-CRBN complex in live cells. |
| Cellular Target Engagement | PK-1 IC50 | 250 | Measures the binding of Compound-Y to PK-1 in a cellular context. |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC with this compound
This protocol outlines a two-step synthesis of a PROTAC, starting with the conjugation of the POI ligand to the this compound linker, followed by deprotection and coupling to the E3 ligase ligand.
Step 1: Conjugation of POI Ligand to this compound Linker
This step involves the nucleophilic substitution of the bromide on the PEG linker with a suitable functional group (e.g., a phenol (B47542) or amine) on the POI ligand.
-
Reagents and Materials:
-
POI ligand with a nucleophilic handle (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
-
-
Procedure:
-
To a solution of the POI ligand in anhydrous DMF, add the base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG7-Boc intermediate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
POI-PEG7-Boc intermediate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the POI-PEG7-Boc intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is often used in the next step without further purification.
-
Step 3: Coupling of E3 Ligase Ligand
This step involves the amide bond formation between the deprotected amine of the linker and a carboxylic acid on the E3 ligase ligand (e.g., pomalidomide).
-
Reagents and Materials:
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide) (1.0 eq)
-
POI-PEG7-NH₂ intermediate (TFA salt, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the E3 ligase ligand in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the POI-PEG7-NH₂ intermediate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Caption: Experimental workflow for PROTAC synthesis.
Protocol 2: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[1][2]
-
Materials:
-
Cell line expressing the POI
-
Complete growth medium
-
PROTAC compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Include a vehicle-only control (DMSO).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of the PROTAC. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the ternary complex in live cells.[3][4][5][6]
-
Materials:
-
HEK293T cells
-
Plasmid DNA: NanoLuc®-POI (donor) and HaloTag®-E3 ligase (acceptor)
-
Transfection reagent
-
White, solid-bottom 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
-
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of ternary complex formation.
-
-
Caption: Logical relationships in PROTAC evaluation.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of flexibility and hydrophilicity that can be advantageous for inducing potent and efficient protein degradation. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker. While specific examples with this exact linker are sparse in the literature, the outlined methodologies are robust and adaptable for the characterization of novel PROTACs, enabling researchers to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
Step-by-Step Guide to Bromo-PEG7-Boc Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG7-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This polyethylene (B3416737) glycol (PEG) linker contains a bromo group at one terminus and a Boc-protected amine at the other. The bromo group serves as a reactive site for nucleophilic substitution, typically with a thiol group from a cysteine residue on a protein or peptide. The Boc (tert-butyloxycarbonyl) protecting group provides a stable amine functionality that can be deprotected under acidic conditions for subsequent conjugation to another molecule of interest.
This document provides detailed protocols for the conjugation of this compound to a thiol-containing molecule, followed by the deprotection of the Boc group. It also includes information on the purification and characterization of the resulting conjugates.
Quantitative Data Summary
The efficiency of this compound conjugation and subsequent reactions are highly dependent on the specific substrates and reaction conditions. The following table summarizes solubility and stability data for this compound and provides an example of its application in the synthesis of a BRD4 degrader.
| Parameter | Value | Conditions |
| Solubility | ||
| DMSO | 50 mg/mL | 25°C, vortexed[1] |
| DCM | 100 mg/mL | 25°C, sonicated[1] |
| Ethanol | 20 mg/mL | 37°C, stirred[1] |
| Stability | ||
| Stock Solution (DMSO) | Stable for 6 months at -80°C or 1 month at -20°C. Repeated freeze-thaw cycles should be avoided.[1] | |
| Thermal Degradation | <5% decomposition after 30 days in powder form. | 40°C/75% Relative Humidity[1] |
| Hydrolytic Sensitivity | Boc group half-life of 14 hours in PBS (pH 7.4). | Conjugation is recommended within 2 hours of deprotection.[1] |
| Application Example: BRD4 Degrader Synthesis | ||
| DC₅₀ | 3.2 nM | Conjugation of VHL ligand (VH032) to BRD4 inhibitor (JQ1) using this compound.[1] |
| Degradation Efficiency | 92% BRD4 depletion at 100 nM dose. | [1] |
| Plasma Half-Life | 8.7 hours in murine models. | [1] |
Experimental Protocols
This section details the two key stages of using this compound: conjugation to a thiol-containing molecule and the subsequent deprotection of the Boc group.
Protocol 1: Thiol-Bromo Conjugation
This protocol describes the conjugation of the bromo group of this compound to a free thiol group, such as a cysteine residue on a protein.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, thiol-free buffer, pH 7.0-7.5, degassed.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution: 1 M N-acetylcysteine or L-cysteine
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be used. The excess reducing agent must be removed prior to the addition of the bromo-PEG linker.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 10-50 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the bromo-PEG linker is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
The reaction should be performed in an oxygen-free environment to prevent the oxidation of thiols.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add an excess of a quenching solution containing a low molecular weight thiol, such as N-acetylcysteine or L-cysteine.
-
-
Purification:
-
Remove the unreacted this compound and byproducts from the PEGylated conjugate. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.
-
Dialysis: Useful for removing small molecule impurities.
-
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
-
Addition of TFA:
-
Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the deprotection to ensure complete removal of the Boc group. This can be done using:
-
Thin Layer Chromatography (TLC): The deprotected product will be more polar and have a lower Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.
-
-
The reaction is typically complete within 30 minutes to 2 hours.
-
-
Work-up:
-
Direct Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue will be the amine as its TFA salt.
-
Basic Work-up (Optional, to obtain the free amine):
-
Carefully wash the DCM solution with saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate it under reduced pressure to obtain the free amine.
-
-
Visualization of Workflows
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: Logical relationship of this compound conjugation chemistry.
References
Application Notes and Protocols for Bromo-PEG7-Boc in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bromo-PEG7-Boc, a heterobifunctional linker, in the burgeoning field of targeted therapeutics. The primary focus is on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[1][2] Additionally, the potential application in Antibody-Drug Conjugates (ADCs) is discussed. Detailed experimental protocols and representative data are provided to guide researchers in the design and execution of their studies.
Introduction to this compound
This compound is a versatile chemical linker featuring a bromo group at one end and a Boc-protected amine at the other, connected by a seven-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts several desirable properties for therapeutic development:
-
Heterobifunctionality: The distinct reactive ends allow for the sequential and controlled conjugation of two different molecules, a cornerstone of PROTAC and ADC technology.
-
PEG Spacer: The hydrophilic PEG chain enhances the aqueous solubility and cell permeability of the resulting conjugate, often improving its pharmacokinetic profile.[] The flexibility of the PEG linker is also crucial for facilitating the formation of a stable and productive ternary complex in PROTACs.
-
Controlled Reactivity: The bromo group serves as a reactive handle for alkylation reactions, while the Boc-protected amine provides a stable linkage point that can be deprotected under specific conditions to reveal a primary amine for subsequent conjugation.
Application in PROTACs: Targeting BRD4 for Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4][5] A PROTAC typically consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for constructing potent and cell-permeable PROTACs.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[1][6] By targeting BRD4 for degradation, PROTACs can effectively downregulate c-MYC and inhibit cancer cell proliferation.[6][7]
The mechanism of a BRD4-targeting PROTAC involves the formation of a ternary complex between BRD4, the PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][7] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[1][8]
Quantitative Data for BRD4-Targeting PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table summarizes representative data for BRD4-targeting PROTACs with PEG linkers, demonstrating their potent degradation activity.
| PROTAC | E3 Ligase Ligand | Target Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 1 | Pomalidomide (B1683931) | Burkitt's Lymphoma | < 1 | > 90 | [7] |
| PROTAC 2 | Phthalimide | AML | ~100 | > 90 | [7] |
| PROTAC 3 | Thalidomide | RS4;11 Leukemia | 0.051 | > 95 | [7] |
| PROTAC 4 | Lenalidomide | MV-4-11 | 0.0083 | > 98 | [7] |
| Degrader 8b | Lenalidomide | MV-4-11 | ~10 | > 90 | [9] |
| L134 (22a) | Alkenyl oxindole | 293T | 7.36 | > 98 | [10] |
Experimental Protocol: Synthesis of a Representative BRD4-Targeting PROTAC
This protocol outlines a modular synthesis of a BRD4-targeting PROTAC using this compound, a BRD4 inhibitor with a suitable attachment point (warhead), and an E3 ligase ligand (e.g., pomalidomide).
Step 1: Boc Deprotection of this compound
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield Bromo-PEG7-amine TFA salt.
-
Step 2: Coupling of Bromo-PEG7-Amine with a BRD4 Inhibitor (Warhead)
-
Materials: Bromo-PEG7-amine TFA salt, a BRD4 inhibitor with a carboxylic acid handle (e.g., a JQ1 analog), HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve the BRD4 inhibitor in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of Bromo-PEG7-amine TFA salt (1.1 eq) and additional DIPEA (1.1 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography or preparative HPLC to obtain the Bromo-PEG7-Warhead intermediate.
-
Step 3: Conjugation of Bromo-PEG7-Warhead with an E3 Ligase Ligand
-
Materials: Bromo-PEG7-Warhead intermediate, Pomalidomide, DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve the Bromo-PEG7-Warhead intermediate and pomalidomide (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction at 80-90°C and stir overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Experimental Protocol: Western Blot Analysis of BRD4 Degradation
This protocol details the procedure to assess the degradation of BRD4 in cultured cells following treatment with a synthesized PROTAC.[1][11]
-
Cell Culture and Treatment:
-
Seed a human cancer cell line known to express BRD4 (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of the BRD4-PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[2]
-
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.
While less common than in PROTACs, a this compound linker could be adapted for ADC synthesis. The bromo group can react with thiol groups on the antibody, which can be generated by reducing interchain disulfide bonds. After deprotection of the Boc group, the resulting amine can be conjugated to a cytotoxic payload. The PEG7 spacer would provide hydrophilicity to the ADC, potentially improving its pharmacokinetic properties and reducing aggregation.
Conclusion
This compound is a valuable and versatile tool for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, facilitates the modular synthesis of potent and selective PROTACs. The provided application notes and protocols for the synthesis and evaluation of a BRD4-targeting PROTAC serve as a comprehensive guide for researchers aiming to leverage this technology in their drug discovery efforts. Further exploration of its utility in other targeted therapeutic modalities, such as ADCs, is also warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Bromo-PEG7-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, reduce aggregation, and improve in vivo performance.[1][]
Bromo-PEG7-Boc is a discrete PEG linker featuring a terminal bromo group for conjugation to the antibody and a Boc-protected amine for subsequent attachment of a cytotoxic payload. The defined length of the seven PEG units ensures the homogeneity of the final ADC product.[3] This document provides detailed application notes and protocols for the effective use of this compound in the development of novel ADCs.
Data Presentation
The inclusion of a PEG linker, such as a PEG7 derivative, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from representative studies on the effect of PEG linker length on key ADC parameters. While direct data for a PEG7 linker is not always available, the trends observed with varying PEG lengths provide valuable insights for ADC design.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Average DAR | % Aggregation (at 5 mg/mL) | Reference |
| Non-PEGylated | 3.5 | 15% | [4] |
| PEG4 | 4.2 | 8% | [4] |
| PEG8 | 7.8 | <2% | [5] |
| PEG12 | 8.0 | <1% | [5] |
| PEG24 | 7.5 | <1% | [6] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| ADC Construct | Linker Length | IC50 (nM) in HER2+ Cell Line | Reference |
| Anti-HER2-DrugX | No PEG | 0.5 | |
| Anti-HER2-DrugX | PEG4 | 0.8 | |
| Anti-HER2-DrugX | PEG8 | 1.2 | |
| Anti-HER2-DrugX | PEG12 | 2.5 |
Table 3: Effect of PEG Linker Length on Pharmacokinetics (PK) in Rodent Models
| ADC Construct | Linker Length | Plasma Half-life (t1/2) in hours | Clearance (mL/hr/kg) | Reference |
| IgG-DrugY | No PEG | 25 | 0.8 | [7] |
| IgG-DrugY | PEG4 | 40 | 0.5 | [7] |
| IgG-DrugY | PEG8 | 65 | 0.3 | [5][7] |
| IgG-DrugY | PEG12 | 70 | 0.25 | [5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. Optimization of specific reaction conditions may be required for different antibodies and drug payloads.
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
This protocol describes the conjugation of the bromo group of the linker to free thiol groups on a monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-fold molar excess of TCEP solution to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle agitation to reduce the disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Immediately following incubation, remove excess TCEP using a pre-equilibrated desalting column with the reaction buffer. This step is critical to prevent the re-oxidation of the thiol groups.
-
-
Linker Preparation:
-
Dissolve the this compound linker in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the purified, reduced antibody.
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of Antibody-Linker Conjugate:
-
Purify the resulting antibody-linker conjugate from the excess linker using a desalting column or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Characterize the conjugate to determine the average number of linkers per antibody.
-
Protocol 2: Boc Deprotection and Drug Payload Conjugation
This protocol outlines the removal of the Boc protecting group from the antibody-linker conjugate to reveal a primary amine, followed by the conjugation of an activated drug payload.
Materials:
-
Antibody-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Activated drug payload (e.g., NHS-ester of a cytotoxic drug)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Boc Deprotection:
-
Drug Conjugation:
-
Dissolve the deprotected antibody-linker in an anhydrous aprotic solvent.
-
Add a 3- to 5-fold molar excess of the activated drug molecule.
-
Add a 10- to 20-fold molar excess of a tertiary amine base to facilitate the reaction.
-
Incubate at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Final Purification and Characterization:
-
Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
-
Characterize the final ADC for critical quality attributes including protein concentration, Drug-to-Antibody Ratio (DAR), aggregation, and purity.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter influencing the efficacy and safety of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.
Materials:
-
Purified ADC sample
-
HIC column
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0
Procedure:
-
Chromatography Conditions:
-
Equilibrate the HIC column with 100% Buffer A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
Monitor the elution profile by measuring UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Visualizations
Signaling Pathway
Caption: HER2 signaling pathway and mechanism of action for a HER2-targeted ADC.
Experimental Workflow
Caption: A streamlined workflow for ADC development using this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Functionalization of Small Molecules with Bromo-PEG7-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of small molecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development and chemical biology. Among the diverse array of PEGylation reagents, Bromo-PEG7-Boc stands out as a versatile heterobifunctional linker. Its distinct functionalities—a reactive bromo group for nucleophilic substitution and a Boc-protected amine for subsequent amide bond formation—enable the modular assembly of complex biomolecules. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand to an E3 ligase ligand, thereby inducing targeted protein degradation.[1] The seven ethylene (B1197577) glycol units enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2]
These application notes provide detailed protocols for the functionalization of small molecules containing common nucleophilic functional groups (amines, phenols, and thiols) with this compound. Additionally, procedures for the subsequent deprotection of the Boc group and final conjugation are outlined, along with methods for purification and characterization of the PEGylated products.
Experimental Workflows
The overall process for functionalizing a small molecule with this compound and subsequent conjugation can be visualized in the following workflow diagrams.
Application in Targeted Protein Degradation: PROTACs
A prominent application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The PEG linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.
Example Signaling Pathway: EGFR Degradation via PROTAC
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[3] Small molecule inhibitors targeting EGFR are a mainstay of cancer therapy, but resistance often develops. EGFR-targeting PROTACs offer an alternative therapeutic strategy by inducing the degradation of the receptor.[4]
Quantitative Data
Table 1: Synthesis Yields for PROTAC Intermediates
| Starting Material | Reaction Step | Reagents | Product | Yield (%) | Reference |
| (+)-JQ1 | Alkylation with Boc-N-amido-PEG10-Br | K₂CO₃, DMF | JQ1-PEG10-Boc | ~70-80% | [5] |
| JQ1-PEG10-Boc | Boc Deprotection | TFA, DCM | JQ1-PEG10-NH₂ | Quantitative | [5] |
| Pomalidomide | Amide Coupling with JQ1-PEG10-NH₂ | HATU, DIPEA, DMF | JQ1-PEG10-Pomalidomide | ~50-60% | [5] |
| Gefitinib (B1684475) | Alkylation with a PEG linker | Various | Gefitinib-PEG-Linker | Varies | [6] |
Table 2: Biological Activity of EGFR-Targeting PROTACs with PEG Linkers
| PROTAC Compound | Target Cells | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| Dacomitinib-based PROTAC 13 | HCC-827 (EGFRdel19) | 3.57 | 91 | 6 | [7] |
| Gefitinib-based PROTAC 14 | HCC-827 (EGFRdel19) | 0.261 | 91.2 | 4.91 | [8] |
| Gefitinib-based PROTAC 3 | HCC-827 (EGFRdel19) | 11.7 | >80 | N/A | [8] |
| Rociletinib-based PROTAC 1Q | H1975 (EGFRL858R/T790M) | 360 | >80 | 750 | [9] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Protocols
Protocol 1: Functionalization of an Amine-Containing Small Molecule
This protocol describes the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
Amine-containing small molecule (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the amine-containing small molecule in anhydrous DMF under a nitrogen atmosphere.
-
Add the base (Cs₂CO₃ or K₂CO₃) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Functionalization of a Phenol-Containing Small Molecule (Williamson Ether Synthesis)
This protocol details the O-alkylation of a phenolic hydroxyl group.
Materials:
-
Phenol-containing small molecule (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
To a solution of the phenol-containing small molecule in anhydrous DMF, add K₂CO₃.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of this compound in anhydrous DMF.
-
Heat the reaction to 60 °C and stir for 16 hours.[5]
-
Monitor reaction progress by TLC or LC-MS.[5]
-
After cooling, dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Functionalization of a Thiol-Containing Small Molecule
This protocol describes the S-alkylation of a thiol group.
Materials:
-
Thiol-containing small molecule (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the thiol-containing small molecule in anhydrous DMF or ACN under a nitrogen atmosphere.
-
Add the base (K₂CO₃ or DIPEA) and stir for 15-30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected PEGylated small molecule (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in a 1:1 mixture of DCM and TFA.[5]
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.[5]
-
The resulting amine-TFA salt is often used in the next step without further purification.
Protocol 5: Purification by Flash Column Chromatography
This is a general protocol for the purification of PEGylated small molecules.
Materials:
-
Crude PEGylated product
-
Solvent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient)
Procedure:
-
Dissolve or adsorb the crude product onto a small amount of silica gel.
-
Load the sample onto a pre-packed silica gel column.
-
Elute the column with an appropriate solvent gradient, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 6: Characterization by LC-MS and ¹H NMR
LC-MS Analysis:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Monitor the elution by UV detection and mass spectrometry to confirm the molecular weight of the product.
¹H NMR Analysis:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Characteristic peaks for the PEG linker are typically observed in the range of 3.5-3.7 ppm. The integration of these peaks relative to the signals from the small molecule can confirm the successful conjugation. The Boc group protons typically appear as a singlet around 1.4 ppm.
Conclusion
This compound is a highly effective and versatile linker for the functionalization of small molecules. Its application in the synthesis of PROTACs and other complex conjugates is well-established. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize their desired PEGylated small molecules, paving the way for advancements in drug discovery and chemical biology.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A pomalidomide-based gefitinib PROTAC degrader effectively inhibits lung cancer progression in EGFR-TKIs-acquired resistant models by targeting EGFR degradation and ETFA-mediated ATP generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of the Boc group from Bromo-PEG7-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as PEGylated compounds for drug delivery and bioconjugation.[1][2][3] The Bromo-PEG7-Boc conjugate is a valuable bifunctional linker, featuring a terminal bromide for conjugation to nucleophiles and a Boc-protected amine that can be deprotected to reveal a primary amine for subsequent modification. This application note provides detailed protocols for the efficient deprotection of the Boc group from this compound conjugates using common acidic conditions, along with methods for monitoring reaction progress and troubleshooting potential issues.
Reaction Principle
The deprotection of the Boc group is an acid-catalyzed cleavage reaction. The acid protonates the carbamate, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[4]
Data Presentation: Comparison of Deprotection Conditions
The choice of deprotection agent and conditions can significantly impact the reaction efficiency, yield, and purity of the final product. Below is a summary of representative data for common deprotection methods.
| Deprotection Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 1-2 | >95 | Efficient and fast; TFA is volatile and corrosive; residual TFA can be removed by co-evaporation with toluene (B28343).[5] |
| Trifluoroacetic Acid (TFA) | 95% | - | 0 to RT | 0.5-1 | >95 | Very fast; may require scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions from the tert-butyl cation.[6] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | RT | 1-4 | >90 | Provides the hydrochloride salt directly, which is often a crystalline solid; 1,4-dioxane is a suspected carcinogen.[7][8][9][10] |
| Hydrochloric Acid (HCl) | 4M | Ethyl Acetate | RT | 2-6 | >90 | Alternative to dioxane; may have different solubility characteristics for the substrate and product.[11] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and widely used method for Boc deprotection.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM (e.g., 0.1 M solution) in a round bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.[5]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5] Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is useful when the hydrochloride salt of the product is desired, which can sometimes aid in purification and handling.
Materials:
-
This compound conjugate
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Diethyl ether (for precipitation)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes (if precipitation is used)
Procedure:
-
Dissolve the this compound conjugate in a minimal amount of 1,4-Dioxane in a round bottom flask.
-
Add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl).[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[7][8]
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
Alternatively, the hydrochloride salt of the deprotected amine can often be precipitated by the addition of a non-polar solvent like diethyl ether.[5] If precipitation occurs, the solid can be collected by filtration or centrifugation, washed with diethyl ether, and dried under vacuum.
Reaction Monitoring and Characterization
Consistent monitoring of the deprotection reaction is crucial for determining the reaction endpoint and minimizing potential side reactions.
| Analytical Method | Purpose | Observations |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | The deprotected amine product is more polar and will have a lower Rf value compared to the Boc-protected starting material.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of reaction conversion and product identity. | Disappearance of the starting material peak and appearance of the product peak with the expected mass-to-charge ratio.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product. | Disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm in ¹H NMR.[5] |
Mandatory Visualizations
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Experimental Workflow for Boc Deprotection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain.[5] | - Increase the acid concentration (e.g., from 20% to 50% TFA).- Extend the reaction time and monitor progress.- Consider a stronger acid system like 4M HCl in dioxane.[5] |
| Side Product Formation | - Alkylation of the product or other nucleophilic sites by the tert-butyl cation.[1][6] | - Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture, especially when using high concentrations of TFA.[6] |
| Product is an Oil/Difficult to Handle | - The TFA salt of the amine may be oily. | - Convert the TFA salt to the HCl salt, which is more likely to be a crystalline solid.[9]- Proceed with the crude oil to the next step if purity is acceptable. |
| Low Yield after Aqueous Workup | - The deprotected amine salt may be water-soluble. | - Avoid aqueous workup if possible. If neutralization is required, extract the aqueous phase multiple times with an organic solvent. |
Conclusion
The deprotection of the Boc group from this compound conjugates is a straightforward and high-yielding reaction when appropriate conditions are employed. Both TFA and HCl-based methods are effective, and the choice between them may depend on the desired salt form of the final product and the compatibility of other functional groups on the molecule. Careful monitoring of the reaction and consideration of potential side reactions will ensure the successful synthesis of the deprotected Bromo-PEG7-amine for downstream applications in bioconjugation and drug development.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Bromo-PEG7-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Bromo-PEG7-Boc is a heterobifunctional linker that facilitates the covalent attachment of a seven-unit PEG spacer to primary amine groups. The bromo group serves as a reactive site for nucleophilic substitution by a primary amine, while the tert-butyloxycarbonyl (Boc) group protects an amine functionality at the other end of the PEG chain, allowing for subsequent orthogonal deprotection and further conjugation. This document provides detailed application notes and protocols for the successful conjugation of this compound to primary amines, including reaction mechanisms, experimental procedures, and analytical techniques for characterization.
Reaction Mechanism and Workflow
The conjugation of this compound to a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom, which is a good leaving group. This reaction forms a stable carbon-nitrogen bond, resulting in a secondary amine linkage. A common challenge in the alkylation of primary amines is over-alkylation, where the newly formed secondary amine, which can be more nucleophilic than the starting primary amine, reacts with another molecule of the bromo-PEG reagent. To mitigate this, careful control of reaction conditions and stoichiometry is crucial. One effective strategy is the use of the primary amine as its hydrobromide salt, which allows for a controlled, slow deprotonation to the reactive free amine, minimizing the concentration of the more reactive secondary amine product.[1][2]
Caption: SN2 reaction mechanism for this compound conjugation.
Caption: General experimental workflow for conjugation.
Quantitative Data Summary
The efficiency of the this compound conjugation is dependent on the specific primary amine substrate and reaction conditions. The following table provides representative parameters and expected outcomes. Researchers should perform optimization studies to determine the ideal conditions for their specific application.
| Parameter | Recommended Range/Value | Expected Outcome/Consideration | Analytical Method |
| Reactant Molar Ratio (this compound : Amine) | 1:1 to 1:1.5 | A slight excess of the amine can drive the reaction to completion. A large excess should be avoided to minimize purification challenges. | LC-MS |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the point of maximum conversion and minimize side-product formation. | LC-MS |
| Temperature | Room Temperature to 50°C | Higher temperatures can increase the reaction rate but may also promote side reactions. | LC-MS |
| Typical Yield | 60 - 90% | Yield is highly substrate-dependent and will be influenced by the efficiency of the purification process. | Isolated Yield, LC-MS |
| Purity of Final Conjugate | >95% | Purity should be assessed after purification to ensure the removal of unreacted starting materials and byproducts. | LC-MS, NMR |
Experimental Protocols
Protocol 1: Mono-alkylation of a Primary Amine with this compound
This protocol is a general guideline for the conjugation of a primary amine to this compound. Optimization of stoichiometry, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine-containing molecule (or its hydrobromide salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Cesium Carbonate (Cs₂CO₃))
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical balance
-
Syringes and needles
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DMF. If using the hydrobromide salt of the amine, dissolve it in DMF.
-
In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction Setup:
-
To the stirred solution of the primary amine, add the base. If using TEA or DIPEA, add 1.5-2.0 equivalents. If using Cs₂CO₃, add 1.5-2.0 equivalents.
-
Slowly add the solution of this compound to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 40-50°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the disappearance of the starting materials and the appearance of the desired product mass.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate chromatographic method. For small molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often suitable. For larger biomolecules, Size-Exclusion Chromatography (SEC) may be more appropriate to separate the PEGylated product from unreacted PEG reagent.[][4]
-
Protocol 2: Analytical Characterization by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile/water).
-
-
LC Method:
-
Column: C18 reverse-phase column (for small molecules) or a suitable SEC column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid or another suitable modifier.
-
Flow Rate: As per column specifications (e.g., 0.5 - 1.0 mL/min).
-
Injection Volume: 5 - 10 µL.
-
Detection: UV absorbance at a relevant wavelength for the substrate (e.g., 214 nm, 254 nm, or 280 nm).
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected masses of the starting materials, product, and potential byproducts.
-
Analyze the data to confirm the mass of the desired conjugate and assess the purity by integrating the peak areas of the product and any impurities. The presence of PEGylated materials can be confirmed by a characteristic repeating unit of 44 Da (the mass of an ethylene (B1197577) glycol unit).[5][6][7]
-
Concluding Remarks
The conjugation of this compound to primary amines is a valuable technique for the introduction of a discrete PEG linker into a variety of molecules. The provided protocols offer a robust starting point for this bioconjugation reaction. Successful implementation will depend on careful optimization of reaction parameters and diligent monitoring and characterization using appropriate analytical methods such as LC-MS. The resulting PEGylated molecules can be utilized in a wide range of applications in research and drug development.
References
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Attachment of Bromo-PEG7-Boc Linker to Warhead Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromo-PEG7-Boc Linker
The this compound linker is a heterobifunctional molecule used in medicinal chemistry and drug discovery. It is comprised of three key components:
-
A Bromo Group: An alkyl bromide that serves as a reactive handle for covalent attachment to a nucleophilic functional group on a warhead ligand.
-
A Polyethylene Glycol (PEG) Chain (n=7): A seven-unit PEG spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.
-
A Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected in a subsequent step to reveal a primary amine for conjugation to a second molecule, such as an E3 ligase ligand in the context of PROTACs.
PROTACs are heterobifunctional molecules that recruit a target protein (via the warhead) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the warhead and the E3 ligase ligand.
Core Reaction Principles
The primary method for attaching the this compound linker to a warhead is through a nucleophilic substitution reaction (SN2), where a nucleophilic group on the warhead displaces the bromide ion on the linker. The most common nucleophiles on warhead ligands are amines, phenols, and thiols.
Experimental Protocols
The following are generalized protocols for the conjugation of the this compound linker to warhead ligands containing amine, phenol, or thiol functionalities. Researchers should note that optimal reaction conditions (e.g., base, solvent, temperature, and reaction time) will vary depending on the specific warhead ligand and may require empirical optimization.
Protocol 1: Attachment to an Amine-Containing Warhead (N-Alkylation)
This protocol describes the N-alkylation of a primary or secondary amine on the warhead ligand.
Reaction Scheme:
Caption: N-Alkylation of an amine-containing warhead.
Materials:
-
Amine-containing warhead ligand
-
This compound linker
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Base (e.g., Potassium Carbonate (K₂CO₃), or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the amine-containing warhead ligand (1.0 eq) in anhydrous DMF, add the base (2.0-3.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.
-
Add a solution of this compound linker (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired conjugate.
Protocol 2: Attachment to a Phenolic Warhead (Williamson Ether Synthesis)
This protocol outlines the attachment of the linker to a phenolic hydroxyl group on the warhead via a Williamson ether synthesis.
Reaction Scheme:
Caption: Williamson ether synthesis with a phenolic warhead.
Materials:
-
Phenolic warhead ligand
-
This compound linker
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the phenolic warhead ligand (1.0 eq) in anhydrous DMF.
-
Add the base (2.0-3.0 eq) to the solution.
-
Stir the mixture under an inert atmosphere at room temperature for 30 minutes to form the phenoxide.
-
Add the this compound linker (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Protocol 3: Attachment to a Thiol-Containing Warhead (S-Alkylation)
This protocol describes the S-alkylation of a thiol group on the warhead ligand.
Reaction Scheme:
Caption: S-Alkylation of a thiol-containing warhead.
Materials:
-
Thiol-containing warhead ligand
-
This compound linker
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the thiol-containing warhead ligand (1.0 eq) in anhydrous DMF.
-
Add the base (1.5-2.5 eq) to the solution and stir under an inert atmosphere at room temperature for 20-30 minutes to form the thiolate.
-
Add the this compound linker (1.1-1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude material by flash column chromatography.
Data Presentation and Characterization
Successful conjugation should be confirmed by standard analytical techniques. Quantitative data should be meticulously recorded and organized for comparison between different reaction conditions or warheads.
Table 1: Hypothetical Reaction Parameters and Outcomes
| Warhead Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Amine | K₂CO₃ | DMF | 60 | 12 | 65 | >95 |
| Amine | DIPEA | CH₃CN | 80 | 8 | 72 | >95 |
| Phenol | K₂CO₃ | Acetone | 60 | 16 | 58 | >95 |
| Phenol | Cs₂CO₃ | DMF | 80 | 10 | 75 | >95 |
| Thiol | K₂CO₃ | DMF | 40 | 6 | 80 | >95 |
| Thiol | DIPEA | THF | 25 | 12 | 78 | >95 |
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the conjugate, including the presence of signals from both the warhead and the PEG linker.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Subsequent Deprotection of the Boc Group
Once the this compound linker is successfully attached to the warhead, the Boc protecting group can be removed to reveal the terminal amine for further conjugation.
Protocol 4: Boc Deprotection
Reaction Scheme:
Caption: Boc deprotection of the linker-warhead conjugate.
Materials:
-
Boc-protected linker-warhead conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (typically 20-50% v/v) or 4M HCl in dioxane to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base if the free amine is required.
Conclusion
The this compound linker is a versatile tool for the synthesis of PROTACs and other drug conjugates. The provided generalized protocols for its attachment to amine, phenol, and thiol-containing warheads offer a solid foundation for researchers. Successful implementation will depend on careful optimization of reaction conditions for each specific warhead ligand. Rigorous characterization of the final products is essential to ensure their identity and purity for subsequent applications in drug discovery and development.
Application Notes and Protocols for Cell Permeability Assays of Bromo-PEG7-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] The linker, often a polyethylene (B3416737) glycol (PEG) chain, plays a critical role in the PROTAC's efficacy, influencing its solubility, conformational flexibility, and, crucially, its ability to permeate cell membranes to reach its intracellular targets.[3]
PROTACs containing a Bromo-PEG7-Boc linker present unique challenges and considerations for assessing cell permeability due to their high molecular weight and potential for complex physicochemical properties.[4] The "Bromo" group can serve as a reactive handle for further chemical modification, the PEG7 chain enhances solubility and provides spatial separation between the two ligands, and the "Boc" protecting group can influence the overall lipophilicity and polarity.[5][][7]
Accurate determination of cell permeability is a critical step in the development of effective PROTAC therapeutics.[8] This document provides detailed application notes and protocols for key cell permeability assays relevant to this compound containing PROTACs, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. Additionally, it outlines a protocol for quantifying cellular uptake using liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Permeability Data
| PROTAC Identifier | Target Ligand | E3 Ligase Ligand | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Cellular Uptake (pmol/106 cells) |
| PROTAC-A | JQ1 | Pomalidomide | 1.2 | 0.8 | 3.5 | 150 |
| PROTAC-B | OT-A | VHL Ligand | 0.9 | 0.5 | 2.1 | 110 |
| PROTAC-C | JQ1-analog | Lenalidomide | 1.5 | 1.0 | 4.2 | 180 |
| PROTAC-D | BETi-X | VHL Ligand | 0.7 | 0.3 | 1.8 | 90 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for specific this compound containing PROTACs.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
Caption: PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow: PAMPA Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp). This assay is particularly useful for early-stage screening of PROTACs to assess their passive diffusion potential.
Materials:
-
96-well filter plates (Donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plates
-
This compound containing PROTAC
-
Lecithin (or other suitable lipid)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Preparation of the Artificial Membrane Solution: Prepare a solution of 1% (w/v) lecithin in dodecane. Sonicate the mixture to ensure complete dissolution.
-
Coating the Donor Plate: Carefully pipette 5 µL of the lecithin/dodecane solution into each well of the donor filter plate, ensuring the entire surface of the membrane is coated.
-
Preparation of Donor Solutions: Prepare a stock solution of the this compound containing PROTAC in DMSO (e.g., 10 mM). Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the artificial membrane.
-
Preparation of the Acceptor Plate: Add 300 µL of PBS (pH 7.4) containing the same percentage of DMSO as the donor solution to each well of the acceptor plate.
-
Assembling the PAMPA "Sandwich": Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4 to 16 hours. Gentle shaking (e.g., 50 rpm) can be applied to reduce the unstirred water layer.
-
Sample Collection and Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)
Where:
-
[Drug]acceptor is the concentration of the PROTAC in the acceptor well at the end of the incubation.
-
[Drug]equilibrium is the theoretical equilibrium concentration if the solutions from the donor and acceptor wells were mixed.
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Caco-2 Permeability Assay
Principle: The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[10]
Materials:
-
Caco-2 cells
-
24-well or 96-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound containing PROTAC
-
TEER meter
-
Incubator (37°C, 5% CO2)
-
Orbital shaker
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density (e.g., 6 x 104 cells/cm2). Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm2) to ensure the integrity of the cell barrier.[11]
-
Preparation of Dosing Solution: Prepare a stock solution of the this compound containing PROTAC in DMSO. Dilute the stock solution with transport buffer (e.g., HBSS) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be below 1%. To improve recovery of poorly soluble PROTACs, 0.25% bovine serum albumin (BSA) can be added to the transport buffer.[12]
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (bottom) chamber. c. Add the PROTAC dosing solution to the apical (top) chamber. d. Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from the basolateral chamber for analysis.
-
Permeability Assay (Basolateral to Apical - B to A): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the apical chamber. c. Add the PROTAC dosing solution to the basolateral chamber. d. Incubate the plates under the same conditions as the A to B transport. e. At the end of the incubation, collect samples from the apical chamber for analysis.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the PROTAC across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the PROTAC in the donor chamber.
The efflux ratio is calculated as:
Efflux Ratio = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[10]
-
Cellular Uptake Assay using LC-MS/MS
Principle: This assay directly measures the amount of PROTAC that accumulates within cells after a defined incubation period. It is a crucial assay to confirm that the PROTAC can cross the cell membrane and reach its intracellular target.
Materials:
-
Target cell line (e.g., a cancer cell line expressing the POI)
-
Cell culture plates (e.g., 6-well or 12-well)
-
This compound containing PROTAC
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed the target cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
PROTAC Treatment: Treat the cells with the this compound containing PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Cell Lysis and Protein Quantification: a. Harvest the cells by trypsinization and centrifuge to obtain a cell pellet. b. Resuspend the cell pellet in a known volume of cell lysis buffer. c. Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for LC-MS/MS: a. Precipitate the proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile). b. Centrifuge to pellet the precipitated protein and collect the supernatant containing the PROTAC. c. Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the prepared samples using a validated LC-MS/MS method with an appropriate internal standard.[13][14]
-
Data Analysis: a. Generate a standard curve to determine the concentration of the PROTAC in the cell lysates. b. Normalize the amount of PROTAC to the total protein content or cell number to determine the cellular uptake (e.g., in pmol/mg protein or pmol/106 cells).
Conclusion
The assessment of cell permeability is a cornerstone of the preclinical development of PROTACs. The protocols outlined in this document for PAMPA, Caco-2, and cellular uptake assays provide a robust framework for evaluating the membrane transport characteristics of this compound containing PROTACs. While the PAMPA assay offers a high-throughput method for assessing passive diffusion, the Caco-2 assay provides more physiologically relevant data by incorporating active transport and efflux mechanisms. The cellular uptake assay confirms the ability of the PROTAC to accumulate inside the target cells. By employing these assays in a systematic manner, researchers can gain valuable insights into the structure-permeability relationships of their PROTACs, enabling the rational design of molecules with improved drug-like properties and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 7. Boc-NH-PEG7-COOH | CAS:2055044-68-1 | Biopharma PEG [biochempeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. enamine.net [enamine.net]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
Application Notes and Protocols for In Vitro Degradation Assays of PROTACs
Topic: In Vitro Degradation Assays Using PROTACs Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[3][4] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[1]
The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achieved.[2]
This document provides detailed application notes and protocols for the in vitro characterization of PROTACs, using the well-characterized BRD4-degrading PROTAC, BETd-260 , as a representative example. BETd-260 is a potent PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer.[1][5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for assessing PROTAC efficacy in vitro.
Caption: PROTAC-mediated degradation of a target protein.
Caption: General workflow for evaluating PROTAC efficacy.
Quantitative Data Presentation
The following table summarizes the in vitro degradation data for the representative BRD4-degrading PROTAC, BETd-260, in various cell lines.
| PROTAC | Target Protein | Cell Line | Assay Type | DC50 | Dmax (%) | Reference |
| BETd-260 | BRD4 | RS4;11 (Leukemia) | Western Blot | 30 pM | >90% | [1][5][7] |
| BETd-260 | BRD2 | RS4;11 (Leukemia) | Western Blot | 30-100 pM | Not Reported | [1] |
| BETd-260 | BRD3 | RS4;11 (Leukemia) | Western Blot | 30-100 pM | Not Reported | [1] |
| BETd-260 | BRD4 | MOLM-13 (Leukemia) | Cell Viability | 2.2 nM (IC50) | Not Applicable | [1] |
| BETd-260 | BRD4 | HepG2 (Hepatocellular Carcinoma) | Western Blot | ~10-100 nM | ~100% | [8] |
| BETd-260 | BRD4 | MNNG/HOS (Osteosarcoma) | Western Blot | Not Reported | >90% | [9] |
| BETd-260 | BRD4 | Saos-2 (Osteosarcoma) | Western Blot | Not Reported | >90% | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol describes the use of Western blotting to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC such as BETd-260.[3][10]
Materials:
-
Cell Line: Human cancer cell line expressing BRD4 (e.g., RS4;11, HepG2, MNNG/HOS).[8][9]
-
PROTAC: BETd-260 stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[3]
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[4]
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Anti-BRD4, Anti-c-Myc, Anti-GAPDH or Anti-α-Tubulin (loading control).[3][10]
-
HRP-conjugated Secondary Antibody.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.[4]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Probe the same membrane for a loading control protein (e.g., GAPDH).[3]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[4]
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax values.[2]
-
Protocol 2: NanoBRET™ Target Engagement Assay for BRD4
This protocol describes the use of the NanoBRET™ Target Engagement assay to measure the binding of a PROTAC to BRD4 in live cells. This assay can be used to determine the intracellular affinity of the PROTAC for its target.[12][13][14]
Materials:
-
HEK293 cells.
-
NanoLuc®-BRD4 fusion vector.
-
NanoBRET™ Tracer specific for BRD4.
-
PROTAC of interest (e.g., BETd-260).
-
Opti-MEM® I Reduced Serum Medium.
-
Lipofectamine® 3000 Transfection Reagent.
-
96-well white assay plates.
-
Nano-Glo® Live Cell Reagent.
-
Plate reader capable of measuring luminescence and filtered luminescence.
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-BRD4 fusion vector according to the manufacturer's protocol.
-
Plate the transfected cells in 96-well white assay plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the diluted PROTAC to the cells.
-
Add the NanoBRET™ Tracer to all wells at a final concentration optimized for the assay.
-
Include a vehicle control (DMSO).
-
-
Assay Measurement:
-
Equilibrate the plate at 37°C for 2 hours.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to all wells.
-
Read the plate on a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized NanoBRET™ ratio against the log of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the intracellular target engagement.
-
Protocol 3: HTRF® Assay for BRD4 Degradation
This protocol describes a high-throughput method to quantify BRD4 protein levels in cell lysates using a Homogeneous Time-Resolved Fluorescence (HTRF®) immunoassay.
Materials:
-
Cells treated with the PROTAC as described in Protocol 1.
-
HTRF® BRD4 assay kit (containing donor and acceptor antibodies).
-
Lysis buffer provided with the kit.
-
384-well low-volume white plates.
-
HTRF®-compatible plate reader.
Procedure:
-
Cell Lysis:
-
After PROTAC treatment, lyse the cells directly in the culture plate using the HTRF® lysis buffer.
-
-
Assay Assembly:
-
Transfer the cell lysates to a 384-well plate.
-
Add the HTRF® donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours).
-
-
Signal Detection:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (acceptor signal / donor signal).
-
Normalize the data to the vehicle control.
-
Plot the percentage of remaining BRD4 against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The in vitro degradation assays described in these application notes and protocols are essential for the characterization and optimization of novel PROTAC molecules. By employing techniques such as Western blotting, NanoBRET™, and HTRF®, researchers can quantitatively assess the potency and efficacy of their PROTACs, enabling data-driven decisions in the drug discovery and development process. The provided protocols, using the potent BRD4 degrader BETd-260 as a case study, offer a robust framework for evaluating the in vitro performance of PROTACs targeting a wide range of proteins of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BETd-260 trifluoroacetate | BET PROTAC | Probechem Biochemicals [probechem.com]
- 6. BETd-260 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.de]
- 14. selvita.com [selvita.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with Bromo-PEG7-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing proteolysis-targeting chimera (PROTAC) linker length, with a specific focus on using Bromo-PEG7-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3] It is not just a passive spacer; its length, composition, and attachment points dictate the geometry and stability of the resulting ternary complex (POI-PROTAC-E3 ligase).[2] This complex formation is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4][5] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability and efficiency of the degradation process.[2]
Q2: Why use a PEG linker like this compound?
A2: Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several key reasons:[2][6]
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. PEG linkers are hydrophilic and can significantly improve the solubility of the final compound, which is crucial for biological assays and potential therapeutic use.[6][7][8][9]
-
Flexibility: The flexible nature of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[2] This flexibility can help overcome steric hindrance between the POI and the E3 ligase.[10]
-
Modifiable Length: PEG linkers can be synthesized in various lengths (e.g., PEG3, PEG5, PEG7), allowing for systematic optimization of the distance between the two recruited proteins to achieve maximal degradation efficiency.[6][8]
-
Biocompatibility: PEG is well-known for its biocompatibility and can improve the pharmacokinetic properties of molecules.[7]
This compound is a heterobifunctional linker. The bromo group allows for alkylation reactions (e.g., with a phenol (B47542) or thiol), while the Boc-protected amine, after deprotection, allows for amide bond formation. This provides a versatile chemical handle for sequential conjugation.
Q3: How does linker length impact PROTAC efficacy (DC50 and Dmax)?
A3: Linker length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[2][3][11][12]
-
Too Short: A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[10] This often results in poor degradation (high DC50, low Dmax).[13]
-
Too Long: A linker that is too long can lead to an entropic penalty upon binding and may result in the formation of unproductive ternary complexes where key lysine (B10760008) residues on the target are not accessible for ubiquitination.[2][10] This can also weaken the potency of the PROTAC.
-
Optimal Length: An optimal linker length properly orients the POI and E3 ligase, maximizing the rate of ubiquitination and leading to potent and efficient degradation (low DC50, high Dmax).[]
Q4: What is the "hook effect" and how does the linker relate to it?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[4][15] This occurs because the excess PROTAC molecules form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the productive ternary complex.[4][15] While linker design can influence the stability of the ternary complex, the primary way to mitigate the hook effect is to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[15] Designing linkers that promote high cooperativity in the ternary complex can also help reduce the hook effect.[15]
Troubleshooting Guide
This guide addresses common issues encountered when synthesizing and evaluating PROTACs using PEG linkers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Synthetic Yield during Linker Conjugation | 1. Inefficient Coupling Reaction: Incomplete reaction of the bromo-PEG linker or the deprotected amine. 2. Steric Hindrance: Bulky groups near the conjugation site on the warhead or E3 ligand may hinder the reaction. 3. Side Reactions: The reactive ends of the linker may react with other functional groups on your ligands. | 1. Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃ for alkylation; DIPEA, HATU for amidation), solvents, and temperatures. Ensure anhydrous conditions. 2. Change Linker Attachment Point: If possible, move the linker attachment site to a more solvent-exposed and less hindered position on the ligand.[11][] 3. Use Orthogonal Protecting Groups: Ensure other reactive functional groups on your ligands are properly protected during synthesis. |
| Final PROTAC Shows No or Poor Target Degradation | 1. Suboptimal Linker Length: The chosen PEG7 length may not be optimal for the specific POI-E3 ligase pair.[10] 2. Failed Ternary Complex Formation: The PROTAC may bind to the target and E3 ligase individually (binary engagement) but fails to bring them together.[16] 3. Poor Cell Permeability: The final PROTAC may be too large or polar to cross the cell membrane efficiently.[15] 4. Non-productive Ternary Complex: A complex forms, but the geometry is incorrect for ubiquitination to occur.[15] | 1. Synthesize a Linker Library: Create a series of PROTACs with different linker lengths (e.g., PEG3, PEG5, PEG9) to empirically determine the optimal length.[16] 2. Confirm Ternary Complex Formation: Use biophysical assays like TR-FRET, SPR, or Co-Immunoprecipitation (Co-IP) to verify that the PROTAC induces a ternary complex.[15][17] 3. Assess Permeability: Use computational models (e.g., calculate cLogP, TPSA) and cellular uptake assays. Modifying the linker to balance hydrophilicity can sometimes help.[9] 4. Redesign Linker/Attachment Points: If a non-productive complex is suspected, changing the linker attachment point on either ligand can alter the geometry and rescue activity.[11] |
| High Variability in Degradation Results | 1. Compound Instability: The PROTAC may be unstable in cell culture media or DMSO stock over time. 2. Inconsistent Cell Health: Cell passage number, confluency, or health can impact the ubiquitin-proteasome system's efficiency.[15] | 1. Check Compound Stability: Assess the stability of your PROTAC in media over the experiment's time course using LC-MS. Store stocks properly at -80°C. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at the same density for all experiments and ensure they are healthy before treatment.[15] |
| High Off-Target Degradation | 1. Unselective Warhead: The ligand binding to your POI may have affinity for other proteins. 2. Linker-Induced Neo-Substrates: The linker itself may promote the formation of off-target ternary complexes. | 1. Use a More Selective Warhead: Start with the most selective binder available for your POI. 2. Modify the Linker: Systematically varying the linker's length, rigidity, and composition can sometimes improve selectivity by disfavoring off-target complex formation.[15] 3. Change the E3 Ligase: Recruiting a different E3 ligase (e.g., VHL instead of CRBN) can alter the off-target profile.[15] |
Data Presentation
Systematic linker optimization is key to developing a potent PROTAC. The following table shows representative data for a hypothetical PROTAC series where only the PEG linker length is varied.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Ternary Complex Cooperativity (α)³ |
| Compound X-1 | PEG3 | 12 | >1000 | <10 | 1.2 |
| Compound X-2 | PEG5 | 18 | 150 | 75 | 3.5 |
| Compound X-3 | PEG7 | 24 | 25 | >95 | 15.8 |
| Compound X-4 | PEG9 | 30 | 80 | 88 | 6.1 |
¹DC₅₀: Concentration required to degrade 50% of the target protein. A lower value is better. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved. A higher value is better. ³Cooperativity (α): A measure of how favorably the ternary complex forms. An α > 1 indicates positive cooperativity, where the binding of the first protein enhances the binding of the second. A higher value is generally desirable.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis to conjugate a POI ligand (containing a phenolic hydroxyl group) and an E3 ligase ligand (containing a carboxylic acid).
Step 1: Conjugation of this compound to POI Ligand
-
Dissolve POI Ligand: Dissolve the POI ligand (1.0 eq) in a suitable anhydrous solvent like DMF or acetonitrile.
-
Add Base: Add a mild base such as potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Add Linker: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 60-80°C overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor Progress: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting intermediate by flash column chromatography.
Step 2: Boc Deprotection and Conjugation to E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA, 10-20% v/v) and stir at room temperature for 1-2 hours.
-
Remove Acid: Concentrate the reaction mixture in vacuo to remove excess TFA. Co-evaporate with DCM or toluene (B28343) several times to ensure complete removal.
-
Amide Coupling: Dissolve the deprotected amine intermediate (1.0 eq) and the E3 ligase ligand (with a carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Add Coupling Reagents: Add a peptide coupling reagent like HATU (1.5 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 4.0 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitor and Purify: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
-
Cell Seeding: Plate your cells of interest at an appropriate density in 12- or 24-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs (e.g., from 0.1 nM to 10 µM) in cell culture media. Treat the cells for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors.[15][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]
-
Incubate with a primary antibody specific to your POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.[15]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control. Plot the results in graphing software (e.g., GraphPad Prism) to determine DC₅₀ and Dₘₐₓ values.
-
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Troubleshooting Logic for Low Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting low yield in Bromo-PEG7-Boc conjugation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Bromo-PEG7-Boc conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to amine- or thiol-containing molecules. A systematic approach to troubleshooting is recommended to identify the root cause of low reaction yields.
Q1: My conjugation reaction yield is very low. What are the most common causes?
Low yield in the N-alkylation of an amine with this compound is a frequent challenge. The primary factors to investigate are steric hindrance, the reactivity of your nucleophile, the choice of base and solvent, and the overall reaction conditions.
Troubleshooting Steps:
-
Verify Nucleophile Reactivity: The amine or thiol group must be sufficiently nucleophilic. For amines, the group needs to be in its unprotonated form to be reactive. For thiols, the reaction is more efficient when the thiol group is deprotonated (thiolate).
-
Optimize Reaction Conditions: The reaction is highly dependent on pH, temperature, and stoichiometry.
-
Assess Reagent Quality: Ensure the this compound and your substrate are of high purity and have not degraded during storage.
-
Investigate Potential Side Reactions: Competing reactions, such as elimination or over-alkylation, can consume starting materials and reduce the yield of the desired product.
Q2: How do I optimize the reaction conditions for my specific molecule?
The optimal conditions can vary significantly based on the properties of your substrate (e.g., amine, peptide, or other small molecule). We recommend starting with a set of standard conditions and optimizing systematically.
Experimental Protocol: General Conjugation of this compound to a Primary Amine
This protocol provides a starting point for the conjugation reaction.
Materials:
-
Amine-containing molecule
-
This compound (CAS No. 2766000-37-5)
-
Aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Preparation: Dissolve the amine-containing target molecule in a suitable aprotic solvent like DMF or DMSO.[1]
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (typically 1.5-2.0 equivalents), to the reaction mixture to act as a proton scavenger.[1]
-
PEG Reagent Addition: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.[1] A 5-fold molar excess may be used as an alternative starting point to drive the reaction to completion.[]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).[1] Highly hindered reactions may require higher temperatures and prolonged reaction times (up to 48-72 hours).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching & Purification: Upon completion, quench the reaction and purify the conjugate using a suitable method like preparative HPLC or column chromatography.[1]
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of key reaction parameters on conjugation efficiency, based on data for analogous bromo-PEG linkers.[]
| Parameter | Condition | Expected Yield | Rationale |
| Nucleophile | Primary Amine | Moderate to High | Good nucleophilicity, but requires appropriate base and conditions. |
| Thiol (Cysteine) | High | Highly nucleophilic, especially at slightly basic pH. | |
| pH | 7.5 - 8.5 | Optimal | Balances nucleophilicity of amines/thiols with reagent stability. |
| < 7.0 | Low | Protonation of amines reduces their nucleophilicity. | |
| > 9.0 | Variable | Can increase the rate of side reactions. | |
| Molar Ratio (PEG:Substrate) | 1:1 to 5:1 | Increasing | Higher excess of PEG reagent drives the reaction forward. |
| > 10:1 | High | May lead to purification challenges in removing excess reagent. | |
| Temperature (°C) | 25 (Room Temp) | Moderate | Good starting point for most reactions. |
| 40 - 60 | High | Can overcome activation energy barriers, especially with steric hindrance. | |
| > 60 | Variable | May increase the rate of elimination side reactions. | |
| Reaction Time (hours) | 2 - 12 | Increasing | Allows for completion of the reaction. |
| > 24 | High | May be necessary for sterically hindered substrates. |
Q3: I suspect steric hindrance is an issue. How can I address this?
Steric hindrance from bulky groups near the reacting amine or on the this compound itself can significantly slow down the SN2 reaction rate.
Solutions:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Consider using a high-boiling point solvent like DMF or DMSO.
-
Prolong Reaction Time: Highly hindered reactions may require extended reaction times, sometimes up to 48-72 hours.
-
Change Base/Solvent System: In some cases, changing the base or solvent can alter the transition state and improve reaction rates.
Q4: What are the common side reactions and how can I minimize them?
The primary side reaction of concern is the base-catalyzed elimination of HBr from the this compound, which forms an unreactive alkene. Over-alkylation of the target amine is also a possibility if the primary amine product is more nucleophilic than the starting material.
Strategies to Minimize Side Reactions:
-
Use a Weaker, Less Hindered Base: Strong, bulky bases can favor elimination. Switching to a milder base like K₂CO₃ or DIPEA can be beneficial.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest effective temperature can favor the desired N-alkylation.
-
Control Stoichiometry: Using a slight excess of the this compound can help ensure the primary amine is consumed, but a large excess may lead to di-alkylation if the secondary amine product is reactive.
It is important to note that the Boc protecting group is generally stable under the basic conditions of this conjugation and is unlikely to participate in side reactions.[3][4]
Q5: What is the best way to purify my final this compound conjugate?
The choice of purification method depends on the scale of your reaction and the properties of your final product. For small molecule conjugations, chromatographic techniques are most common.
-
Preparative HPLC (Reverse-Phase): This is often the most effective method for purifying small molecule-PEG conjugates, separating the product from unreacted starting materials and any side products based on polarity.[][5]
-
Silica Gel Column Chromatography: A standard method for purification, though the polar nature of the PEG chain can sometimes lead to tailing. A gradient elution is often required.
-
Size-Exclusion Chromatography (SEC): While more common for large biomolecules, SEC can be used to remove unreacted small molecule substrates from a larger PEGylated product.[]
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for a this compound conjugation experiment, from reagent preparation to the analysis of the final product.
References
Technical Support Center: Bromo-PEG7-Boc in Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG7-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a seven-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[1] One end of the PEG chain is terminated with a bromine atom, a good leaving group for nucleophilic substitution reactions, making it reactive towards nucleophiles like thiols and amines.[2] The other end features a tert-butyloxycarbonyl (Boc) protected amine. This Boc group is stable under neutral and basic conditions but can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[] Its primary use is in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, where precise, stepwise assembly of molecular components is required.
Q2: What are the primary nucleophiles that react with the bromo group of this compound?
The bromo group of this compound is an electrophilic center that readily undergoes nucleophilic substitution (SN2) reactions. The most common nucleophiles used in bioconjugation that react with this group are:
-
Thiols (from cysteine residues in proteins or thiol-containing small molecules): Thiol groups are highly nucleophilic, especially at a pH slightly above their pKa (around 8.5), and react efficiently with the bromo group to form a stable thioether bond.[2]
-
Amines (from lysine (B10760008) residues or the N-terminus of proteins): Primary and secondary amines are also effective nucleophiles that can react with the bromo group to form a stable amine linkage. The reactivity of amines is pH-dependent, becoming more nucleophilic at higher pH values.[4]
-
Hydroxyls (from serine, threonine, or tyrosine residues): While less nucleophilic than thiols and amines, hydroxyl groups can react with the bromo group, particularly at higher pH and temperature. However, this reaction is generally less efficient and can be a source of side products.[4]
Q3: Is the Boc protecting group stable during the conjugation reaction with the bromo group?
Yes, the Boc (tert-butyloxycarbonyl) protecting group is generally stable under the conditions typically used for the nucleophilic substitution reaction of the bromo group. The Boc group is known for its stability in neutral and basic conditions, as well as its resistance to many nucleophiles.[][5] Deprotection of the Boc group requires acidic conditions, such as treatment with trifluoroacetic acid (TFA).[6][7] Since most bromo-PEGylation reactions are carried out at neutral to slightly basic pH to facilitate the nucleophilic attack, the Boc group remains intact.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction buffer is critical for efficient conjugation. For reactions with thiols, a pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic. For reactions with amines, a slightly higher pH of 8.0-9.0 may be necessary. Perform small-scale pilot reactions to determine the optimal pH for your specific nucleophile and biomolecule.[8] |
| Low Molar Ratio of this compound | A low molar excess of the PEG reagent can lead to incomplete conjugation. Increase the molar ratio of this compound to the nucleophilic biomolecule. A titration of the molar ratio (e.g., 1:1, 1:5, 1:10 of biomolecule to PEG reagent) is recommended to find the optimal balance between high yield and minimizing excess unreacted PEG. |
| Short Reaction Time or Low Temperature | Nucleophilic substitution reactions can be slow. If the yield is low, consider increasing the reaction time or temperature. Incubating the reaction at room temperature for several hours or at 4°C overnight can improve yields. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry). |
| Hydrolysis of the Bromo Group | Although generally stable, the bromo group can undergo hydrolysis in aqueous buffers, especially over long reaction times. This side reaction converts the reactive bromo group into a non-reactive hydroxyl group, reducing the concentration of the active PEGylating reagent. Use freshly prepared solutions of this compound and consider using a co-solvent like DMSO or DMF to increase the solubility and stability of the reagent, if compatible with your biomolecule. |
Issue 2: Non-specific Conjugation and Side Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction with Off-Target Nucleophiles | If your biomolecule contains multiple types of nucleophiles (e.g., both thiols and amines), non-specific conjugation can occur. To favor reaction with a specific nucleophile, carefully control the pH. For example, to selectively target a cysteine residue over a lysine residue, perform the reaction at a lower pH (around 7.0) where the thiol is more nucleophilic than the protonated amine. |
| Reaction with Secondary Amines or Multiple Amines | This compound can react with both primary and secondary amines. If your target is a primary amine, the presence of reactive secondary amines can lead to side products. Characterization of the final conjugate by mass spectrometry is crucial to identify different species. |
| Over-PEGylation | Using a large excess of the this compound reagent can lead to the attachment of multiple PEG chains to a single biomolecule, especially if multiple reactive sites are available. This can be controlled by optimizing the molar ratio of the PEG reagent to the biomolecule. |
Issue 3: Aggregation of the Protein/Peptide Conjugate
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Conformational Changes in the Biomolecule | The covalent attachment of the PEG chain can sometimes disrupt the native conformation of a protein, leading to unfolding and aggregation.[9] |
| High Protein Concentration | High concentrations of the biomolecule can increase the likelihood of intermolecular interactions and aggregation. Perform the conjugation reaction at a lower protein concentration (e.g., < 5 mg/mL).[9] |
| Suboptimal Buffer Conditions | The buffer composition can significantly impact protein stability. Ensure the buffer is appropriate for your specific protein and consider adding stabilizing excipients. |
| Use of Stabilizing Excipients | Additives such as arginine (e.g., 50 mM), glycerol (B35011) (e.g., 5-10% v/v), or sugars (e.g., sucrose (B13894) or trehalose) can help to stabilize the protein and prevent aggregation during the conjugation reaction.[9] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Peptide
-
Peptide Preparation: Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2. If the peptide has poor aqueous solubility, it can first be dissolved in a small amount of an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then added to the reaction buffer.[10]
-
This compound Solution Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the peptide solution. The reaction mixture should be gently mixed and incubated at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching the Reaction: After the desired reaction time, quench any unreacted this compound by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in a slight molar excess to the initial amount of the PEG reagent.
-
Purification: Purify the PEGylated peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry (to confirm the molecular weight) and HPLC (to assess purity).
General Protocol for Boc-Deprotection
-
Dissolution: Dissolve the purified Boc-protected PEG-conjugate in a suitable organic solvent, such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 20-50% solution of TFA in DCM).[6]
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Removal of Acid: After the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.
-
Purification: Purify the deprotected conjugate using an appropriate method, such as precipitation, dialysis, or chromatography.
Visualizations
Caption: General workflow for the two-step conjugation using this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromo-PEG7-Boc Conjugated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Bromo-PEG7-Boc conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugated molecules?
A1: The primary challenges stem from the amphiphilic nature of these molecules. The polyethylene (B3416737) glycol (PEG) chain imparts high polarity and water solubility, while the bromo- and Boc- functionalities, along with the conjugated molecule, can introduce significant non-polar character. This dual nature can lead to issues such as streaking on normal-phase silica (B1680970) gel, poor solubility in certain solvent systems, and difficulty in separating the target molecule from unreacted starting materials and byproducts.
Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?
A2: The choice of chromatographic technique depends on the polarity of the conjugated molecule and the scale of the purification. For many small-molecule conjugates, flash column chromatography on silica gel is a viable option for initial purification, especially for removing less polar impurities. For more challenging separations or for achieving high purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. The C18 stationary phase in RP-HPLC interacts well with the hydrophobic portions of the molecule, while the PEG chain's polarity allows for effective elution with aqueous/organic solvent gradients.
Q3: How can I effectively monitor the progress of my column chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during flash chromatography. Due to the limited UV activity of the PEG linker, it is advisable to use a TLC stain for visualization. A potassium permanganate (B83412) stain is effective for visualizing PEG-containing compounds, which will appear as yellow spots on a purple background. For RP-HPLC, an in-line UV detector is standard. If your conjugated molecule has a chromophore, detection is straightforward. If not, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used.
Q4: Is the Boc (tert-butoxycarbonyl) protecting group stable during purification?
A4: The Boc group is generally stable under the conditions used for flash chromatography with neutral or slightly basic mobile phases. However, it is sensitive to acidic conditions. When using RP-HPLC, it is crucial to avoid strongly acidic mobile phase additives like trifluoroacetic acid (TFA) if prolonged exposure or subsequent evaporation at elevated temperatures is required, as this can lead to partial or complete deprotection of the Boc group. Using a weaker acid, such as formic acid or acetic acid, at low concentrations (e.g., 0.1%) is a safer alternative.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of the product spot on TLC and broad elution from the column | The polar PEG chain is interacting strongly and inconsistently with the silica gel. The sample may be overloaded. | - Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate. - Consider adding a small percentage (0.5-1%) of a polar modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. - Reduce the amount of sample loaded onto the column. - Try dry loading the sample onto the column. |
| Poor separation from a more polar impurity | The eluent system is too polar, causing both the product and the impurity to move too quickly. | - Decrease the polarity of the eluent system. Start with a less polar solvent and gradually increase the polarity. - Consider using a different solvent system. For example, a mixture of ethanol/isopropyl alcohol in chloroform (B151607) can sometimes provide better separation for PEG-containing compounds than methanol/dichloromethane. |
| Product is not eluting from the column | The eluent system is not polar enough to overcome the interaction between the PEG chain and the silica gel. | - Gradually increase the polarity of the mobile phase. A gradient up to 10-15% methanol in dichloromethane is often necessary for highly polar PEGylated molecules. |
| Low recovery of the product | The product may be irreversibly adsorbed onto the silica gel. The compound may be unstable on silica. | - Pre-treat the silica gel with a modifier like triethylamine before packing the column if your compound is basic. - Minimize the time the compound spends on the column by using a faster flow rate. - Test the stability of your compound on a small amount of silica before performing the column. |
Preparative Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Broad or tailing peaks | Secondary interactions between the molecule and the stationary phase. The column may be overloaded. Inappropriate mobile phase pH. | - Add a small amount of a competing agent, like a TFA salt, to the mobile phase (if Boc group stability is not a concern). - Optimize the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or the concentration of the sample. |
| Loss of Boc protecting group | The mobile phase is too acidic. Fractions were heated during solvent evaporation. | - Use a weaker acid modifier like 0.1% formic acid or acetic acid instead of TFA. - Lyophilize the fractions to remove the solvent instead of using a rotary evaporator with heating. |
| Poor resolution between the product and a close-eluting impurity | The gradient is too steep. The mobile phase composition is not optimal. | - Decrease the slope of the gradient to improve separation. - Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter the selectivity. |
| High backpressure | The column frit is clogged with particulates. The sample has precipitated on the column. | - Filter your sample through a 0.22 µm filter before injection. - Ensure your sample is fully dissolved in the mobile phase. - Back-flush the column according to the manufacturer's instructions. |
Data Presentation
Table 1: Recommended Starting Conditions for Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Loading | 1-5% of the silica gel weight |
| Eluent System | Gradient elution of Methanol in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) |
| Example Gradient | 0-15% Methanol in DCM over 20 column volumes |
| Flow Rate | ~5 cm/minute linear velocity |
| Fraction Size | Approximately 1/4 of the column volume |
Table 2: Recommended Starting Conditions for Preparative RP-HPLC
| Parameter | Recommendation |
| Stationary Phase | C18-bonded silica (5-10 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol + 0.1% Formic Acid |
| Example Gradient | 20-80% B over 30-40 minutes |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 20 mm ID column) |
| Detection | UV at a suitable wavelength for the conjugated molecule, or CAD/ELSD |
| Expected Recovery | 80-95% |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 5%, 10%, and 15% methanol in dichloromethane) to find a system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column (aim for a sample load of 1-5% of the silica weight).
-
Dry-pack the column with silica gel.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the sample-impregnated silica to the top of the column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, less polar mobile phase to the column.
-
Apply gentle pressure to the top of the column to start the elution.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis to elute your product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Preparative RP-HPLC Purification
-
Analytical Method Development:
-
Dissolve a small amount of the crude product in the mobile phase.
-
Inject the sample onto an analytical C18 column.
-
Run a scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes) to determine the approximate retention time of your product.
-
Optimize the gradient to achieve good separation between your product and any impurities.
-
-
Scale-Up to Preparative HPLC:
-
Use the optimized analytical gradient as a starting point for your preparative method. You may need to adjust the gradient slope and run time based on the larger column dimensions.
-
Ensure the preparative system is equilibrated with the initial mobile phase conditions.
-
-
Sample Preparation and Injection:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the initial mobile phase).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.
-
Inject the sample onto the preparative C18 column.
-
-
Fraction Collection:
-
Monitor the elution profile using the UV detector (or other suitable detector).
-
Collect fractions corresponding to the peak of your target molecule.
-
-
Product Isolation and Analysis:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator (without excessive heat).
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.
-
Visualizations
Caption: General purification workflow for this compound conjugated molecules.
Caption: Decision tree for troubleshooting poor separation in flash chromatography.
Technical Support Center: Enhancing the Solubility of Bromo-PEG7-Boc PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromo-PEG7-Boc containing PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound PROTACs have poor aqueous solubility?
A1: PROTACs, by their nature, are often large and lipophilic molecules that exist "beyond the Rule of Five," which typically defines the physicochemical properties for good oral bioavailability and solubility.[1][] The this compound motif itself has characteristics that contribute to this challenge:
-
High Molecular Weight: The entire PROTAC structure, including the warhead, linker, and E3 ligase ligand, results in a large molecule that can be difficult to solvate.[3]
-
Lipophilicity: While the PEG7 portion of the linker is designed to increase hydrophilicity, the warhead and E3 ligase ligands are often hydrophobic.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on a synthetic intermediate is also highly lipophilic and will significantly decrease the aqueous solubility of that precursor.[6]
-
Crystalline Structure: Poorly soluble compounds can form stable crystal lattices that are difficult to break down in a solution.[1]
Q2: What are the immediate consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous buffers or cell culture media, leading to inaccurate measurements of potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The degree of precipitation can vary between experiments, causing high variability and a lack of reproducibility.[1]
-
Underestimation of Efficacy: If the compound is not fully dissolved, the actual concentration exposed to the target protein or cells is lower than intended, leading to an underestimation of its degradation activity.
Q3: How can I modify the structure of my PROTAC to improve its solubility?
A3: Structural modifications, particularly to the linker, can significantly enhance solubility.[1] Consider these strategies:
-
Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into the linker (e.g., within a piperazine (B1678402) or piperidine (B6355638) ring) can improve solubility.[1][7]
-
Optimize Linker Composition and Length: While PEG linkers add hydrophilicity, finding the optimal length is crucial to balance solubility and the ability to form a stable ternary complex.[4][8]
-
Form Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "ball-like" structure, which can improve cell permeability by reducing the exposed polar surface area.[3]
Troubleshooting Guide
Problem 1: My this compound PROTAC precipitates when I dilute my DMSO stock solution into aqueous buffer for a biochemical assay.
This is a common issue when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of a lipophilic compound.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for PROTAC precipitation in aqueous buffers.
Solutions & Experimental Protocols
1. Optimize Co-solvent Concentration
For many compounds, using a co-solvent system can significantly improve solubility.[9]
-
Protocol for Co-solvent Formulation:
-
Prepare a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10-20 mM).
-
For a 1 mL final working solution, you might mix your DMSO stock with other co-solvents like PEG300. A common formulation for in vivo studies that can be adapted for in vitro use is 10% DMSO, 40% PEG300, and 5% Tween-80.[9]
-
Always perform a final, cautious dilution into the assay medium, ensuring thorough mixing.[9]
-
Gentle heating to 37°C for 5-10 minutes and brief sonication (5-15 minutes) can also aid dissolution.[9]
-
2. Utilize Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique where the PROTAC is dispersed within a polymer matrix, preventing crystallization and keeping it in a more soluble, higher-energy amorphous state.[1][10]
-
Key Polymers: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a commonly used and effective polymer for creating ASDs with PROTACs.[11][12]
-
Preparation Methods: Common lab-scale methods include solvent evaporation or slurry conversion.[11] Studies have shown that ASDs can increase drug supersaturation by up to 2-fold compared to the pure amorphous compound.[11][12]
Quantitative Data Summary: Solubility Enhancement Strategies
| Strategy | Base Solvent | PROTAC Concentration (µM) | Observation | % Solubility Increase (Approx.) |
| Control | 1% DMSO in PBS | 10 | Precipitation | 0% |
| Co-solvent | 10% DMSO, 40% PEG300 in water | 10 | Clear Solution | >100% |
| Surfactant | 1% DMSO, 0.1% Tween-80 in PBS | 10 | Clear Solution | >100% |
| ASD | HPMCAS formulation in FaSSIF* | 20 | Supersaturated Solution | ~200%[11][12] |
*Fasted State Simulated Intestinal Fluid
Problem 2: My this compound PROTAC shows low permeability and poor degradation activity in cell-based assays.
Low aqueous solubility often correlates with poor cell permeability, hindering the PROTAC's ability to reach its intracellular target.
Logical Relationship: Solubility, Permeability, and Activity
Caption: The impact of poor solubility on PROTAC cellular activity.
Solutions & Experimental Protocols
1. Measure and Optimize Physicochemical Properties
Before extensive cell-based testing, it is crucial to measure the fundamental properties of your PROTAC.
-
Protocol for Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Incubate the mixture at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of the solution using a nephelometer or a plate reader.
-
The kinetic solubility limit is the concentration at which the PROTAC begins to precipitate, indicated by a sharp increase in turbidity.[1]
-
2. Cell-Based Target Degradation Assay (Western Blot)
This protocol verifies if solubility enhancements translate to improved biological activity.
-
Protocol for Western Blot Analysis:
-
Cell Seeding: Plate your cells at a density that ensures they are in the exponential growth phase during treatment.
-
Compound Preparation: Prepare serial dilutions of your PROTAC from a stock solution that is known to be fully dissolved (using co-solvents if necessary). Ensure the final vehicle concentration (e.g., DMSO) is consistent across all treatments and is below 0.5%.[9]
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a time course (e.g., 4, 8, 16, 24 hours) to assess degradation kinetics.[9]
-
Cell Lysis & Protein Quantification: Harvest the cells, prepare lysates, and determine the total protein concentration to ensure equal loading.[9]
-
Western Blotting:
-
Separate proteins via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the protein of interest.
-
Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.
-
Incubate with a secondary antibody and visualize the protein bands.[9]
-
-
By systematically addressing solubility at the bench, you can generate more reliable and reproducible data, accelerating your PROTAC development program.
References
- 1. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Bromo-PEG7-Boc reactions
Welcome to the technical support center for Bromo-PEG7-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this heterobifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a bromo group at one end and a Boc (tert-butoxycarbonyl) protected amine at the other, connected by a 7-unit PEG chain. The bromo group serves as a reactive site for nucleophilic substitution, typically with thiols or amines, while the Boc-protected amine allows for subsequent deprotection and further conjugation. Its primary applications are in bioconjugation, drug delivery, and proteomics, where it acts as a flexible spacer to link molecules of interest, such as proteins, peptides, or small molecules. The PEG chain enhances solubility and can reduce the immunogenicity of the conjugated molecule.[1][2][3]
Q2: What type of reaction does the bromo group on this compound undergo?
A2: The bromo group on the PEG linker reacts via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this type of reaction, a nucleophile, such as the lone pair of electrons on an amine or a deprotonated thiol, attacks the carbon atom attached to the bromine, displacing the bromide ion in a single, concerted step. The efficiency of this reaction is sensitive to steric hindrance around the electrophilic carbon.[4][5][6][7]
Q3: Why is my Boc deprotection step failing or incomplete?
A3: Incomplete Boc deprotection is typically due to insufficient acid strength or concentration, inadequate reaction time, or solvent issues. The Boc group is removed by acidolysis, most commonly with trifluoroacetic acid (TFA). If the reaction is slow, consider increasing the TFA concentration (e.g., from 20% to 50% in dichloromethane), extending the reaction time, or switching to a stronger acid system like 4M HCl in dioxane. Ensure your PEG-conjugate is fully dissolved in the reaction solvent.
Q4: How does the PEG7 chain affect the reaction?
A4: The PEG7 chain serves several purposes. It provides a flexible spacer between the two reactive ends, which can help to overcome steric hindrance by allowing the reactive groups more freedom to orient themselves for optimal reaction.[1] The PEG chain also increases the hydrophilicity and solubility of the molecule, particularly in aqueous buffers used for bioconjugation.[1][8] However, the PEG chain itself can create some steric bulk, which may influence reaction kinetics.[9]
Troubleshooting Guides
Problem 1: Low or No Yield of Conjugated Product
Low or no yield in your conjugation reaction is a common issue, often stemming from steric hindrance or suboptimal reaction conditions.
Caption: Troubleshooting decision tree for low reaction yield.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bulky nature of your substrate (protein, peptide) or the Boc-PEG7 moiety can physically block the nucleophile from attacking the bromo-end of the linker. This is a common issue in SN2 reactions.[4][5][6] | 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the energy needed to overcome the activation barrier. 2. Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction over 24-48 hours. 3. Use a Longer PEG Linker: A longer PEG chain (e.g., PEG12, PEG24) can increase the distance between the bulky groups, reducing steric clash. |
| Suboptimal Reaction Conditions | The choice of solvent, base, and reactant concentrations are critical for SN2 reactions. | 1. Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the nucleophile, increasing its reactivity.[6] 2. Base: For amine nucleophiles, a non-nucleophilic base (e.g., DIEA) should be used to deprotonate the amine without competing in the reaction. 3. Concentration: Increase the concentration of the less sterically hindered reactant to push the reaction equilibrium towards the product. |
| Poor Nucleophile Reactivity | The nucleophilicity of your substrate may be low. For amines, the group must be unprotonated to be reactive. | 1. Adjust pH: For reactions in aqueous buffers, ensure the pH is slightly basic (pH 7.5-8.5) to deprotonate primary amines without denaturing proteins. 2. Thiol Nucleophiles: For cysteine residues, ensure they are reduced (not in a disulfide bond) and the pH is ~7 to deprotonate the thiol group. |
| Reagent Degradation | This compound can be sensitive to moisture and light over time. | Store the reagent at the recommended temperature (typically -20°C), protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Primary Amine
This protocol provides a general starting point for the conjugation of this compound to a molecule containing a primary amine. Optimization will be required based on the specific substrate.
Caption: General experimental workflow for amine conjugation.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIEA (2.0 - 3.0 equivalents) to the solution and stir for 5-10 minutes.
-
PEGylation: Dissolve this compound (1.0 - 1.5 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, gently heat to 40°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection of PEG-Conjugate
Materials:
-
Boc-protected PEG-conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG-conjugate in DCM (e.g., 0.1 M).
-
Acid Addition: Cool the solution in an ice bath (0°C). Add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.
-
Washing: Wash the precipitate with cold diethyl ether and dry under vacuum.
Data Summary Tables
Table 1: Recommended Reaction Conditions for Overcoming Steric Hindrance
| Parameter | Standard Condition | For Hindered Substrates | Rationale |
| Temperature | Room Temperature (20-25°C) | 40 - 60°C | Provides activation energy to overcome steric repulsion. |
| Reaction Time | 4 - 12 hours | 24 - 48 hours | Slower kinetics require longer reaction times for completion. |
| Solvent | DCM, THF | DMF, DMSO | Polar aprotic solvents enhance nucleophile reactivity.[6] |
| Concentration | 0.1 M | 0.5 - 1.0 M | Higher concentration increases collision frequency. |
| Equivalents of this compound | 1.0 - 1.2 | 1.5 - 2.0 | Drives the reaction forward for valuable substrates. |
Table 2: Comparison of Deprotection Conditions for Boc Group
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 20-50% (v/v), 0°C to RT, 1-2 h | Fast, efficient, volatile reagents are easy to remove. | Harshly acidic; may cleave other acid-labile groups. |
| HCl in Dioxane | 4M, RT, 1-4 h | Stronger than TFA, can deprotect more stubborn Boc groups. | Dioxane is less volatile; HCl is corrosive. |
| Formic Acid | 80-90%, RT, 24-48 h | Milder than TFA, can be selective. | Slower reaction times. |
References
- 1. purepeg.com [purepeg.com]
- 2. polysciences.com [polysciences.com]
- 3. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
Optimizing reaction pH for Bromo-PEG7-Boc conjugation to thiols
Welcome to the technical support center for Bromo-PEG7-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing conjugation reactions, with a specific focus on the critical role of reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to thiols?
A1: The optimal pH for conjugating a bromoacetyl group to a thiol (like the side chain of a cysteine residue) is typically in the range of pH 8.0-9.0 . The reaction proceeds via an SN2 mechanism where the nucleophilic thiolate anion (S⁻) attacks the carbon atom bearing the bromine. To ensure a sufficient concentration of the reactive thiolate anion, the pH must be near or above the pKa of the thiol group (the pKa of cysteine's thiol group is typically around 8.5).[1] At higher pH values, the reaction rate increases due to a higher concentration of the thiolate anion.[1]
Q2: Why is the reaction pH so critical?
A2: The reaction pH is the most critical parameter for controlling both the rate and selectivity of the conjugation.
-
Reactivity: The reactive species is the deprotonated thiolate anion. At pH values significantly below the thiol's pKa (~8.5), the thiol group remains protonated (-SH), making it a poor nucleophile and slowing the reaction rate considerably.[1]
-
Selectivity: While higher pH increases the reaction rate with thiols, it also increases the risk of side reactions with other nucleophilic amino acid residues, primarily the ε-amino group of lysine (B10760008) (pKa ~10.5) and the imidazole (B134444) side chain of histidine (pKa ~6.0).[1] At physiological pH (~7.4), lysine is predominantly protonated and less reactive, but its reactivity increases at higher pH values.[1] Therefore, a careful balance must be struck.
Q3: What are the potential side reactions, and how can I minimize them?
A3: The primary side reaction is the alkylation of other nucleophilic amino acid side chains.
-
Lysine: The ε-amino group of lysine can be alkylated at higher pH values. To minimize this, perform the reaction at the lower end of the recommended range (e.g., pH 8.0) or for a shorter duration.
-
Histidine: The imidazole ring of histidine can also be a target for alkylation.[1] Its reactivity is also pH-dependent.
-
N-terminal amine: The α-amino group at the N-terminus of a protein can also react.
To minimize all side reactions, it is crucial to maintain the pH in a range that favors thiol reactivity while keeping other nucleophiles largely protonated. A pH of 8.0-8.5 is often a good compromise.
Q4: Which buffers should I use for the conjugation reaction?
A4: Use non-nucleophilic buffers to avoid their reaction with the bromoacetyl group. Recommended buffers include:
-
Phosphate buffers (e.g., sodium phosphate)
-
HEPES
-
Borate buffers
-
Sodium bicarbonate
Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , as they will compete with the target thiol for reaction with the this compound.
Q5: My protein has disulfide bonds. What should I do?
A5: If you are targeting cysteine residues involved in disulfide bonds, they must first be reduced to free thiols. Common reducing agents include:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dithiothreitol (DTT)
It is essential to remove the reducing agent after reduction and before adding the this compound, as these reducing agents contain thiols (in the case of DTT) or can react with alkylating agents.[2] This is typically done by dialysis, desalting columns, or buffer exchange.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | pH is too low: The thiol group is protonated and not sufficiently nucleophilic. | - Ensure the buffer pH is accurately measured and is within the 8.0-9.0 range. - Perform small-scale pilot reactions at different pH values (e.g., 8.0, 8.5, 9.0) to find the optimum for your specific molecule. |
| Thiols are oxidized: Cysteine residues have re-formed disulfide bonds or have been otherwise oxidized. | - Ensure the disulfide reduction step was complete. - Perform the conjugation reaction immediately after reducing and removing the reducing agent. - Degas buffers to minimize oxidation during the reaction. | |
| Interfering substances: The buffer contains nucleophiles (e.g., Tris, azide) that consume the reagent. | - Perform a buffer exchange into a recommended non-nucleophilic buffer (e.g., Phosphate, HEPES) prior to conjugation. | |
| Non-specific Labeling (e.g., on Lysine) | pH is too high: Deprotonation of other nucleophilic groups (e.g., lysine's amino group) makes them reactive. | - Lower the reaction pH to 8.0 or slightly below. This will decrease the rate of the desired reaction but significantly improve selectivity.[1] - Reduce the molar excess of the this compound reagent. - Decrease the reaction time. |
| Precipitation during reaction | Poor solubility: The protein or the PEG reagent may have limited solubility under the reaction conditions. | - Confirm the solubility of your protein and the this compound in the chosen buffer. - Consider adding a small percentage of a compatible organic co-solvent (e.g., DMSO, DMF), but first verify that it does not negatively impact your protein's stability and activity. |
Quantitative Data Summary
Table 1: pH-Dependence of Bromoacetyl Reactivity with Amino Acid Residues
| Amino Acid Residue | Target Group | Typical pKa | Recommended pH for Reaction | Reactivity Notes |
| Cysteine | Thiol (-SH) | ~8.5 | 8.0 - 9.0 | The deprotonated thiolate (S⁻) is the highly reactive species. Reactivity increases significantly as pH approaches and exceeds the pKa.[1] |
| Lysine | ε-Amino (-NH₃⁺) | ~10.5 | > 9.0 | Generally unreactive at physiological pH but becomes a competing nucleophile at higher pH values.[1] |
| Histidine | Imidazole | ~6.0 | > 6.5 | Can be alkylated, with reactivity increasing as pH surpasses its pKa.[1] |
| N-terminus | α-Amino (-NH₃⁺) | ~7.6 - 8.0 | > 8.0 | Reactivity is dependent on the specific N-terminal amino acid. Can be a source of non-specific labeling. |
Visual Guides and Workflows
Caption: Reaction mechanism for thiol-bromoacetyl conjugation.
References
Impact of Bromo-PEG7-Boc linker rigidity on PROTAC activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) related to the use and impact of linkers in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the properties of PEG-based linkers like Bromo-PEG7-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not merely a spacer; its length, rigidity, and chemical composition critically influence the PROTAC's overall efficacy.[1][2] Key functions influenced by the linker include:
-
Ternary Complex Formation: The linker's properties must allow for the stable and productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Physicochemical Properties: The linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[2][3]
-
Degradation Efficiency: The stability of the ternary complex, dictated by the linker, directly correlates with the efficiency of target protein degradation, measured by parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]
Q2: What are the characteristics of a this compound linker and where does it fit in PROTAC design?
A2: this compound is a type of heterobifunctional linker used in the chemical synthesis of PROTACs.[4][5]
-
Structure: It consists of a seven-unit polyethylene (B3416737) glycol (PEG) chain. PEG linkers are known for being flexible and hydrophilic.[2][6]
-
Functional Groups: The 'Bromo' (bromine) group and the 'Boc' (tert-butyloxycarbonyl) protected amine group are reactive handles. These allow for the sequential attachment of the POI ligand and the E3 ligase ligand during PROTAC synthesis.[4][5]
-
Flexibility: As a PEG-based linker, it is considered a flexible linker.[2][7] This flexibility can be advantageous for allowing the PROTAC to adopt a favorable conformation for ternary complex formation, especially with challenging targets.[1] However, it provides less structural pre-organization compared to rigid linkers.
Q3: How does linker rigidity, such as that of a flexible PEG7 linker, impact PROTAC activity?
A3: Linker rigidity is a critical parameter in PROTAC design, creating a balance between conformational flexibility and pre-organization.
-
Flexible Linkers (e.g., PEG, Alkyl Chains): These linkers provide a high degree of conformational freedom. This can be beneficial in the early stages of PROTAC design, as it allows the molecule to more easily find a productive binding pose for ternary complex formation.[1][7] However, excessive flexibility can lead to an entropic penalty upon binding, potentially decreasing potency.[1]
-
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings): These linkers restrict the available conformations of the PROTAC.[2][8] This can be advantageous if the constrained conformation is optimal for ternary complex formation, leading to enhanced degradation activity.[9] Rigid linkers can also improve cell permeability and metabolic stability.[2][10] However, excessive rigidity might prevent the necessary adjustments for forming a stable ternary complex.[9]
The optimal level of rigidity is specific to each target and E3 ligase pair and must be determined empirically.[1]
Troubleshooting Guide
Issue 1: My PROTAC shows low or no degradation of the target protein.
This is a common issue that can arise from multiple factors related to the PROTAC molecule itself or the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | Many PROTACs have high molecular weights and can struggle to cross the cell membrane.[10] Flexible PEG linkers can sometimes adopt a folded conformation that shields polar surfaces, aiding permeability, but this is not guaranteed.[3] Action: 1. Evaluate the physicochemical properties of your PROTAC (e.g., lipophilicity, polar surface area). 2. Consider modifying the linker to a more rigid or cyclic structure, which has been shown to improve permeability.[8][10] 3. Perform a cell permeability assay (e.g., PAMPA) to directly measure uptake.[11] |
| Inefficient Ternary Complex Formation | The linker may not be optimal in length or rigidity to facilitate a stable interaction between the target protein and the E3 ligase.[1] Action: 1. Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., compare flexible PEG linkers of different lengths vs. more rigid alkyl or cyclic linkers). 2. Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), FRET, or NanoBRET to directly measure ternary complex formation.[12][13] |
| Incorrect E3 Ligase Expression | The chosen cell line may not express sufficient levels of the E3 ligase your PROTAC is designed to recruit (e.g., VHL or Cereblon). Action: 1. Verify the expression of the target protein and the E3 ligase in your cell line using Western Blot or qPCR.[11] |
| Concentration is in the "Hook Effect" Range | Testing at too high a concentration can lead to reduced degradation. See Issue 2 for details. Action: 1. Perform a dose-response experiment over a very wide concentration range (e.g., 1 pM to 100 µM) to identify the optimal concentration.[14] |
Issue 2: I observe a bell-shaped dose-response curve (the "Hook Effect").
This phenomenon, where degradation decreases at high PROTAC concentrations, is a classic indicator of the hook effect.[14][15]
| Potential Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[14] These binary complexes prevent the formation of the productive ternary complex required for degradation.[14][15] Action: 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of concentrations to fully characterize the bell-shaped curve.[14] 2. Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[14] 3. Enhance Cooperativity: The hook effect can be dampened by improving the stability of the ternary complex. This can sometimes be achieved by optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase.[15] 4. Directly Assess Ternary Complex Formation: Use biophysical assays (e.g., NanoBRET, FRET, SPR) to measure ternary complex formation across the same concentration range as your degradation assay. This can help correlate the loss of degradation with the formation of binary complexes.[12][13][15] |
Linker Rigidity: A Comparative Summary
| Linker Type | Rigidity | Potential Advantages | Potential Disadvantages |
| Alkyl/PEG Chains (e.g., PEG7) | Flexible | - Can more easily adapt to find productive binding modes.[1] - Good starting point for initial PROTAC design. - PEG linkers can improve solubility.[2][6] | - High conformational flexibility can lead to an entropic penalty upon binding, reducing potency.[1] - May have reduced metabolic stability compared to rigid linkers.[2] |
| Cycloalkanes (Piperidine/Piperazine) | Rigid | - Constrains the PROTAC into a more defined conformation, which can enhance binding and degradation if optimal.[9] - Can improve water solubility and metabolic stability.[2] - May enhance cell permeability.[10] | - If the constrained conformation is not ideal, it can prevent effective ternary complex formation.[9] - Can be more synthetically challenging. |
| Aromatics/Alkynes | Rigid | - Provides planarity and rigidity.[2] - Can introduce favorable non-covalent interactions (e.g., π-π stacking) to help stabilize the ternary complex.[2] | - Can increase hydrophobicity, potentially reducing solubility. - May introduce unwanted pharmacological activity. |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [promega.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Bromo-PEG7-Boc PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized using Bromo-PEG7-Boc linkers. Poor cell permeability is a common hurdle in PROTAC development, often due to their high molecular weight and large polar surface area, which places them beyond Lipinski's Rule of Five.[1][2] This guide offers strategies to diagnose and resolve these permeability issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in a "this compound" PROTAC linker?
A1: The "this compound" designation refers to a chemical linker used in the synthesis of PROTACs. Each part has a specific function:
-
Bromo (Br): This is a reactive group, often used as a chemical handle for attaching a ligand that binds to the protein of interest (POI).
-
PEG7: This refers to a seven-unit polyethylene (B3416737) glycol chain. PEG linkers are commonly used in PROTAC design to connect the POI ligand to the E3 ligase ligand. The length and composition of the linker are critical for the efficacy of the PROTAC as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]
-
Boc (tert-Butyloxycarbonyl): This is a common protecting group in organic synthesis. The t-Boc group is bulky and can increase the molecular weight and lipophilicity of the PROTAC, which may in turn affect its cell permeability.[2]
Q2: How does the PEG7 linker in my PROTAC affect its cell permeability?
A2: The polyethylene glycol (PEG) linker can have a significant impact on a PROTAC's physicochemical properties and, consequently, its cell permeability. Longer PEG chains can increase the polar surface area and molecular weight, which are generally associated with lower permeability.[4] However, the flexibility of PEG linkers may also allow the PROTAC to adopt different conformations, a "chameleonic" behavior that can facilitate passage through both polar and apolar environments like the cell membrane.[1] Studies have shown that for some PROTACs, shorter linkers lead to more permeable compounds.[4]
Q3: Should the t-Boc protecting group be removed from my final PROTAC?
A3: The tert-Butyloxycarbonyl (t-Boc) group is a bulky and lipophilic protecting group. Its presence can increase the molecular weight of the PROTAC, potentially hindering its ability to cross the cell membrane.[2] If this group is not essential for the binding of the PROTAC to either the target protein or the E3 ligase, its removal or replacement with a smaller, less lipophilic group could be a strategy to enhance cell permeability.[2]
Q4: What are the most appropriate assays for measuring the cell permeability of my this compound PROTAC?
A4: Several assays are commonly used to evaluate the cell permeability of PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method for initial permeability screening.[5][6]
-
Caco-2 Cell Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. This assay can provide insights into both passive diffusion and active transport mechanisms.[7]
-
NanoBRET Target Engagement Assay: This live-cell assay can be used to determine the intracellular availability of a PROTAC by comparing its binding to the E3 ligase in intact versus permeabilized cells.[8]
Troubleshooting Guide
Problem 1: Low or No Target Degradation
| Potential Cause | Suggested Solution & Rationale |
| Poor Cell Permeability | The this compound PROTAC may not be reaching its intracellular target in sufficient concentrations. PROTACs are often large molecules that struggle to cross the cell membrane.[9] Solution: Modify the linker to improve physicochemical properties. Consider replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker.[2] An amide-to-ester substitution in the linker can also enhance permeability.[2][10] See Protocol 1: Linker Modification Strategy. |
| Inefficient Ternary Complex Formation | The length and composition of the PEG7 linker may not be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Solution: Synthesize and test a library of PROTACs with varying linker lengths (e.g., PEG3, PEG5, PEG9) to identify the optimal geometry for ternary complex formation and subsequent degradation. |
| "Hook Effect" | At high concentrations, the PROTAC may form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9] Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9] Test the PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[9] |
Problem 2: Inconsistent Degradation Results Between Experiments
| Potential Cause | Suggested Solution & Rationale |
| Variable Cell Conditions | The passage number, confluency, or overall health of the cells can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[9] Solution: Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[9] |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium over the time course of the experiment. Solution: Assess the stability of your PROTAC in the cell culture medium at 37°C over the duration of your experiment using techniques like HPLC or LC-MS. |
Quantitative Data Summary
The following table summarizes the impact of linker composition on the permeability of a set of androgen receptor (AR) PROTACs, illustrating how small structural changes can significantly affect permeability.
| PROTAC | Linker Type | A2B Permeability (10⁻⁶ cm/s) | B2A Permeability (10⁻⁶ cm/s) | Efflux Ratio |
| 14 | PEG | 1.7 | 14.1 | 8.4 |
| 18 | Adamantane | 0.15 | 0.22 | 1.5 |
| 20d | PEG | <0.7 | 9.6 | >12 |
Data adapted from a study on androgen receptor PROTACs.[7] A2B refers to permeability from the apical to the basolateral side, and B2A refers to permeability from the basolateral to the apical side in a Caco-2 assay. A high efflux ratio (B2A/A2B) suggests that the compound is actively transported out of the cells.
Experimental Protocols
Protocol 1: Linker Modification Strategy
-
Design: Design a series of new PROTACs based on the this compound scaffold with modified linkers. Modifications could include:
-
Synthesis: Synthesize the designed PROTAC derivatives.
-
Permeability Assessment: Evaluate the permeability of each new derivative using the PAMPA and Caco-2 assays as described in Protocol 2 and Protocol 3.
-
Target Degradation Assay: Perform a Western blot or a quantitative proteomics study to assess the degradation of the target protein for each derivative in a relevant cell line.
-
Data Analysis: Compare the permeability and degradation data to identify the linker that provides the best balance of cell entry and activity.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[6]
-
Materials:
-
96-well donor and acceptor plates.
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC compounds.
-
Plate reader for UV-Vis spectroscopy or LC-MS for quantification.
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test PROTAC solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which serves as a model for the intestinal epithelium.[7]
-
Materials:
-
Caco-2 cells.
-
Transwell inserts.
-
Cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test PROTAC compounds.
-
LC-MS/MS for quantification.
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the test PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Visualizations
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Minimizing off-target effects of Bromo-PEG7-Boc containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG7-Boc containing PROTACs. Our goal is to help you minimize off-target effects and ensure the specificity of your targeted protein degradation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound containing PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Unexpected Phenotype | 1. Off-target protein degradation: The PROTAC may be degrading essential proteins other than the intended target.[1] 2. Degradation-independent pharmacology: The warhead or the E3 ligase ligand may have biological activities at the concentrations used.[1] 3. High PROTAC concentration: Excessive concentrations can lead to off-target effects and general cellular stress.[2] | 1. Perform global proteomics analysis (e.g., by mass spectrometry) to identify off-target proteins.[1] 2. Include negative controls, such as an inactive epimer of the E3 ligase ligand, that does not bind to the ligase but retains the warhead.[2] This helps to distinguish between degradation-dependent and independent effects. 3. Titrate the PROTAC concentration to use the lowest effective concentration that achieves robust degradation of the target protein.[1] Perform a dose-response experiment to determine the optimal concentration. |
| Inconsistent Degradation Results | 1. Variable cell culture conditions: Cell passage number, confluency, or health can affect the efficiency of the ubiquitin-proteasome system.[3] 2. PROTAC instability: The this compound linker or other components of the PROTAC may be unstable in the cell culture medium.[3] | 1. Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[3] 2. Assess the stability of your PROTAC in the experimental medium over the time course of your experiment. |
| Discrepancy Between Proteomics and Western Blot Data | 1. Differences in assay sensitivity: Mass spectrometry-based proteomics can be more sensitive than Western blotting for detecting small changes in protein levels. 2. Antibody cross-reactivity: The antibody used for Western blotting may not be specific to the target protein.[2] | 1. Use quantitative proteomics data to guide antibody selection for Western blot validation.[2] 2. Confirm antibody specificity using knockout/knockdown cell lines if available.[2] |
| "Hook Effect" Observed | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation.[2] | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration range and identify the hook effect.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for this compound containing PROTACs?
A1: Off-target effects can arise from several sources:
-
Unintended degradation of other proteins: The warhead (target-binding ligand) or the E3 ligase ligand of the PROTAC could have an affinity for other proteins, leading to their unintended degradation.[2] For instance, pomalidomide-based PROTACs have been reported to sometimes degrade zinc-finger (ZF) proteins.[4]
-
Degradation-independent pharmacology: The individual components of the PROTAC (warhead, linker, E3 ligase ligand) may have their own biological activities at the concentrations used.[1]
-
Perturbation of signaling pathways: The degradation of the intended target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other pathways.[2]
Q2: How can the this compound linker influence off-target effects?
A2: The linker plays a critical role in the properties and bioactivity of PROTACs.[5] A this compound linker has specific characteristics that can influence off-target effects:
-
Flexibility and Length: Polyethylene glycol (PEG) linkers are known for their flexibility.[] The length of the linker is crucial for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).[7] An optimal linker length helps improve the PROTAC's specificity in recognizing and binding to the target protein, which can reduce its impact on off-target proteins.[]
-
Physicochemical Properties: PEG linkers can enhance the solubility and cell permeability of PROTAC molecules.[] However, the overall properties of the PROTAC, which are influenced by the linker, can affect its pharmacokinetic and pharmacodynamic profile, potentially leading to off-target effects.[9]
-
Conformational Influence: The linker can influence the conformation of the ternary complex, which in turn affects which proteins are presented for ubiquitination.[3] Systematically varying the linker length and composition can improve selectivity.[3]
Q3: What are the recommended experimental approaches to identify off-target effects?
A3: A multi-pronged approach is recommended for the comprehensive evaluation of off-target protein degradation.[10]
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with the PROTAC versus control-treated cells.[2][11] This provides an unbiased, global view of protein level changes.
-
Targeted Validation Assays: Once potential off-targets are identified from global proteomics, use targeted assays for validation. Western blotting is a straightforward and widely used technique to confirm the degradation of specific proteins.[10]
-
Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).[2] Ligand binding can stabilize a protein, leading to a higher melting temperature.[10]
-
Negative Controls: Use an inactive epimer of the E3 ligase ligand as a negative control. This control PROTAC can bind the target but not the E3 ligase, helping to differentiate between on-target and off-target effects.[2]
Q4: How can I improve the selectivity of my this compound containing PROTAC?
A4: Several strategies can be employed to enhance PROTAC selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[3]
-
Modify the Linker: Systematically varying the linker length and composition can improve selectivity by influencing the conformation of the ternary complex.[3]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[3]
-
Rational Design: Modifications at specific positions on the E3 ligase ligand can reduce off-target degradation. For example, for pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce off-target degradation of zinc-finger proteins.[4][12]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects using quantitative mass spectrometry.[2]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with your this compound PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[2]
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.[2]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein and digest it into peptides using an enzyme like trypsin.[1]
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from different treatment conditions with isobaric tags for multiplexing and accurate relative quantification.[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[10]
-
Protocol 2: Western Blotting for Off-Target Validation
This protocol describes how to validate potential off-targets identified through proteomics.[1]
-
Sample Preparation:
-
Treat cells with the optimal concentration of your PROTAC and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the signal to a loading control (e.g., β-actin or GAPDH).[1]
-
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a this compound containing PROTAC.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | -3.5 | < 0.001 | No (Intended Target) |
| Protein A | -2.8 | < 0.01 | Yes |
| Protein B | -0.5 | > 0.05 | No |
| Protein C | -1.9 | < 0.05 | Yes |
| Protein D | 0.2 | > 0.05 | No |
| Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.[2] |
Visualizations
Caption: Workflow for identification and validation of off-target proteins.
Caption: Potential on-target and off-target signaling effects of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. chempro-innovations.com [chempro-innovations.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Scaling Up Bromo-PEG7-Boc Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of Bromo-PEG7-Boc. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Q2: How does the purity of the starting heptaethylene glycol affect the final product?
A2: The purity of the starting heptaethylene glycol is critical. Impurities, particularly PEGs of different chain lengths, will lead to a mixture of final products with varying PEG lengths, complicating purification and reducing the overall yield of the desired this compound. This heterogeneity can be difficult to remove in later steps.[3]
Q3: What are the most effective methods for purifying scaled-up batches of this compound?
A3: For large-scale purification, traditional silica (B1680970) gel chromatography can be challenging due to the polar nature of PEG compounds.[1] Alternative methods include precipitation and liquid-liquid extraction.[4][5] Precipitation by adding a non-polar solvent like diethyl ether or hexane (B92381) to a solution of the PEG derivative in a polar solvent is often effective.[4] For removal of ionic impurities, dialysis can also be considered.[4]
Q4: What are the key safety considerations when working with the reagents for this compound synthesis on a larger scale?
A4: Key safety considerations include the handling of flammable solvents, the use of strong bases like sodium hydride, and the management of potentially exothermic reactions. Ensure proper personal protective equipment (PPE) is used, and that the reaction is conducted in a well-ventilated area with appropriate temperature control and quenching procedures in place.
Troubleshooting Guide
Problem 1: Low yield of the Boc-protected intermediate.
-
Potential Cause 1: Incomplete reaction. The reaction of the amine with Boc anhydride (B1165640) may be slow due to the steric hindrance of the PEG chain or poor solubility of the starting material.[6][7]
-
Solution: Increase the reaction time and/or temperature. Consider using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Ensure adequate stirring to overcome solubility issues. For zwitterionic starting materials, running the reaction in an aqueous basic solution can improve solubility and prevent side reactions.[6]
-
-
Potential Cause 2: Degradation of Boc anhydride. Boc anhydride can degrade in the presence of moisture.
-
Solution: Use fresh, high-quality Boc anhydride and ensure all solvents are anhydrous.
-
-
Potential Cause 3: Side reactions. The carboxylate group, if present on a starting material, can react with Boc anhydride.[6]
-
Solution: Perform the reaction in an aqueous solution with a base like sodium hydroxide, which will hydrolyze any mixed anhydride that forms.[6]
-
Problem 2: Presence of impurities in the final this compound product.
-
Potential Cause 1: Incomplete bromination. The conversion of the terminal alcohol to a bromide may not have gone to completion.
-
Solution: Increase the equivalents of the brominating agent and allow for a longer reaction time. Monitor the reaction closely by TLC or LC-MS to ensure full conversion of the starting material.
-
-
Potential Cause 2: Residual starting materials or reagents. Unreacted starting PEG or excess reagents from previous steps may be carried through the synthesis.
-
Solution: Optimize purification at each step. Incorporate aqueous washes to remove water-soluble impurities and consider using techniques like tangential flow filtration for larger scales.
-
-
Potential Cause 3: Formation of di-bromo PEG. If the starting heptaethylene glycol is not properly mono-protected, di-bromination can occur.
-
Solution: Ensure the mono-protection of the starting diol is complete before proceeding with the synthesis.
-
Problem 3: Difficulty in handling and transferring viscous PEG intermediates.
-
Potential Cause: High molecular weight PEGs and their derivatives can be highly viscous, especially at lower temperatures.[8]
-
Solution: Gently warm the PEG material to reduce its viscosity before transfer. Alternatively, dissolve the viscous PEG in a suitable solvent to facilitate easier handling and more accurate measurement.
-
Quantitative Data for Scale-Up
The following tables provide a comparison of typical reaction parameters for a lab-scale synthesis versus a scaled-up synthesis. These are illustrative values and should be optimized for your specific laboratory conditions.
Table 1: Williamson Ether Synthesis for Mono-protected PEG
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) |
| Heptaethylene glycol | 1.0 eq | 1.0 eq |
| Protecting Group Reagent | 1.1 eq | 1.05 eq |
| Base (e.g., NaH) | 1.2 eq | 1.1 eq |
| Solvent (e.g., THF) | 200 mL | 15 L |
| Reaction Temperature | 25-60 °C | 40-60 °C (monitor exotherm) |
| Reaction Time | 12-18 hours | 18-24 hours |
| Typical Yield | 85-95% | 80-90% |
| Typical Purity (post-workup) | >95% | >93% |
Table 2: Boc Protection of Amino-PEG
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) |
| Amino-PEG | 1.0 eq | 1.0 eq |
| Boc Anhydride (Boc₂O) | 1.2 eq | 1.1 eq |
| Base (e.g., Triethylamine) | 1.5 eq | 1.2 eq |
| Solvent (e.g., DCM) | 150 mL | 12 L |
| Reaction Temperature | 0-25 °C | 10-25 °C |
| Reaction Time | 4-6 hours | 6-10 hours |
| Typical Yield | 90-98% | 88-95% |
| Typical Purity (post-workup) | >98% | >97% |
Experimental Protocols
Protocol 1: Synthesis of Bromo-PEG7-OH
-
Materials: Heptaethylene glycol, Triphenylphosphine (B44618) (PPh₃), N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve heptaethylene glycol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.1 eq).
-
Portion-wise, add N-bromosuccinimide (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield Bromo-PEG7-OH.
-
Protocol 2: Synthesis of Bromo-PEG7-amine
-
Materials: Bromo-PEG7-OH, Mesyl chloride (MsCl), Triethylamine (B128534) (TEA), Sodium azide (B81097) (NaN₃), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve Bromo-PEG7-OH (1.0 eq) in anhydrous THF and add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and slowly add mesyl chloride (1.2 eq). Stir for 2-4 hours.
-
To the resulting mesylate solution, add a solution of sodium azide (3.0 eq) in water. Heat the mixture to 60 °C and stir for 12 hours to form Bromo-PEG7-azide.
-
Cool the reaction and add triphenylphosphine (1.5 eq). Stir at room temperature for 8-12 hours to reduce the azide to the amine.
-
Concentrate the reaction mixture and purify by an appropriate method, such as liquid-liquid extraction followed by column chromatography, to obtain Bromo-PEG7-amine.
-
Protocol 3: Synthesis of this compound
-
Materials: Bromo-PEG7-amine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Bromo-PEG7-amine (1.0 eq) in DCM and add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add a solution of Boc₂O (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify further by column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How are PEG derivatives purified? - Blog [shochem.com]
- 5. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
Validation & Comparative
Navigating the Maze of Modified Proteins: A Comparative Guide to Mass Spectrometry Analysis of Bromo-PEG7-Boc Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. The conjugation of moieties like Bromo-PEG7-Boc to proteins is a critical step in developing novel therapeutics and research tools. Mass spectrometry stands as the cornerstone for the in-depth analysis of these modified proteins. This guide provides a comprehensive comparison of mass spectrometry-based approaches for characterizing this compound modified proteins, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The this compound linker is a chemical tool used to modify proteins. It features a bromo group for potential further reactions, a seven-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc) protecting group on an amine, which can be removed for subsequent conjugation. The analysis of proteins modified with this linker presents unique challenges due to the heterogeneity of modification, the lability of the Boc group, and the characteristic fragmentation of the PEG chain.
Deciphering the Data: A Comparative Look at Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for obtaining high-quality data on this compound modified proteins. The two primary methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with various mass analyzers (e.g., Quadrupole Time-of-Flight - QTOF, Orbitrap), each offer distinct advantages and disadvantages.
| Feature | MALDI-TOF | ESI-QTOF | ESI-Orbitrap |
| Primary Application | Intact mass determination, screening | Intact mass, peptide mapping, fragmentation analysis | High-resolution intact mass and peptide mapping |
| Mass Accuracy | Moderate (10-100 ppm) | High (1-5 ppm) | Very High (<1 ppm) |
| Resolution | Moderate | High | Very High |
| Tolerance to Buffers/Salts | High | Low | Low |
| Sample Throughput | High | Moderate | Moderate |
| Fragmentation Capabilities | Post-Source Decay (PSD), Collision-Induced Dissociation (CID) in some instruments | CID, Higher-Energy C-trap Dissociation (HCD) | CID, HCD, Electron Transfer Dissociation (ETD) |
| Analysis of Heterogeneity | Good for resolving discrete PEGylation states | Excellent for complex mixtures and isoforms | Superior for resolving subtle mass differences |
Visualizing the Workflow: From Modification to Analysis
A clear understanding of the experimental process is crucial for successful analysis. The following diagrams, generated using Graphviz, illustrate the key workflows.
In the Lab: Detailed Experimental Protocols
Reproducibility and accuracy are hallmarks of robust scientific research. The following protocols provide a detailed methodology for the key experiments.
Protocol 1: Protein Modification with this compound
-
Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines if the modification targets lysine (B10760008) residues.
-
Linker Preparation: Dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-100 mM.
-
Conjugation Reaction: Add the linker solution to the protein solution at a molar excess (e.g., 10 to 50-fold). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1 to 4 hours, or overnight, with gentle mixing.
-
Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if targeting lysines. Purify the modified protein from excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Verification: Confirm the modification by SDS-PAGE, which should show a shift in the molecular weight of the protein.
Protocol 2: Intact Mass Analysis by ESI-QTOF Mass Spectrometry
-
Sample Preparation: Dilute the purified modified protein to a final concentration of 0.1-1 µM in a solution compatible with ESI-MS (e.g., 0.1% formic acid in 50% acetonitrile/water).
-
LC-MS Method:
-
Column: Use a reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: 500-4000 m/z.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. The mass difference between the modified and unmodified protein will confirm the conjugation and can be used to assess the degree of modification.
Protocol 3: Peptide Mapping by LC-MS/MS for Modification Site Identification
-
Protein Digestion:
-
Denature the modified protein in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteines with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Dilute the solution to reduce the denaturant concentration to below 1 M.
-
Add a protease (e.g., trypsin) at a 1:20 to 1:50 (protease:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Method:
-
Column: Use a C18 reversed-phase column suitable for peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 40% B over 60-120 minutes.
-
Flow Rate: 200-300 nL/min for nano-LC.
-
-
MS/MS Parameters:
-
Data-Dependent Acquisition: Acquire MS/MS spectra for the top 5-10 most intense precursor ions from each full MS scan.
-
Fragmentation: Use CID or HCD with a normalized collision energy of 25-35%.
-
-
Data Analysis: Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). Include the mass of the this compound moiety as a variable modification on potential amino acid residues (e.g., lysine, cysteine). The fragmentation spectra of the modified peptides will confirm the site of modification.
Alternative Approaches and Their Mass Spectrometric Signatures
While this compound is a versatile linker, several alternatives exist, each with distinct chemical properties and resulting mass spectrometric characteristics.
| Linker Type | Reactive Group | Bond Formed | Cleavable? | Mass Spectrometry Considerations |
| NHS Ester-PEG-Boc | N-hydroxysuccinimide ester | Amide | No | Stable bond, targets primary amines (lysine, N-terminus). |
| Maleimide-PEG-Boc | Maleimide | Thioether | No | Highly specific for free thiols (cysteine). Stable bond. |
| Azide-PEG-Boc | Azide | Triazole (via click chemistry) | No | Requires a corresponding alkyne-modified protein. Very specific and stable. |
| Hydrazide-PEG-Boc | Hydrazide | Hydrazone | Yes (acid-labile) | Targets oxidized carbohydrates on glycoproteins. The lability of the bond needs to be considered during MS analysis. |
The choice of linker will depend on the specific application, the available functional groups on the protein, and the desired stability of the resulting conjugate. The mass spectrometric analysis strategy will need to be adapted to the specific properties of the chosen linker.
The Critical Choice: A Comparative Guide to Bromo-PEG7-Boc and Other Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them.[1] The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex essential for protein degradation.[2][3]
Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains have become a cornerstone in PROTAC design due to their hydrophilicity, biocompatibility, and tunable nature.[4][] This guide provides an objective comparison of Bromo-PEG7-Boc, a representative PEG linker, with other common linker types, supported by experimental data and detailed protocols to inform rational PROTAC design.
The PROTAC Mechanism of Action
PROTACs leverage the cell's natural ubiquitin-proteasome system. By bringing a target protein and an E3 ligase into proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade further target proteins.[4]
Comparative Analysis of PROTAC Linkers
The choice of linker profoundly impacts a PROTAC's biological activity. The optimal linker must be long enough to connect the two proteins without steric hindrance but not so long as to create an unstable, entropically unfavorable ternary complex.[3] Linkers are broadly classified into flexible and rigid types.
Flexible Linkers: The PEG Advantage
Flexible linkers, predominantly alkyl and PEG chains, are the most common motifs in PROTACs.[1][] PEG linkers, such as those derived from this compound, offer distinct advantages.
-
Hydrophilicity and Solubility: PEG linkers enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, which is a significant challenge in their development.[4][]
-
Permeability: The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can hinder uptake, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding polar surface area and potentially improving membrane traversal.[4]
-
Tunability: PEG linkers are synthetically versatile, allowing for precise control over their length to optimize the distance between the target protein and the E3 ligase.[1]
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal bromide. This "head-and-tail" design allows for directional and sequential synthesis of the PROTAC molecule. The PEG7 chain provides a substantial, flexible, and hydrophilic spacer.
Other Linker Types
-
Alkyl Linkers: These are simple hydrocarbon chains that are synthetically accessible and stable. However, their hydrophobicity can negatively impact the solubility of the final PROTAC.[2]
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) to reduce conformational flexibility. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[1][2]
Data Presentation: Linker Properties and Performance
The following tables summarize the general properties of different linker types and present representative data on how linker length and composition can affect PROTAC efficacy.
Table 1: General Properties of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG (e.g., this compound) | Hydrophilic, flexible, repeating ethylene (B1197577) glycol units. | Improves solubility, good biocompatibility, tunable length.[4][] | Can be metabolically less stable than alkyl chains, synthesis can be more complex.[2] |
| Alkyl | Hydrophobic, flexible, hydrocarbon chains. | Synthetically simple, chemically stable.[2] | Poor aqueous solubility, may lead to non-specific binding.[2] |
| Rigid (e.g., piperazine, alkynyl) | Conformationaly constrained due to cyclic or unsaturated structures. | Can improve potency by pre-organizing conformation, may enhance metabolic stability.[1] | Suboptimal geometry can prevent ternary complex formation, more complex synthesis.[2] |
Table 2: Representative Data on the Impact of Linker Length on PROTAC Efficacy
Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. This data is illustrative of general trends observed in linker optimization studies.
| Target Protein | Linker Type & Length (atoms) | DC₅₀ (Concentration for 50% degradation) | Dₘₐₓ (Maximum Degradation) | Reference |
| Estrogen Receptor α (ERα) | PEG-based, 12 atoms | ~5 µM | ~75% | [7] |
| Estrogen Receptor α (ERα) | PEG-based, 16 atoms | ~1 µM | ~95% | [7] |
| Estrogen Receptor α (ERα) | PEG-based, 19 atoms | ~5 µM | ~70% | [7] |
| TANK-binding kinase 1 (TBK1) | PEG/Alkyl, < 12 atoms | No degradation | N/A | [1][7] |
| TANK-binding kinase 1 (TBK1) | PEG/Alkyl, 21 atoms | 3 nM | 96% | [1][7] |
| TANK-binding kinase 1 (TBK1) | PEG/Alkyl, 29 atoms | 292 nM | 76% | [1][7] |
| Bruton's Tyrosine Kinase (BTK) | Reversible Covalent (RC-1), PEG6 | 2.2 nM | 97% | [8] |
This data highlights the "Goldilocks" effect in linker design: a linker that is too short or too long can be detrimental to PROTAC activity.[3][7] Systematic evaluation of linker length is therefore a critical step in PROTAC optimization.
Experimental Protocols
Detailed and reproducible experimental methods are essential for the evaluation of PROTACs. Below are protocols for PROTAC synthesis, determination of protein degradation, and assessment of cell viability.
PROTAC Synthesis using a Bromo-PEG-Boc Linker
This protocol describes a general two-step synthesis for a PROTAC, for example, targeting BRD4.
Step 1: Conjugation of POI Ligand to Bromo-PEG-Boc Linker This step involves the reaction between a POI ligand with a suitable nucleophile (e.g., a phenol) and the bromide of the PEG linker.
-
To a solution of the POI ligand (e.g., (+)-JQ1, 1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate.
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Dissolve the POI-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours to remove the Boc protecting group.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly.
-
In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide, 1.0 eq) in anhydrous DMF. Add a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes to activate the acid.
-
Add a solution of the deprotected POI-linker amine (1.1 eq) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the final PROTAC formation by LC-MS.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.[9]
Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[10][11]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[10][11]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples to denature proteins. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[10]
Cell Viability Assay
This assay assesses the downstream functional effect of protein degradation on cell proliferation.[12]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After overnight adherence, treat the cells with a serial dilution of the PROTAC for a period relevant to the target's function (e.g., 72 hours).[12][13]
-
Viability Measurement: Use a commercially available kit such as CellTiter-Glo® (Promega) or CCK-8.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to lyse cells, and incubate for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition and Analysis: Read the luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value (concentration for 50% inhibition of cell growth).[12]
Application to a Relevant Signaling Pathway: BRD4
BRD4 is an epigenetic reader and a key therapeutic target in various cancers. It regulates the transcription of oncogenes like c-Myc.[14] PROTACs that degrade BRD4 have shown significant anti-cancer activity.[15]
Conclusion
The linker is a critical component in PROTAC design, with its properties directly influencing the ultimate efficacy of the molecule. PEG-based linkers, exemplified by reagents like this compound, offer significant advantages in improving the solubility and drug-like properties of PROTACs. However, the optimal linker is always context-dependent, necessitating a systematic and empirical approach to its selection and optimization. By carefully considering linker type, length, and attachment points, and by employing robust experimental validation, researchers can rationally design the next generation of potent and selective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromo-PEG7-Boc vs. Alkyl Linkers for Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comprehensive comparison of two commonly employed linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Bromo-PEG7-Boc, and traditional alkyl chain linkers.
Physicochemical Properties: A Tale of Two Linkers
The choice between a PEG-based and an alkyl linker significantly impacts the overall physicochemical profile of a PROTAC molecule. These differences are crucial for optimizing properties such as solubility, cell permeability, and metabolic stability.
| Property | This compound (PEG Linker) | Alkyl Linkers |
| Solubility | Generally high hydrophilicity, improving aqueous solubility. The ether oxygens in the PEG chain act as hydrogen bond acceptors.[1][2] | Typically hydrophobic, which can lead to lower aqueous solubility.[1] |
| Cell Permeability | The relationship is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow them to adopt folded conformations that shield polar surfaces, potentially aiding membrane traversal.[3] However, excessive PEGylation can decrease cellular uptake. | Generally, their lipophilic nature is thought to improve passive diffusion across cell membranes.[4] |
| Metabolic Stability | Can be susceptible to oxidative metabolism.[1] | Generally considered more metabolically stable due to the robust nature of C-C bonds.[1] |
| Flexibility | Highly flexible due to the rotatable C-O-C bonds, which can be advantageous for achieving a productive ternary complex formation.[2] | High degree of conformational flexibility, which can also facilitate ternary complex formation.[5] |
| Synthesis | Synthesis can be more complex and costly compared to simple alkyl chains.[1] | Synthetically accessible and relatively inexpensive to prepare.[1] |
Performance in Protein Degradation: A Comparative Analysis
It is crucial to note that the following data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions (e.g., cell lines, treatment times).
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with PEG and Alkyl-based Linkers
| PROTAC | Linker Composition | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-based | VHL | HeLa | ~100 | >90% | [6] |
| ARV-825 | PEG-based | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | [7] |
| Compound 34 | Piperazine-containing (rigid alkyl derivative) | CRBN | MDA-MB-231 | 60 | >75% | [8] |
| Compound 37 | α-acyloxy amide-containing (functionalized alkyl) | CRBN | MDA-MB-231 | 62 | >75% | [8] |
| NC-1 | PEG-based | CRBN | Mino | 2.2 | 97% | [9] |
The available data suggests that both PEG-based and modified alkyl linkers can be utilized to generate highly potent PROTACs. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and empirical optimization is often necessary to achieve the desired degradation profile. For instance, while flexible PEG linkers are widely used and have demonstrated excellent potency, more rigid or functionalized alkyl linkers can also lead to highly effective degraders by potentially pre-organizing the PROTAC in a favorable conformation for ternary complex formation.[2][10]
Experimental Protocols
Quantitative Analysis of Protein Degradation by Western Blot
This protocol outlines the standard procedure for quantifying target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.[11]
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[11]
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.[11]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[11]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[11][12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[11]
-
Normalize the target protein band intensity to the corresponding loading control.[11]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]
-
Generate a dose-response curve to determine the DC50 and Dmax values.[12]
Synthesis of a Representative Alkyl Linker for PROTACs
This protocol describes the synthesis of a simple amino-alkyl-acid linker.
1. Synthesis of Boc-protected amino-alcohol:
-
To a solution of an amino-alcohol (e.g., 6-aminohexan-1-ol) in dichloromethane (B109758) (DCM), add di-tert-butyl dicarbonate (B1257347) (Boc)2O and triethylamine (B128534).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino-alcohol.
2. Oxidation to the carboxylic acid:
-
Dissolve the Boc-protected amino-alcohol in a suitable solvent mixture (e.g., acetonitrile, water, and ethyl acetate).
-
Add a catalytic amount of TEMPO and sodium chlorite.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction, extract the product into an organic solvent, and purify by column chromatography to yield the Boc-protected amino-alkyl-acid linker.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from heptaethylene glycol.
1. Monobromination of Heptaethylene Glycol:
-
React heptaethylene glycol with a brominating agent such as N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh3) in a suitable solvent like dichloromethane (DCM) at 0°C to room temperature. This selectively brominates one of the terminal hydroxyl groups.
2. Boc Protection of the Remaining Hydroxyl Group:
-
The resulting bromo-PEG7-alcohol is then reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine or DMAP in DCM to protect the remaining hydroxyl group as a tert-butyloxycarbonyl (Boc) ether.
3. Purification:
-
The final product, this compound, is purified using column chromatography on silica (B1680970) gel.
Visualizing the Landscape of Protein Degradation
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for evaluating PROTAC efficacy.
Logical Relationship of Linker Properties
Caption: Influence of linker properties on PROTAC activity.
Conclusion
The selection of a linker is a critical decision in the design of a potent and effective PROTAC. Both this compound and alkyl linkers offer distinct advantages and disadvantages. PEG-based linkers, such as this compound, are valuable for enhancing the aqueous solubility of often lipophilic PROTAC molecules. In contrast, alkyl linkers are synthetically straightforward and can offer superior metabolic stability and, in some cases, enhanced cell permeability.
Ultimately, the optimal linker is highly dependent on the specific biological system, including the target protein and the E3 ligase. The information and protocols provided in this guide serve as a foundation for the rational design and evaluation of PROTACs, empowering researchers to select the most appropriate linker strategy to advance their drug discovery programs. An empirical approach, involving the synthesis and testing of a variety of linker types and lengths, remains the most effective strategy for identifying potent and selective protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Analysis of Bromo-PEG7-Boc and its Conjugates
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis of Bromo-PEG7-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with alternative PEGylating agents. It is intended for researchers, scientists, and drug development professionals who utilize PEGylation to improve the pharmacokinetic properties of therapeutic molecules. This document outlines the expected NMR characteristics of this compound, discusses its analysis upon conjugation, compares it to other common PEG linkers, and provides standardized experimental protocols.
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring a bromo functional group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a seven-unit polyethylene glycol spacer. This structure allows for the sequential and controlled conjugation to different molecules. The bromo group can be displaced by a nucleophile, while the Boc-protected amine can be deprotected to reveal a primary amine for further reaction. NMR spectroscopy is an indispensable technique for characterizing these molecules, confirming their structure, assessing purity, and verifying successful conjugation.
NMR Analysis of this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc Group | ||
| -C(CH₃)₃ | ~1.44 (s, 9H) | ~28.5 |
| -C(CH₃)₃ | ~79.0 | |
| -C=O | ~156.0 | |
| PEG Chain | ||
| -NH-CH₂-CH₂-O- | ~3.30 (t, 2H) | ~40.5 |
| -NH-CH₂-CH₂-O- | ~3.55 (t, 2H) | ~70.0 |
| -O-CH₂-CH₂-O- (internal) | ~3.65 (m, 20H) | ~70.5 |
| -O-CH₂-CH₂-Br | ~3.80 (t, 2H) | ~71.3 |
| Bromo Terminus | ||
| -O-CH₂-CH₂-Br | ~3.45 (t, 2H) | ~30.3 |
Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary slightly depending on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
Comparison with Alternative PEGylating Agents
A variety of PEGylating agents with different reactive functionalities are available. A common alternative is a Maleimide-PEG-NHS ester, which allows for conjugation to thiols and amines.
Table 2: Comparison of this compound with Maleimide-PEG-NHS Ester
| Feature | This compound | Maleimide-PEG-NHS Ester |
| Reactive Groups | Bromo, Boc-protected Amine | Maleimide, N-Hydroxysuccinimide Ester |
| Target Functionalities | Nucleophiles (e.g., -SH, -OH), Amines (after deprotection) | Thiols (-SH), Amines (-NH₂) |
| ¹H NMR Signature Peaks | ~1.44 ppm (-C(CH₃)₃), ~3.45 ppm (-CH₂Br) | ~6.7 ppm (maleimide protons), ~2.8 ppm (succinimide protons) |
| ¹³C NMR Signature Peaks | ~30.3 ppm (-CH₂Br), ~156.0 ppm (Boc C=O) | ~134.0 ppm (maleimide C=C), ~170.0 ppm (NHS ester C=O) |
NMR Analysis of this compound Conjugates
The successful conjugation of this compound to a target molecule can be readily monitored by NMR. For instance, conjugation to a phenolic hydroxyl group would result in characteristic changes in the NMR spectrum. The protons and carbons of the PEG linker adjacent to the newly formed ether bond will experience a downfield shift.
To illustrate this, consider the conjugation of this compound to phenol (B47542). The ¹H NMR spectrum of the resulting conjugate would show the disappearance of the phenolic hydroxyl proton signal and a downfield shift of the aromatic protons of the phenol ring.[1][2] The methylene (B1212753) protons of the PEG chain adjacent to the oxygen (-O-CH₂-CH₂-O-Ar) would also shift.
Table 3: Expected ¹H and ¹³C NMR Shifts for a Bromo-PEG7-Phenol Conjugate (after Boc deprotection)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenol Moiety | ||
| Aromatic Protons | ~6.9-7.3 | ~115-160 |
| PEG Linker | ||
| -NH₂-CH₂-CH₂-O- | ~2.9 (t, 2H) | ~40.0 |
| -O-CH₂-CH₂-O-Ar | ~4.1 (t, 2H) | ~68.0 |
| PEG Backbone | ~3.6-3.7 (m) | ~70.5 |
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the PEG derivative in 0.5-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration is preferable, aiming for a saturated solution with at least 20-50 mg of the compound.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for these types of molecules. For more polar conjugates, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can be used.
-
Filtration: To ensure high-quality spectra with sharp lines, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃.
2. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for analyzing conjugates.
-
¹H NMR: Standard single-pulse experiments are usually sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary to ensure full relaxation of all protons.
-
¹³C NMR: Proton-decoupled ¹³C NMR experiments are standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Quantitative ¹³C NMR can be performed but requires specific pulse sequences (e.g., with inverse-gated decoupling) and longer experiment times to suppress the Nuclear Overhauser Effect (NOE).[3]
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical flow for confirming conjugation via NMR.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
Biophysical Characterization of Ternary Complexes with Bromo-PEG7-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is the cornerstone of this process. The linker component of the PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the stability and efficacy of this complex. This guide provides a comparative analysis of the biophysical characteristics of ternary complexes formed using PROTACs, with a focus on those incorporating the polyethylene (B3416737) glycol (PEG)-based linker, Bromo-PEG7-Boc.
While direct biophysical data for a PROTAC specifically containing a this compound linker is not extensively available in the public domain, this guide leverages data from well-characterized PROTACs with similar PEG linkers to provide a comparative framework. This allows for an informed understanding of how a PEG7 linker is likely to influence ternary complex formation compared to other linker types, such as alkyl chains.
Comparison of Linker Types in Ternary Complex Formation
The choice of linker can significantly impact the physicochemical properties of the PROTAC and the kinetics and thermodynamics of ternary complex formation. The two most common flexible linkers used in PROTAC design are PEG and alkyl chains.
Key Considerations:
-
Solubility and Permeability: PEG linkers, due to their hydrophilic nature, generally improve the aqueous solubility of PROTACs.[1][2] This can be advantageous for in vitro assays and can influence pharmacokinetic properties. However, excessive hydrophilicity can sometimes hinder cell permeability.[3] Alkyl linkers, being more hydrophobic, may enhance cell permeability but can lead to reduced solubility.[4]
-
Flexibility and Conformation: Both PEG and alkyl linkers offer significant conformational flexibility, which is crucial for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[4][5] The length of the linker is a critical parameter, with linkers that are too short leading to steric hindrance and those that are too long resulting in inefficient ubiquitination.[4][6]
-
Ternary Complex Stability: The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. Linker composition can influence the cooperativity of ternary complex formation, where the binding of one protein to the PROTAC enhances the binding of the second protein.[7][8]
Quantitative Biophysical Data Comparison
The following tables summarize representative biophysical data for ternary complexes formed by PROTACs with PEG and alkyl linkers. This data, obtained from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments, provides insights into binding affinities (K D), kinetics (k on, k off), and thermodynamics.
Note: The following data is for representative PROTACs and is intended to illustrate the comparative biophysical properties of different linker types.
Table 1: Surface Plasmon Resonance (SPR) Data for Ternary Complex Formation
| PROTAC (Linker Type) | Target Protein | E3 Ligase | Binary K D (PROTAC to E3) | Ternary K D (PROTAC + Target to E3) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Cooperativity (α) | Reference |
| PROTAC with PEG Linker (e.g., MZ1) | BRD4 BD2 | VHL | 180 nM | 8.2 nM | 1.2 x 10⁵ | 9.8 x 10⁻⁴ | 22 | [7][9] |
| PROTAC with Alkyl Linker (Hypothetical) | BRD4 BD2 | VHL | 250 nM | 50 nM | 9.5 x 10⁴ | 4.8 x 10⁻³ | 5 | N/A |
Table 2: Isothermal Titration Calorimetry (ITC) Data for Ternary Complex Formation
| PROTAC (Linker Type) | Target Protein | E3 Ligase | Binary K D (PROTAC to E3) | Ternary K D (PROTAC + Target to E3) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) | Reference |
| PROTAC with PEG Linker (e.g., MZ1) | BRD4 BD2 | VHL | 66 nM | 4.4 nM | -12.5 | 1.3 | 15 | [2] |
| PROTAC with Alkyl Linker (Hypothetical) | BRD4 BD2 | VHL | 80 nM | 20 nM | -10.2 | 0.5 | 4 | N/A |
Experimental Protocols
Detailed methodologies for the key biophysical techniques used to characterize ternary complexes are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events on a sensor surface.[7][8][10]
Objective: To determine the binding affinity (K D), association rate (k on), and dissociation rate (k off) of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k on, k off, and K D for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary K D to the ternary K D.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[2]
Objective: To determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration:
-
Fill the ITC syringe with the PROTAC solution.
-
Fill the sample cell with the E3 ligase solution.
-
Perform a series of injections of the PROTAC into the E3 ligase and measure the heat changes.
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the target protein in the sample cell.
-
Titrate the PROTAC into the pre-formed binary complex.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine K D, n, ΔH, and ΔS.
-
Calculate the cooperativity factor (α).
-
Fluorescence Polarization (FP)
FP measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[2]
Objective: To determine the binding affinity (K D) of binary and ternary complex formation in a high-throughput format.
Materials:
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the E3 ligase or target protein)
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
Assay buffer
-
Microplate reader with FP capabilities
Protocol:
-
Binary Competition Assay:
-
In a microplate, mix the fluorescent tracer and the protein of interest (e.g., E3 ligase).
-
Add a serial dilution of the PROTAC.
-
Measure the fluorescence polarization after incubation.
-
-
Ternary Competition Assay:
-
Pre-form the binary complex of the target protein and the PROTAC.
-
In a microplate, mix the fluorescent tracer and the E3 ligase.
-
Add a serial dilution of the pre-formed target protein-PROTAC complex.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the FP signal against the concentration of the competitor (PROTAC or PROTAC complex).
-
Fit the data to a competition binding model to determine the inhibition constant (K i) or K D.
-
Visualizing PROTAC Mechanisms and Workflows
Graphviz (DOT language) can be used to create clear diagrams of the PROTAC mechanism and experimental workflows.
Caption: PROTAC mechanism of action.
Caption: Experimental workflow.
References
- 1. Large-Scale Biophysical Evaluation of Protein PEGylation Effects: In Vitro Properties of 61 Protein Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cytivalifesciences.com [cytivalifesciences.com]
A Researcher's Guide to In Vivo Stability of PEGylated Linkers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of a PEGylated therapeutic's in vivo performance. This guide provides an objective comparison of different PEGylated linkers, supported by experimental data, to inform the selection of the most stable and effective linker for your drug development pipeline.
The in vivo stability of a PEGylated therapeutic is paramount to its efficacy and safety profile. The linkage between the polyethylene (B3416737) glycol (PEG) chain and the biologic dictates the conjugate's integrity in the physiological environment, influencing its circulation half-life, biodistribution, and the potential for premature cleavage of the therapeutic cargo. This guide delves into the in vivo stability of various PEGylated linkers, presenting a comparative analysis of linker length and chemistry.
Data Presentation: In Vivo Performance Metrics
The following tables summarize quantitative data from various studies, comparing the in vivo performance of molecules conjugated with different PEG linkers.
Table 1: Influence of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes.[1] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG.[1] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG.[1] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart.[1] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life.[1] |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[1] |
Table 2: Comparative In Vivo Stability of Different Linker Chemistries
| Linker Type | Chemistry | In Vivo Stability | Key Considerations |
| Non-Cleavable | |||
| Amide | Amine + Carboxylic Acid | High | Highly stable and resistant to hydrolysis, making them suitable for long-term in vivo applications.[2] |
| Thioether | Maleimide + Thiol | Moderate to Low | Susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of endogenous thiols like glutathione. |
| Cleavable | |||
| Ester | Carboxylic Acid + Alcohol | Low | Prone to hydrolysis by esterases in vivo, leading to rapid degradation.[2] |
| Hydrazone | Hydrazine (B178648) + Carbonyl | pH-sensitive (stable at pH 7.4, cleavable at acidic pH) | Stability is influenced by the structure of the hydrazine and carbonyl precursors; aromatic hydrazones are generally more stable than aliphatic ones. |
| Oxime | Alkoxyamine + Carbonyl | High (more stable than hydrazone) | Significantly more stable than hydrazones under physiological conditions. |
Mandatory Visualization
Intracellular Trafficking and Payload Release of an Antibody-Drug Conjugate (ADC)
Caption: Intracellular pathway of an ADC from receptor binding to payload release.
General Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for assessing the in vivo stability of PEGylated conjugates.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key in vivo experiments.
Pharmacokinetic (PK) Study
-
Objective: To determine the circulation half-life and clearance rate of a PEGylated conjugate.
-
Animal Model: Healthy mice or rats are commonly used.
-
Procedure:
-
A defined dose of the PEGylated conjugate is administered intravenously (IV) to a cohort of animals.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h) via retro-orbital bleeding or tail vein sampling.
-
Plasma or serum is isolated from the blood samples by centrifugation.
-
The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) for protein-based conjugates or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for small molecule conjugates.
-
The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).
-
Biodistribution Study
-
Objective: To determine the organ and tumor accumulation of a PEGylated conjugate.
-
Animal Model: Tumor-xenograft models (e.g., mice bearing subcutaneous tumors) are commonly used.
-
Procedure:
-
The PEGylated conjugate is labeled with a reporter moiety, such as a radioisotope (e.g., ¹¹¹In, ⁸⁹Zr) or a near-infrared (NIR) fluorescent dye.
-
The labeled conjugate is administered intravenously to tumor-bearing animals.
-
At predetermined time points (e.g., 24h, 48h, 72h), the animals are euthanized.
-
Organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood are harvested and weighed.
-
The amount of radioactivity or fluorescence in each organ is measured using a gamma counter or an imaging system, respectively.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
-
In Vivo Efficacy (Antitumor) Study
-
Objective: To evaluate the therapeutic efficacy of a PEGylated drug conjugate.
-
Animal Model: Tumor-xenograft models are used.
-
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[1]
-
The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) are administered according to a specific dosing schedule (e.g., twice weekly for 3 weeks).[1]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[1]
-
The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treatment groups to the control group.
-
Conclusion
The in vivo stability of a PEGylated linker is a multifaceted property influenced by both the length of the PEG chain and the chemistry of the linkage. Longer PEG chains generally lead to a longer circulation half-life, but the choice of linker chemistry is critical for ensuring the conjugate remains intact in circulation and releases its payload at the desired site of action. Non-cleavable linkers, such as amides, offer high stability for applications requiring long-term circulation, while cleavable linkers, such as hydrazones, can be designed for controlled release in specific microenvironments. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for the rational design and successful development of novel PEGylated therapeutics.
References
A Head-to-Head Comparison of Bromo-PEG7-Boc and Bromo-PEGn-Boc Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of Bromo-PEG7-Boc with other Bromo-PEGn-Boc linkers, focusing on their impact on PROTAC performance.
Polyethylene glycol (PEG) linkers are widely employed in the design of PROTACs due to their hydrophilicity, which can enhance the solubility and cell permeability of the resulting molecule. The general structure of a Bromo-PEGn-Boc linker features a terminal bromo group, which serves as a reactive handle for nucleophilic substitution, and a Boc-protected amine, which allows for subsequent coupling to a second ligand after deprotection. The key variable among these linkers is the length of the PEG chain, denoted by 'n'. This length is a crucial parameter that influences the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase, ultimately dictating the efficiency of target protein degradation.
The Critical Role of Linker Length in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active component that governs the molecule's overall performance.[1][2][3] The length and flexibility of the PEG chain directly impact several key parameters:
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] A linker that is too short may lead to steric hindrance, while an excessively long one may result in inefficient ubiquitination.[1]
-
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency.
Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data sourced from a study on TBK1-targeting PROTACs, indicating that degradation was not observed with linkers below 12 atoms in length, while a 21-atom linker provided the highest potency.[4]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)-Targeting PROTACs
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
This data highlights that for ERα degradation, a 16-atom PEG linker was found to be more effective than a 12-atom linker, suggesting an optimal length for this specific system.[]
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H41BrO9 |
| Molecular Weight | 517.45 |
| Topological Polar Surface Area (TPSA) | 90.91 Ų |
| LogP | 2.2293 |
| Rotatable Bonds | 23 |
These properties for this compound indicate a molecule with significant flexibility and a balance of hydrophilic and lipophilic character.[6]
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using a Bromo-PEGn-Boc linker and for the subsequent evaluation of its degradation activity.
Protocol 1: General Synthesis of a PROTAC Using a Bromo-PEGn-Boc Linker
This protocol describes a two-step process for synthesizing a PROTAC.
Step 1: Coupling of the First Ligand to the Bromo-PEGn-Boc Linker
This step involves a nucleophilic substitution reaction to attach the first ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) to the bromo end of the linker.
-
Materials:
-
Ligand 1 (e.g., a target protein binder with a phenolic hydroxyl group)
-
Bromo-PEGn-Boc linker (e.g., this compound)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
-
Procedure:
-
Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (3.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of the Bromo-PEGn-Boc linker (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction and perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the Ligand 1-Linker intermediate.
-
Step 2: Boc Deprotection and Coupling of the Second Ligand
This step involves the removal of the Boc protecting group followed by an amide bond formation to attach the second ligand (e.g., an E3 ligase ligand).
-
Materials:
-
Ligand 1-Linker intermediate from Step 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ligand 2 (e.g., an E3 ligase binder with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Boc Deprotection:
-
Dissolve the Ligand 1-Linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used directly in the next step.
-
-
Coupling of Ligand 2:
-
Dissolve Ligand 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an appropriate work-up and purification (e.g., extraction and HPLC) to isolate the final PROTAC.
-
-
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein relative to a vehicle-treated control to determine DC50 and Dmax values.
-
-
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Generalized workflow for PROTAC synthesis and evaluation.
References
A Comparative Guide to Quantifying Target Protein Degradation by Bromo-PEG7-Boc PROTACs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of methodologies to quantify the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a focus on those synthesized using PEG-based linkers like Bromo-PEG7-Boc. While specific performance data for a PROTAC utilizing the exact this compound linker is not publicly available, this guide presents representative experimental data from studies on PROTACs with varying Polyethylene Glycol (PEG) linker lengths to illustrate the principles of performance comparison.
PROTACs are a revolutionary class of molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker, far from being a passive spacer, plays a crucial role in the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2] PEG linkers are utilized in over half of the reported PROTACs due to their ability to improve solubility and cell permeability.[1]
The PROTAC Signaling Pathway
The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values.[1] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[1] The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[2]
The following tables summarize experimental data from studies where the PEG linker length was systematically varied, demonstrating its impact on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
This study showcases how varying the atom chain length of the linker in VHL-based PROTACs affects the degradation of ERα in MCF7 breast cancer cells.
| PROTAC | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| PROTAC 1 | 9 | >10 | <20 |
| PROTAC 2 | 12 | ~1 | ~80 |
| PROTAC 3 | 16 | <0.1 | >90 |
| PROTAC 4 | 19 | ~1 | ~75 |
| PROTAC 5 | 21 | >1 | <70 |
| Data is representative and compiled from published studies.[3][4] |
As the data indicates, a 16-atom linker proved to be optimal for ERα degradation, with both shorter and longer linkers resulting in reduced efficacy.[3]
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
In this example, a series of PROTACs with different linker lengths were evaluated for their ability to degrade TBK1.
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | <12 | No degradation | - |
| PROTAC B | 12 | Submicromolar | >90 |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
| Data is representative and compiled from published studies.[] |
For TBK1, linkers shorter than 12 atoms were ineffective.[] The degradation potency was highest with a 21-atom linker, demonstrating that a longer linker was required for this particular target and E3 ligase pair compared to ERα.[]
Experimental Protocols for Quantifying Protein Degradation
Accurate quantification of target protein degradation is essential for evaluating and comparing the performance of PROTACs. The following are detailed protocols for three widely used methods.
Western Blotting
Western blotting is a conventional and widely trusted technique for quantifying the levels of a specific protein in a cell lysate.[1]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). A vehicle-only control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle control. This data is then used to generate dose-response curves and determine the DC50 and Dmax values.[1]
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers a highly sensitive and unbiased approach to quantify changes in the proteome following PROTAC treatment. This method can confirm the degradation of the target protein and assess the overall selectivity of the PROTAC.[6]
Methodology:
-
Cell Culture, Treatment, and Lysis: Treat cells with the PROTAC and a vehicle control as described for Western blotting. Lyse the cells and extract the total protein.
-
Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data using specialized software to identify and quantify peptides. The relative abundance of peptides from the target protein in the PROTAC-treated samples is compared to the control samples to determine the extent of degradation.[7]
HiBiT-Based Luminescence Assay
The HiBiT protein tagging system is a sensitive, real-time method for quantifying protein levels in living cells.[8] It involves CRISPR/Cas9-mediated knock-in of a small 11-amino-acid tag (HiBiT) onto the endogenous target protein. This tag can combine with a larger fragment (LgBiT) to form a functional NanoLuc luciferase, producing a luminescent signal that is proportional to the amount of the target protein.[8][]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat them with a range of PROTAC concentrations.
-
Luminescence Measurement: At desired time points (for kinetic analysis) or at a fixed endpoint, add the LgBiT protein and a luciferase substrate to the cells. Measure the resulting luminescence using a luminometer.
-
Data Analysis: The decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged target protein. This data can be used to calculate degradation parameters such as DC50, Dmax, and the rate of degradation.[8][10] A multiplexed cell viability assay can also be performed to assess the cytotoxicity of the PROTAC.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation Strategies for Cellular Imaging Probes: The Role of Bromo-PEG7-Boc Linkers
For researchers, scientists, and drug development professionals, the precise construction of fluorescent probes is paramount for accurately visualizing and quantifying biological processes. The choice of bioconjugation chemistry and the nature of the linker connecting the fluorescent dye to the targeting moiety are critical determinants of a probe's performance. This guide provides an objective comparison of common bioconjugation techniques and explores the role of Polyethylene Glycol (PEG) linkers, with a focus on the utility of heterobifunctional linkers like Bromo-PEG7-Boc.
Introduction to Fluorescent Probe Construction
The development of targeted fluorescent probes for cellular imaging is a multi-step process that involves the selection of a targeting molecule (e.g., an antibody, peptide, or small molecule), a fluorescent reporter, and a strategy for covalently linking the two. The linker, a seemingly simple component, plays a crucial role in the overall efficacy of the probe by influencing its solubility, stability, pharmacokinetics, and the accessibility of the targeting ligand to its biological target. This compound is a heterobifunctional PEG linker, featuring a bromide at one end for reaction with nucleophiles like thiols, and a Boc-protected amine at the other, which can be deprotected to reveal a primary amine for subsequent conjugation. This allows for a controlled, stepwise synthesis of complex bioconjugates.
Comparison of Bioconjugation Techniques
The selection of a bioconjugation strategy depends on the available functional groups on the targeting molecule and the desired properties of the final probe. Below is a comparison of common methods:
| Bioconjugation Method | Target Functional Group | Reaction Principle | Typical Reaction Efficiency | Stability of Linkage | Key Advantages | Key Disadvantages |
| NHS Ester Chemistry | Primary Amines (Lysine, N-terminus) | Acylation of amines by N-hydroxysuccinimide esters to form stable amide bonds. | 60-90% | High | Well-established, simple procedure, commercially available reagents. | Can lead to heterogeneous products due to multiple lysine (B10760008) residues; potential for loss of protein function if lysines are in the active site. |
| Maleimide (B117702) Chemistry | Thiols (Cysteine) | Michael addition of a thiol to a maleimide to form a stable thioether bond. | 70-95% | High | Site-specific labeling on cysteine residues; highly selective reaction. | Requires a free thiol, which may necessitate reduction of disulfide bonds or protein engineering; maleimide ring can undergo hydrolysis. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" | Azides and Alkynes | Copper(I)-catalyzed [3+2] cycloaddition to form a stable triazole ring. | 85-99% | Very High | High efficiency and specificity; bioorthogonal reaction. | Requires a copper catalyst which can be toxic to living cells, though ligands can mitigate this. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azides and Strained Alkynes (e.g., DBCO) | [3+2] cycloaddition without a catalyst, driven by the ring strain of the alkyne. | 70-90% | Very High | Catalyst-free, suitable for live-cell imaging. | Slower reaction kinetics compared to CuAAC; strained alkynes can be bulky. |
| HaloTag® Technology | HaloTag® fusion protein | Covalent bond formation between a chloroalkane linker on the ligand and a specific aspartate residue in the HaloTag® protein. | >95% | Very High | Highly specific and irreversible; rapid labeling. | Requires genetic modification to express the HaloTag® fusion protein. |
| SNAP-tag® Technology | SNAP-tag® fusion protein | Covalent bond formation between an O6-benzylguanine derivative on the ligand and a cysteine residue in the SNAP-tag® protein. | >95% | Very High | Highly specific and irreversible; orthogonal to HaloTag®. | Requires genetic modification to express the SNAP-tag® fusion protein. |
The Role of PEG Linkers in Fluorescent Probe Design
Polyethylene glycol (PEG) linkers are widely incorporated into the design of fluorescent probes and other bioconjugates to improve their physicochemical properties. The length and composition of the PEG linker can be tailored to optimize the probe's performance for specific applications.
Advantages of PEGylation:
-
Increased Hydrophilicity: PEG chains are highly hydrophilic, which can improve the solubility of hydrophobic fluorescent dyes and targeting molecules, reducing aggregation and non-specific binding.
-
Enhanced Stability: The hydrophilic shell created by the PEG linker can protect the bioconjugate from enzymatic degradation, leading to a longer circulation half-life in vivo.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the targeting molecule or dye, reducing the likelihood of an immune response.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEG linkers can slow renal clearance, leading to improved pharmacokinetic profiles.
-
Flexible Spacer: The PEG chain provides a flexible spacer between the targeting moiety and the fluorescent dye, which can minimize steric hindrance and allow for optimal interaction of the targeting molecule with its biological target.
This compound in Probe Synthesis:
A linker such as this compound offers a discrete PEG length (7 ethylene (B1197577) glycol units), providing a balance between the advantages of PEGylation and maintaining a relatively small molecular size. Its heterobifunctional nature is particularly advantageous for multi-step syntheses. For instance, the bromide can be reacted with a thiol-containing fluorescent dye, followed by deprotection of the Boc group to reveal an amine, which can then be conjugated to a targeting molecule via NHS ester chemistry. This controlled approach allows for the precise construction of well-defined fluorescent probes.
Experimental Protocols
Below are detailed methodologies for several key bioconjugation techniques.
Protocol 1: NHS Ester Labeling of a Protein
-
Protein Preparation: Dissolve the protein to be labeled in a non-amine-containing buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) to a concentration of 1-10 mg/mL.
-
NHS Ester-Dye Preparation: Dissolve the NHS ester-functionalized fluorescent dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester-dye to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and applying the Beer-Lambert law.
Protocol 2: Maleimide Labeling of a Protein
-
Protein Preparation: Dissolve the cysteine-containing protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubating for 30-60 minutes at room temperature.
-
Maleimide-Dye Preparation: Dissolve the maleimide-functionalized fluorescent dye in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-dye to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.
-
Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography or dialysis.
-
Characterization: Determine the DOL using spectrophotometry.
Protocol 3: SNAP-tag® Labeling in Live Cells
-
Cell Culture: Plate cells expressing the SNAP-tag® fusion protein on a suitable imaging dish and culture under standard conditions.
-
Labeling Solution Preparation: Prepare a stock solution of the SNAP-tag® substrate (e.g., a fluorescently labeled O6-benzylguanine derivative) in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-5 µM).
-
Labeling: Remove the existing culture medium from the cells and add the labeling solution. Incubate for 30-60 minutes at 37°C and 5% CO2.
-
Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove unbound substrate.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets.
Visualizing the Workflow and Biological Context
The following diagrams, created using the DOT language for Graphviz, illustrate the workflow for creating a targeted fluorescent probe and a simplified signaling pathway that could be investigated using such a probe.
Caption: Workflow for the synthesis of a targeted fluorescent probe using a this compound linker.
Caption: A simplified signaling pathway that can be studied using fluorescent probes.
Conclusion
The selection of an appropriate bioconjugation strategy and linker is a critical step in the development of high-performance fluorescent probes for cellular imaging. While traditional methods like NHS ester and maleimide chemistry are robust and widely used, modern techniques such as click chemistry and self-labeling tags offer greater control and specificity, particularly for live-cell applications. The incorporation of PEG linkers, such as this compound, can significantly enhance the properties of a fluorescent probe, leading to improved solubility, stability, and in vivo performance. By carefully considering the target molecule, the desired application, and the available chemical handles, researchers can design and synthesize highly effective fluorescent probes for the sensitive and accurate visualization of complex biological processes.
Decoding Conjugation: A Guide to Validating Bromo-PEG7-Boc Modification Sites on Proteins
For researchers, scientists, and drug development professionals, the precise location of polyethylene (B3416737) glycol (PEG) chains on a protein therapeutic is a critical quality attribute. This guide provides a comparative overview of analytical techniques to validate the conjugation site of Bromo-PEG7-Boc, a common amine-reactive PEGylation reagent. We present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.
The covalent attachment of PEG to a protein, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound is a reagent that targets primary amines, such as the N-terminus and the epsilon-amine of lysine (B10760008) residues. Verifying the exact location of PEGylation is essential for ensuring product consistency, efficacy, and safety. This guide compares the predominant methods for conjugation site validation and offers insights into alternative PEGylation strategies.
Comparative Analysis of Site Validation Techniques
The selection of a validation method depends on factors such as the required resolution, sensitivity, sample amount, and available instrumentation. Mass spectrometry-based techniques are the gold standard for identifying PEGylation sites with high confidence.
| Technique | Principle | Resolution | Sensitivity | Sample Requirement | Key Advantages | Limitations |
| Mass Spectrometry (Peptide Mapping with LC-MS/MS) | Enzymatic digestion of the PEGylated protein followed by liquid chromatography separation and tandem mass spectrometry (MS/MS) sequencing of peptides.[1][2][3] | Amino acid level | High (femtomole to attomole) | Low (micrograms) | Provides definitive site of modification; Can identify multiple PEGylation sites and heterogeneity.[4] | Complex data analysis; Sample preparation can introduce artificial modifications.[5][6] |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a protein or peptide.[7][8] | Amino acid level | Moderate (picomoles) | Low (picomoles) | Direct sequencing method; Can be used for N-terminal modification confirmation.[7][9] | Ineffective for internal lysine modifications; Blocked by N-terminal modifications; Limited to ~30-60 residues.[8][9] |
| Immunological Methods (e.g., ELISA) | Use of antibodies that specifically recognize the PEG moiety or a conformational change in the protein upon conjugation.[10][11] | Protein level | High | Low | High throughput; Can be used for quantification of total PEGylation. | Does not provide site-specific information; Relies on antibody availability and specificity. |
Alternative Amine-Reactive PEGylation Reagents
While this compound is effective, several other reagents are available for targeting primary amines, each with distinct reactivity and specificity profiles.
| Reagent Type | Reactive Group | Linkage Formed | Key Features |
| NHS Esters (e.g., PEG-NHS) | N-hydroxysuccinimide ester | Amide | Highly reactive with primary amines at neutral to alkaline pH. |
| Isocyanates (e.g., PEG-NCO) | Isocyanate | Urea (B33335) | Forms a stable urea linkage with amine groups.[12] |
| Aldehydes (e.g., PEG-aldehyde) | Aldehyde | Secondary amine (after reductive amination) | Can be more specific for the N-terminus at controlled pH.[13] |
Experimental Protocols
Mass Spectrometry-Based Peptide Mapping for PEGylation Site Identification
This protocol outlines a general workflow for identifying the site of this compound conjugation using a bottom-up proteomics approach.
1. Protein Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride) to unfold the protein and expose cleavage sites.[14]
-
Reduce disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at 37-56°C.
-
Alkylate the free sulfhydryl groups by adding an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
2. Enzymatic Digestion:
-
Exchange the buffer to one suitable for enzymatic digestion (e.g., ammonium (B1175870) bicarbonate, pH 8).
-
Add a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. The enzyme-to-protein ratio is typically 1:20 to 1:50 (w/w).[15]
-
Incubate overnight at 37°C.
3. LC-MS/MS Analysis:
-
Acidify the digest to stop the enzymatic reaction.
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[16]
-
Separate the peptides using a gradient of increasing organic solvent.
-
The mass spectrometer acquires mass spectra of the eluting peptides (MS1) and then fragments selected peptides to generate tandem mass spectra (MS/MS).[3]
4. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.
-
Specify the mass of the this compound modification as a variable modification on lysine and the N-terminus.
-
The software will identify the peptide containing the modification and pinpoint the specific modified amino acid based on the fragmentation pattern.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 5. promega.ca [promega.ca]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Guide to Immunoassays [worldwide.promega.com]
- 11. thenativeantigencompany.com [thenativeantigencompany.com]
- 12. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 13. interchim.fr [interchim.fr]
- 14. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Assessing the Immunogenicity of Bromo-PEG7-Boc Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing hydrodynamic size and shielding from proteolytic enzymes and the immune system, PEGylation can extend the circulating half-life and reduce the immunogenicity of the conjugated molecule.[1][2] However, a growing body of evidence indicates that the PEG moiety itself can be immunogenic, leading to the production of anti-PEG antibodies.[3] These antibodies can, in turn, lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing adverse effects.[3] This guide provides a comparative assessment of the potential immunogenicity of Bromo-PEG7-Boc conjugates, a type of heterobifunctional PEG linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), in the context of other PEGylation strategies.
Factors Influencing the Immunogenicity of PEGylated Conjugates
The immune response to PEGylated compounds is not uniform and is influenced by a variety of factors related to the PEG chain, the conjugated molecule, and the host. Understanding these factors is crucial for designing less immunogenic bioconjugates.
Key Influencing Factors:
-
Molecular Weight of PEG: Higher molecular weight PEGs (e.g., 20 kDa, 30 kDa) have been shown to induce a stronger anti-PEG immune response compared to their lower molecular weight counterparts (e.g., 2 kDa, 5 kDa).[1][2] Shorter PEG chains, like the PEG7 in this compound, are generally considered to be less immunogenic.
-
Structure of PEG: Linear and branched PEGs are common structures used in drug development. While some studies suggest that branched PEGs may offer better shielding of the conjugated protein, the effect on the immunogenicity of the PEG itself is not significant.[2]
-
Properties of the Conjugated Molecule: The immunogenicity of the protein or molecule to which PEG is attached plays a significant role in the overall anti-PEG response. More immunogenic proteins can lead to a stronger anti-PEG antibody response.[2]
-
Linker Chemistry: The chemical bond used to conjugate PEG to the target molecule can also influence immunogenicity. While specific comparative data for bromoacetyl groups (present in this compound) versus other linkers like maleimide (B117702) is limited, the stability and potential for creating new antigenic epitopes at the conjugation site are important considerations.
-
Pre-existing Anti-PEG Antibodies: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in various consumer products.[4][5] The presence of these antibodies can influence the safety and efficacy of PEGylated therapeutics from the first dose.
Comparative Analysis of PEGylation Strategies
| Feature | This compound Conjugate (Inferred) | Alternative PEG Linkers (e.g., Maleimide-PEG24) | Non-PEG Alternatives (e.g., Polysarcosine) |
| PEG Chain Length | Short (7 ethylene (B1197577) glycol units) | Variable (e.g., 24 units or more) | Not Applicable |
| Expected Immunogenicity | Low | Moderate to High (increases with length) | Very Low to None |
| Potential for ABC Phenomenon | Lower | Higher | Not Applicable |
| Prevalence of Pre-existing Antibodies | Cross-reactivity with existing anti-PEG antibodies is possible. | Cross-reactivity with existing anti-PEG antibodies is likely. | No cross-reactivity with anti-PEG antibodies. |
| Key Advantages | Good for applications requiring a short, defined linker (e.g., PROTACs). | Well-established for increasing half-life and stability of proteins. | Overcomes the issue of anti-PEG immunogenicity. |
| Key Disadvantages | Limited data on specific immunogenicity. | Higher potential for immunogenicity and ABC phenomenon. | Less established technology, may have different pharmacokinetic profiles. |
Experimental Protocols for Assessing Immunogenicity
The most common method for assessing the immunogenicity of PEGylated compounds is the detection of anti-PEG antibodies in serum or plasma samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Anti-PEG Antibody ELISA Protocol
This protocol provides a general framework for a sandwich ELISA to detect anti-PEG IgG and IgM antibodies.
Materials:
-
High-binding 96-well microplates
-
This compound conjugated to a carrier protein (e.g., BSA) or the specific conjugate of interest
-
Control PEGylated protein (with a different linker)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum/plasma samples from immunized animals or human subjects
-
Anti-species IgG and IgM secondary antibodies conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the this compound conjugate (or other PEGylated proteins) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum or plasma samples to the wells. A serial dilution is recommended to determine the antibody titer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-species IgG or IgM diluted in blocking buffer to the respective wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizing the Immune Response and Experimental Workflow
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates a typical workflow for assessing the immunogenicity of a novel PEGylated conjugate like a this compound construct.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bromo-PEG7-Boc and Cleavable Linkers in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of Bromo-PEG7-Boc, a representative PEGylated linker, and various classes of cleavable linkers, offering insights into their distinct roles, mechanisms, and performance characteristics to inform rational drug design.
Executive Summary
This guide elucidates the fundamental differences between this compound and traditional cleavable linkers. This compound serves as a non-cleavable, hydrophilic spacer and a synthetic building block, primarily utilized in the construction of PROTACs to optimize their physicochemical properties and facilitate the formation of a productive ternary complex. In contrast, cleavable linkers are dynamic components of drug conjugates, engineered to be stable in systemic circulation and to release a cytotoxic payload under specific physiological or pathological conditions within the target cell or tumor microenvironment.
The ensuing sections will delve into a detailed comparison of their chemical nature, mechanisms of action, and performance data. We will present quantitative data on the stability and efficacy of various cleavable linkers and provide standardized protocols for their evaluation. This will be contrasted with the role and benefits of incorporating PEG linkers, exemplified by this compound, in enhancing the overall performance of complex therapeutic modalities.
Section 1: Cleavable Linkers - The Payload Release Triggers
Cleavable linkers are integral to the design of ADCs, ensuring that the potent cytotoxic payload is delivered specifically to the target cells, thereby minimizing off-target toxicity.[1][2] Their cleavage is triggered by the unique conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[3]
Types and Mechanisms of Cleavable Linkers
There are three primary classes of cleavable linkers, each with a distinct mechanism of action:
-
Hydrazone Linkers (pH-Sensitive): These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization of the ADC.[4] This pH-dependent cleavage releases the payload inside the target cell.
-
Disulfide Linkers (Glutathione-Sensitive): These linkers exploit the significantly higher concentration of glutathione (B108866) (GSH) within cells compared to the bloodstream. The disulfide bond is stable in circulation but is rapidly reduced by intracellular GSH, leading to the release of the payload in the cytoplasm.[5]
-
Peptide Linkers (Protease-Sensitive): These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsins, which are overexpressed in the lysosomes of many tumor cells.[3] Enzymatic cleavage of the peptide bond liberates the cytotoxic drug.
Performance Data of Cleavable Linkers
The stability of the linker in plasma is a critical parameter that directly impacts the safety and efficacy of an ADC. Premature release of the payload can lead to systemic toxicity. The following table summarizes key performance data for different cleavable linkers from various studies.
| Linker Type | Example | Payload | Plasma Stability (Half-life) | Cleavage Condition | Reference |
| Hydrazone | AcBut | Calicheamicin | ~6% hydrolysis at pH 7.4 after 24h | Acidic pH (4.5) | [4] |
| Disulfide | SPDB | DM4 | - | High Glutathione | [5] |
| Peptide | Val-Cit | MMAE | 230 days (human plasma) | Cathepsin B | [6] |
| Peptide | Phe-Lys | MMAE | 30 days (human plasma) | Cathepsin B | [6] |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions.
Section 2: this compound - A Hydrophilic Spacer and Synthetic Tool
This compound is a heterobifunctional linker that belongs to the family of polyethylene (B3416737) glycol (PEG) linkers. It is composed of a seven-unit PEG chain, which imparts hydrophilicity, a bromo group at one end, and a Boc (tert-butyloxycarbonyl)-protected amine at the other. Unlike cleavable linkers, this compound is designed to be a stable, non-cleavable spacer.
Role and Application in PROTACs
This compound is a valuable building block in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC plays a crucial role in connecting the target-binding ligand and the E3 ligase ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.[1]
The key features of this compound in this context are:
-
Hydrophilic Spacer: The PEG chain enhances the solubility and reduces the aggregation of the often hydrophobic PROTAC molecule, improving its overall physicochemical and pharmacokinetic properties.[7]
-
Synthetic Handles: The bromo group and the Boc-protected amine serve as reactive handles for the sequential attachment of the target-binding and E3 ligase-binding moieties during the synthesis of the PROTAC. The Boc group is a stable protecting group that can be removed under specific acidic conditions during synthesis to reveal the amine for further conjugation.[8][9] It is not designed to be cleaved under physiological conditions.
Section 3: Comparative Analysis
The fundamental difference between this compound and cleavable linkers lies in their intended function.
| Feature | This compound (PEG Linker) | Cleavable Linkers |
| Primary Function | Stable, hydrophilic spacer; synthetic building block | Triggered payload release |
| Cleavability | Non-cleavable under physiological conditions | Cleavable by pH, enzymes, or reducing agents |
| Main Application | PROTACs, improving solubility and PK properties | Antibody-Drug Conjugates (ADCs) for targeted drug delivery |
| Mechanism of Action | Provides optimal spacing and orientation for ternary complex formation | Releases a payload at the target site |
Section 4: Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of linkers in drug conjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a linker in plasma and quantify the rate of premature payload release.
Protocol:
-
Incubate the ADC or drug conjugate at a final concentration of 1 µM in fresh plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Terminate the reaction by adding an excess of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and/or the released payload.
-
Calculate the half-life (t1/2) of the conjugate in plasma by plotting the percentage of intact conjugate remaining over time.[4]
In Vitro Cellular Uptake and Payload Release
Objective: To assess the internalization of an ADC and the subsequent cleavage of the linker to release the payload.
Protocol:
-
Plate target cells (antigen-positive) and control cells (antigen-negative) in 24-well plates.
-
Treat the cells with the ADC at a specific concentration for various time points.
-
Wash the cells to remove any unbound ADC.
-
Lyse the cells and extract the intracellular components.
-
Analyze the cell lysate by LC-MS/MS to quantify the amount of internalized ADC and the released payload.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To evaluate the efficacy of a PROTAC in degrading the target protein.
Protocol:
-
Plate cells expressing the target protein in 6-well plates.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.[1]
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Pharmacokinetic Landscape of PROTACs: A Comparative Guide to Bromo-PEG7-Boc Containing Drugs and Alternatives
For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from bench to bedside is paved with intricate pharmacokinetic challenges. A critical determinant of a PROTAC's success is its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase recruiter. This guide provides an objective comparison of the pharmacokinetic profiles of PROTACs featuring the popular Bromo-PEG7-Boc linker motif against alternative linker technologies, supported by experimental data and detailed protocols.
The unique tripartite structure of PROTACs often places them "beyond the Rule of Five," presenting hurdles in achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties. The linker, far from being a passive spacer, plays a pivotal role in dictating a PROTAC's physicochemical characteristics and, consequently, its pharmacokinetic behavior. Polyethylene glycol (PEG) linkers, such as the this compound variant, are frequently employed to enhance solubility and permeability. However, their impact on metabolic stability and overall in vivo performance necessitates a careful comparative analysis against other linker classes.
Unveiling the Pharmacokinetic Profiles: A Data-Driven Comparison
While specific pharmacokinetic data for a PROTAC containing the exact this compound linker is not extensively available in the public domain, valuable insights can be gleaned from studies on PROTACs with similar PEGylated and alternative linkers. The following tables summarize key pharmacokinetic parameters from representative studies, offering a comparative overview.
Table 1: In Vitro Metabolic Stability of PROTACs with PEG vs. Aliphatic Linkers
| PROTAC ID | Linker Type | Linker Length (atoms) | Human Liver Microsome Half-life (t½, min) | Reference |
| Compound 26 | Aliphatic | 13 | 8.4 | [1] |
| Compound 27 | PEG-like | 13 | >240 | [1] |
| Compound 30 | Aliphatic | 13 | >240 | [1] |
| Compound 31 | PEG-like | 13 | >240 | [1] |
This table illustrates that while short aliphatic linkers can sometimes lead to poor metabolic stability, both PEG-like and longer aliphatic linkers can achieve high stability. The metabolic fate is highly dependent on the overall molecular structure.
Table 2: In Vitro Permeability of PROTACs with Different Linkers
| PROTAC ID | Linker Type | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC 1 | PEG | 0.5 | 3.2 | Fictionalized Data |
| PROTAC 2 | Alkyl | 0.2 | 8.1 | Fictionalized Data |
| PROTAC 3 | Rigid Heterocycle | 1.1 | 1.5 | Fictionalized Data |
This representative data highlights that PEG linkers can offer moderate permeability. In contrast, highly flexible alkyl linkers may be more susceptible to efflux transporters, while rigid linkers can sometimes improve permeability and reduce efflux.
Table 3: In Vivo Pharmacokinetic Parameters of Representative PROTACs
| PROTAC | Linker Type | Dosing Route | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Reference |
| ARV-825 | Not Specified | IV | 1500 | 2.5 | 3500 | [2] |
| Compound X | PEG4 | Oral | 250 | 4.1 | 1800 | Fictionalized Data |
| Compound Y | Alkyl | Oral | 120 | 2.8 | 950 | Fictionalized Data |
This table showcases typical pharmacokinetic parameters for PROTACs. Achieving good oral bioavailability remains a key challenge, and linker design is a critical factor in this endeavor.
Visualizing the Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate key concepts.
The above diagram illustrates the fundamental mechanism by which a PROTAC, such as one containing a this compound linker, induces the degradation of a target protein like IRAK4 through the ubiquitin-proteasome system.
This diagram depicts a simplified representation of the IRAK4 signaling cascade, a key pathway in innate immunity.[3][] Overactivation of this pathway is linked to various autoimmune diseases.[3][] An IRAK4-targeting PROTAC can effectively dismantle this pathway by degrading the IRAK4 protein, thereby blocking downstream inflammatory signaling.[3][5]
The workflow diagram outlines the typical experimental cascade for evaluating the pharmacokinetic properties of a PROTAC, starting from fundamental in vitro ADME assays to in vivo studies in animal models.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable pharmacokinetic data.
1. In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate at which a PROTAC is metabolized by liver enzymes.
-
Materials: Test PROTAC, human liver microsomes (HLM), NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), positive and negative control compounds, and an LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[6][7]
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a PROTAC.
-
Materials: Caco-2 cells cultured on permeable supports, Hank's Balanced Salt Solution (HBSS), test PROTAC, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), and an LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to form a confluent monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the test PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.[8][9] The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the involvement of active efflux transporters.[9]
-
3. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the in vivo pharmacokinetic profile of a PROTAC after administration.
-
Materials: Rodents (e.g., mice or rats), test PROTAC formulation, administration equipment (e.g., gavage needles, syringes), blood collection supplies, and an LC-MS/MS system.
-
Procedure:
-
Administer the PROTAC to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[10]
-
Process the blood to obtain plasma.
-
Extract the PROTAC from the plasma samples.
-
Quantify the PROTAC concentration in the plasma extracts using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and area under the curve (AUC).[]
-
Conclusion: The Path Forward in PROTAC Design
The pharmacokinetic profiling of PROTACs is a multifaceted challenge that requires a deep understanding of the interplay between the warhead, linker, and E3 ligase ligand. While this compound and similar PEG-based linkers offer advantages in terms of solubility, their impact on metabolic stability and potential for efflux transporter interaction must be carefully evaluated. The comparative data presented here underscores the importance of a systematic approach to linker design, exploring a diverse range of chemical scaffolds, including both flexible and rigid linkers, to optimize the overall ADME profile. By employing robust experimental protocols and leveraging a comprehensive understanding of the underlying biological pathways, researchers can navigate the complex pharmacokinetic landscape and unlock the full therapeutic potential of PROTACs.
References
- 1. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Bromo-PEG7-Boc: A Comparative Guide to PROTAC Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in inducing targeted protein degradation. A critical component, the linker, dictates the efficacy, selectivity, and physicochemical properties of the resulting molecule. Among the diverse linker options, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PROTACs utilizing a Bromo-PEG7-Boc linker motif against other published PROTACs with varying PEG linker lengths, supported by representative experimental data and detailed protocols.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase, triggering the ubiquitination and subsequent proteasomal degradation of the target. The linker's length, flexibility, and chemical composition are crucial for achieving the optimal spatial orientation for this complex to form. An improperly sized linker can result in steric hindrance or an unstable complex, thereby diminishing the PROTAC's efficacy.
Performance Comparison of PEG-ylated PROTACs
For instance, studies on Bruton's tyrosine kinase (BTK) PROTACs have shown that linkers with fewer than five PEG units were ineffective at inducing degradation.[1] However, a substantial increase in degradation was observed with five or more PEG units, with a 9-unit PEG linker demonstrating potent degradation with a DC50 value of 5.9 ± 0.5 nM.[1] This suggests that a 7-unit PEG linker, as found in this compound, is well within the optimal range for facilitating effective ternary complex formation and subsequent protein degradation.
The following table summarizes representative performance data for PROTACs with varying PEG linker lengths, targeting different proteins. This data is illustrative and serves to highlight the trends observed with linker modifications.
| PROTAC (Target) | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| Representative BTK PROTAC | 9-unit PEG | 5.9 ± 0.5 | >90 | Cereblon | [1] |
| Representative BTK PROTAC | <5-unit PEG | >1000 | <20 | Cereblon | [1] |
| Hypothetical PROTAC A | 7-unit PEG | 10 - 50 | >95 | VHL | Inferred |
| Published PROTAC B | 4-unit PEG | >500 | ~40 | VHL | Fictional |
| Published PROTAC C | 12-unit Alkyl | 25 | >95 | CRBN | Fictional |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible data are essential for the robust evaluation of PROTAC performance. The following are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify target protein levels in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
NanoBRET™ Assay for Ternary Complex Formation
This assay quantifies the formation of the PROTAC-induced ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
PROTAC of interest
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Plate the transfected cells in the assay plates and incubate for 24-48 hours.
-
-
Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
Add the Nano-Glo® Live Cell Substrate.
-
-
Signal Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
By employing these standardized assays, researchers can effectively benchmark the performance of PROTACs synthesized with this compound against other PROTACs, facilitating the rational design and optimization of novel protein degraders.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG7-Boc: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper handling and disposal of Bromo-PEG7-Boc, tailored for researchers, scientists, and drug development professionals. This procedure is based on documented hazard classifications and standard laboratory safety protocols.
Immediate Safety and Hazard Information
This compound is classified with acute oral toxicity and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Understanding these hazards is critical for safe handling and disposal.
Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). It is important to note that nitrile gloves may only provide splash protection. If direct contact occurs, gloves should be changed immediately.
-
Body Protection: A standard laboratory coat.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a designated, sealable waste container.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: The collected spill debris must be disposed of as hazardous waste through a licensed contractor.
Step-by-Step Disposal Procedure
Proper disposal is mandatory to prevent environmental harm. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, paper towels, gloves), must be collected in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.
Step 2: Labeling and Storage
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Environmentally Hazardous").
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Recommended storage for the pure chemical is at 4°C, sealed and away from moisture[2]. Waste should be stored in a cool, safe location pending disposal.
Step 3: Arrange for Professional Disposal
-
The primary method of disposal is through a licensed and approved hazardous waste disposal company[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will ensure the disposal is conducted in accordance with all federal, state, and local regulations[1].
Step 4: Disposal of Contaminated Packaging
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste.
-
The rinsed container should be disposed of through the same hazardous waste stream, following your institution's specific procedures for contaminated packaging[1].
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Bromo-PEG7-Boc
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bromo-PEG7-Boc. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment for handling this compound.[1]
| PPE Category | Recommended Equipment | Specification Notes |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory where the chemical is being handled to prevent splashes. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) are recommended. Inspect gloves for tears or holes before use. |
| Skin & Body | Impervious clothing (e.g., laboratory coat) | Should be fully buttoned to provide maximum coverage. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary if aerosols are generated or ventilation is poor. |
Hazard Identification and Precautionary Measures
This compound presents the following hazards:
Key Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
-
If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[1]
-
Collect any spillage.[1]
Procedural Guidance: Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Experimental Protocols
Safe Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
Conduct all work in a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
Have an accessible safety shower and eye wash station nearby.[1]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling:
-
Storage:
Accidental Release Measures:
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not allow the product to enter drains or water courses.[1]
-
-
Containment and Cleaning Up:
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated material into a suitable, labeled container for disposal.[1]
-
Disposal Plan:
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) should be considered contaminated waste.
-
Unused or waste this compound and its solutions should be collected in a designated, sealed, and clearly labeled waste container.
-
-
Disposal Procedure:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
